molecular formula C4H6O4S2 B1265770 Dithiodiglycolic acid CAS No. 505-73-7

Dithiodiglycolic acid

Cat. No.: B1265770
CAS No.: 505-73-7
M. Wt: 182.2 g/mol
InChI Key: DLLMHEDYJQACRM-UHFFFAOYSA-N
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Description

Dithiodiglycolic acid is a useful research compound. Its molecular formula is C4H6O4S2 and its molecular weight is 182.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Reducing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyldisulfanyl)acetic acid
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InChI

InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

DLLMHEDYJQACRM-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)SSCC(=O)O
Source PubChem
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Molecular Formula

C4H6O4S2
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DSSTOX Substance ID

DTXSID6060131
Record name Acetic acid, 2,2'-dithiobis-
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Molecular Weight

182.2 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Dithiodiglycolic acid
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CAS No.

505-73-7
Record name Dithiodiglycolic acid
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Record name 2,2'-dithiodi(acetic) acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Dithiodiglycolic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dithiodiglycolic acid, a critical reagent in various research and development applications, particularly in the field of drug delivery. This document details established synthesis methodologies, purification protocols, and the analytical techniques required to ensure the high purity essential for research purposes. Furthermore, it explores the application of this compound in redox-responsive drug delivery systems, a promising strategy in targeted cancer therapy.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and efficient methods involve the oxidation of thioglycolic acid or the reaction of chloroacetic acid with a polysulfide source.

Oxidation of Thioglycolic Acid

The oxidation of thioglycolic acid is a widely used method for producing this compound with high yield and purity.[1] The reaction typically employs hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst to enhance reaction efficiency.

Experimental Protocol: Oxidation of Thioglycolic Acid with Hydrogen Peroxide

  • Reaction Setup: In a three-neck flask equipped with a stirrer and a dropping funnel, add a specific mass of thioglycolic acid to pure water. The mass percentage of thioglycolic acid to pure water can range from 1:0.5 to 1:5.[1]

  • Catalyst Addition: Introduce a catalytic amount of a ferric iron catalyst, such as ferric chloride or ferric sulfate, into the aqueous solution of thioglycolic acid. The catalyst amount is typically around 0.0001% of the weight of the final this compound solution.[1]

  • Oxidation: While stirring the solution and maintaining the temperature between 25-50°C, slowly add hydrogen peroxide (typically 30-50% solution) dropwise. The reaction is exothermic and cooling may be required to maintain the desired temperature.

  • Reaction Monitoring: The completion of the reaction can be visually monitored as the solution, which may initially have a reddish hue due to the catalyst, turns colorless and transparent.

  • Isolation: Upon completion, the aqueous solution of this compound can be concentrated and the product isolated by vacuum drying or freeze-drying to obtain the crystalline product.[1]

ParameterValueReference
Starting Material Thioglycolic Acid[1]
Oxidizing Agent Hydrogen Peroxide[1]
Catalyst Ferric Chloride or Ferric Sulfate[1]
Solvent Pure Water[1]
Reaction Temperature 25-50°C[1]
Reported Yield >99%[1]
Reported Purity (HPLC) >97%[1]
Reaction of Chloroacetic Acid with Sodium Polysulfide

An alternative synthesis route involves the reaction of chloroacetic acid or its sodium salt with sodium polysulfide. This method forms the disulfide bond directly. The resulting this compound is then typically reduced to thioglycolic acid in industrial processes, but the intermediate can be isolated.[2][3][4]

Experimental Protocol: Synthesis from Sodium Chloroacetate (B1199739) and Sodium Disulfide

  • Preparation of Sodium Disulfide: Prepare a solution of sodium disulfide by reacting sodium sulfide (B99878) with elemental sulfur in an aqueous medium.

  • Reaction with Sodium Chloroacetate: Add a solution of sodium chloroacetate to the sodium disulfide solution. The reaction is typically carried out at a controlled temperature to form 2,2'-sodium dithio-diacetate.

  • Acidification: After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to a pH of about 2 to precipitate the this compound.[5]

  • Isolation: The precipitated this compound is then collected by filtration, washed with cold water, and dried.

ParameterValueReference
Starting Materials Sodium Chloroacetate, Sodium Disulfide[5]
Reaction Conditions Aqueous medium, controlled temperature[5]
Isolation Method Acidification, filtration, washing, drying[5]
Reported Yield >90% (for subsequent thioglycolic acid)[5]
Reported Purity (GC) >99.5% (for subsequent thioglycolic acid)[5]

Purification of this compound

For research applications, especially in drug development and biological studies, high purity of this compound is paramount. The primary impurity of concern is thiodiglycolic acid. Recrystallization is a common and effective method for purification.

Recrystallization

Recrystallization from water is a straightforward and effective method for purifying this compound.

Experimental Protocol: Recrystallization from Water

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterBefore Purification (Crude)After Recrystallization
Purity (Typical) ~95-97%>99%
Key Impurity Thiodiglycolic acidSignificantly reduced
Yield Loss (Typical) N/A10-20%

Analytical Methods for Purity Assessment

To ensure the quality of synthesized and purified this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[6][7]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and potential impurities absorb, for instance, around 210-230 nm.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent. Dissolve the sample to be analyzed in the same solvent at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the this compound in the sample chromatogram to the total peak area of all components (area percent method) or by using a calibration curve generated from the standard solutions.

Application in Redox-Responsive Drug Delivery

This compound and its derivatives are valuable building blocks in the design of "smart" drug delivery systems. The disulfide bond within the molecule is stable in the bloodstream but can be cleaved in the reducing environment of cancer cells, which have significantly higher concentrations of glutathione (B108866) (GSH).[8][9] This targeted drug release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects.[10]

Glutathione-Mediated Signaling Pathway for Drug Release

The diagram below illustrates the mechanism of drug release from a nanoparticle that utilizes a this compound-based linker.

Glutathione-Mediated Drug Release cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP Drug-S-S-NP Cleaved_NP NP-SH NP->Cleaved_NP Glutathione (GSH) Drug_SH Active Drug-SH NP->Drug_SH Thiol-Disulfide Exchange GSSG GSSG

Caption: Glutathione-mediated cleavage of the disulfide bond in a nanoparticle linker, leading to drug release.

Experimental Workflow for Nanoparticle Fabrication

The following diagram outlines a general workflow for the fabrication of redox-responsive nanoparticles using a this compound linker.

Nanoparticle Fabrication Workflow cluster_synthesis Linker and Polymer Synthesis cluster_conjugation Drug Conjugation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization A Synthesize Dithiodiglycolic Acid Derivative (e.g., activated ester) C Conjugate Drug to This compound Linker A->C B Synthesize or Procure Polymer (e.g., PEG-PLA) D Conjugate Drug-Linker to Polymer B->D C->D E Self-Assembly of Polymer-Drug Conjugate into Micelles/Nanoparticles D->E F Purification of Nanoparticles (e.g., Dialysis, Centrifugation) E->F G Size and Morphology Analysis (DLS, TEM) F->G H Drug Loading and Encapsulation Efficiency Determination F->H I In Vitro Drug Release Study (with and without GSH) F->I

Caption: A generalized workflow for the fabrication and characterization of redox-responsive nanoparticles.

This technical guide provides a foundational understanding of the synthesis, purification, and application of this compound in a research context. The provided protocols and data serve as a starting point for researchers to develop and optimize their own procedures for producing high-purity this compound and for its innovative application in advanced drug delivery systems.

References

An In-depth Technical Guide to the Physicochemical Properties of Dithiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTDGA), also known as 2,2'-dithiodiacetic acid, is a dicarboxylic acid containing a disulfide bond. This unique structure imparts specific redox activity, making it a compound of interest in various scientific and industrial fields, including biochemistry, materials science, and pharmaceutical development.[1] Its ability to undergo thiol-disulfide exchange reactions makes it a valuable tool in protein chemistry and for the development of redox-sensitive materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical and biological environments, and for its application in research and development.

Table 1: General and Physical Properties
PropertyValueReferences
CAS Number505-73-7[1][2][3][4][5][6]
Molecular FormulaC₄H₆O₄S₂[1][5][6][7]
Molecular Weight182.22 g/mol [1][5][6][7][8]
AppearanceWhite to almost white or pale yellow crystalline powder/solid.[1][2][4][7][9]
Melting Point103-109 °C[2][3][8]
Boiling Point395.6 °C at 760 mmHg[3]
Density1.63 g/cm³[3]
Table 2: Solubility and Dissociation
PropertyValueReferences
SolubilitySoluble in water, methanol, ethanol, ether, and acetone.[1][2][4][9]
pKa1Data for this compound specifically was determined potentiometrically.[10]
pKa2Data for this compound specifically was determined potentiometrically.[10]
Table 3: Spectroscopic Data
Spectroscopy TypeData AvailabilityReferences
1H NMRSpectra available in databases.[11][12]
13C NMRSpectra available in databases.[12]
Mass SpectrometryGC-MS and LC-MS data available.[11]
Infrared (IR) SpectroscopyFTIR and ATR-IR spectra available.[11]
Raman SpectroscopyFT-Raman spectra available.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound.

Synthesis of this compound via Oxidation of Thioglycolic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Thioglycolic acid

  • Hydrogen peroxide (30% w/w)

  • Propyl acetate (B1210297)

  • Potassium iodide

  • Saturated sodium sulfite (B76179) (Na₂SO₃) aqueous solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 120 g of thioglycolic acid and 1.0 g of potassium iodide in 700 g of propyl acetate with stirring at 30°C to form a homogeneous solution (Solution A).[13]

  • Slowly add 90 g of 30 wt% hydrogen peroxide dropwise to Solution A using a dropping funnel while maintaining the temperature and stirring.[13]

  • After the addition is complete, continue the reaction for 4 hours.[13]

  • Transfer the reaction mixture to a separatory funnel and wash with 300 mL of a saturated aqueous solution of sodium sulfite to remove any unreacted hydrogen peroxide.[13]

  • Separate the organic layer and remove the propyl acetate under reduced pressure using a rotary evaporator to yield 2,2'-dithiodiacetic acid.[13]

  • The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of benzene (B151609) and ethyl acetate (9:1) or ethylene (B1197577) dichloride.[14]

Potentiometric Determination of Dissociation Constants (pKa)

This method allows for the precise determination of the acid dissociation constants of this compound.[10]

Materials and Equipment:

  • This compound (high purity)

  • Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Potassium nitrate (B79036) (KNO₃) for ionic strength adjustment

  • Deionized water

  • Digital pH meter with a combined glass-calomel electrode

  • Thermostated titration cell

  • Burette

  • Magnetic stirrer

Procedure:

  • Prepare a standard solution of this compound of known concentration in deionized water.

  • In the thermostated titration cell, place a known volume of the this compound solution and adjust the ionic strength by adding a calculated amount of KNO₃.

  • Titrate the solution with the standardized alkali solution, recording the pH after each addition of the titrant.[10] Allow the pH to stabilize before each reading.

  • Continue the titration until two equivalence points are passed.

  • The pKa values can be determined from the titration curve. The pH at the half-equivalence points provides an estimate of the pKa values. For more accurate results, methods such as the Albert-Serjeant method or the Irving-Rosotti method can be applied to the titration data.[10] These methods involve plotting derived functions of the experimental data to obtain the precise pKa values.[10]

Biological Relevance and Signaling Pathways

This compound and its derivatives are of interest in drug development due to their redox activity. A key target is the thioredoxin system, which plays a crucial role in maintaining the cellular redox balance and is often upregulated in cancer cells.

Thioredoxin Reductase Inhibition

Derivatives of this compound have been designed and synthesized as potential inhibitors of thioredoxin reductase 1 (TrxR1).[15] TrxR1 is a central enzyme in the thioredoxin system, which is involved in antioxidant defense, cell proliferation, and apoptosis. By inhibiting TrxR1, these compounds can disrupt the redox homeostasis of cancer cells, leading to increased oxidative stress and cell death, making TrxR1 an attractive target for cancer therapy.[15]

The logical workflow for the development of this compound derivatives as TrxR1 inhibitors is depicted below.

TrxR1_Inhibitor_Development cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Inspired by Disulfide Compounds design Design of Dithiodiglycolic Acid Derivatives start->design synthesis Synthesis via Oxidative Disulfide Bond Formation design->synthesis in_vitro Inhibition of TrxR in Cell Lysates synthesis->in_vitro cell_based Growth Inhibition Assay (Cancer vs. Normal Cells) in_vitro->cell_based outcome Identification of Potential Anticancer Agents cell_based->outcome

Figure 1. Workflow for the development of this compound-based TrxR1 inhibitors.
Redox-Responsive Drug Delivery

The disulfide bond in this compound can be cleaved under the reducing conditions found inside cells, particularly in the tumor microenvironment. This property is exploited in the design of redox-sensitive drug delivery systems. For example, nanoscale coordination polymers incorporating this compound can be used to encapsulate anticancer drugs. These nanoparticles are stable in the bloodstream but release their therapeutic payload upon entering cancer cells, where the higher concentration of reducing agents like glutathione (B108866) cleaves the disulfide bonds, leading to the disassembly of the nanocarrier.

The mechanism of a redox-responsive drug delivery system is illustrated in the following diagram.

Redox_Drug_Delivery cluster_circulation Systemic Circulation (Low Reducing Environment) cluster_tumor Tumor Microenvironment (High Reducing Environment) cluster_effect Therapeutic Effect nanoparticle Drug-Loaded Nanoparticle (Stabilized by Disulfide Bonds) cleavage Disulfide Bond Cleavage (e.g., by Glutathione) nanoparticle->cleavage Cellular Uptake release Drug Release cleavage->release action Drug Action on Cancer Cells release->action

Figure 2. Mechanism of a redox-responsive drug delivery system using this compound.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable compound for researchers in chemistry, biology, and medicine. Its redox-active disulfide bond is central to its utility in the development of targeted cancer therapies and advanced drug delivery systems. The data and protocols presented in this guide offer a solid foundation for professionals working with or considering the use of this compound in their research endeavors.

References

Dithiodiglycolic Acid: An In-depth Technical Guide to its Mechanism of Action in Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiodiglycolic acid (DTDG), a disulfide-containing dicarboxylic acid, plays a significant role as a reducing agent in various biochemical and pharmaceutical applications. Its ability to participate in thiol-disulfide exchange reactions makes it a valuable tool in protein chemistry, drug delivery systems, and as a modulator of biological pathways. This technical guide provides a comprehensive overview of the fundamental mechanism of action of DTDG in the reduction of disulfide bonds. While specific quantitative kinetic and thermodynamic data for DTDG are not extensively available in the public domain, this document extrapolates from the well-established principles of thiol-disulfide exchange and the known properties of its reduced form, thioglycolic acid (TGA). Detailed experimental protocols for characterizing the reductive capabilities of DTDG are also presented, alongside visualizations of the reaction mechanism and proposed experimental workflows.

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many proteins and peptides.[1] The reversible nature of the thiol-disulfide interchange is a fundamental process in cellular redox signaling and protein folding.[2][3] this compound (DTDG) is a symmetrical disulfide that, upon reduction, yields two molecules of thioglycolic acid (TGA).[4] TGA contains a reactive thiol group capable of reducing disulfide bonds in other molecules. This reductive capacity is harnessed in various applications, including the development of redox-responsive drug delivery systems and as an antioxidant in cosmetic formulations.[5][6] Understanding the precise mechanism, kinetics, and thermodynamics of DTDG-mediated disulfide bond reduction is critical for its effective application in research and drug development.

The Core Mechanism: Thiol-Disulfide Exchange

The reduction of a disulfide bond by a thiol-containing molecule is known as a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from the reducing agent attacks one of the sulfur atoms of the target disulfide bond (R'-S-S-R').[1]

The overall reaction for the reduction of a generic disulfide bond by thioglycolic acid (the reduced form of DTDG) can be depicted as follows:

R'-S-S-R' + 2 HSCH₂COOH ⇌ 2 R'-SH + HOOCCH₂-S-S-CH₂COOH

This reaction proceeds in a stepwise manner:

  • Initial Attack: A thiolate ion from thioglycolic acid attacks one of the sulfur atoms of the target disulfide bond, forming a transient mixed disulfide intermediate.

  • Release of the First Thiol: The original disulfide bond is cleaved, releasing one of the original thiols as a thiolate.

  • Second Attack: A second thioglycolic acid thiolate attacks the mixed disulfide.

  • Final Products: This second attack releases the other original thiol and forms the oxidized disulfide, this compound.

The reactivity of the thiol is highly dependent on the pH of the solution, as the thiolate anion is the nucleophilic species. The pKa of the thiol group in thioglycolic acid is approximately 9.3.[4] Therefore, the rate of the thiol-disulfide exchange reaction increases with pH, as a greater proportion of the thiol groups are deprotonated to the more reactive thiolate form.

Thiol_Disulfide_Exchange cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Resolution Thiolate Thioglycolic Acid Thiolate (HSCH₂COO⁻) Target_Disulfide Target Disulfide (R'-S-S-R') Thiolate->Target_Disulfide attacks Mixed_Disulfide Mixed Disulfide Intermediate (R'-S-S-CH₂COO⁻) Target_Disulfide->Mixed_Disulfide forms Released_Thiolate_1 Released Thiolate (R'-S⁻) Mixed_Disulfide->Released_Thiolate_1 releases Thiolate_2 Second Thioglycolic Acid Thiolate (HSCH₂COO⁻) DTDG This compound (⁻OOCCH₂-S-S-CH₂COO⁻) Mixed_Disulfide->DTDG forms Thiolate_2->Mixed_Disulfide attacks Released_Thiolate_2 Second Released Thiolate (R'-S⁻) DTDG->Released_Thiolate_2 releases

Figure 1: Mechanism of Disulfide Bond Reduction

Quantitative Data

Table 1: Physicochemical Properties of Thioglycolic Acid (TGA)

PropertyValueReference
pKₐ (Carboxylic Acid)3.83[4]
pKₐ (Thiol)9.3[4]

The lack of a standard redox potential for the DTDG/TGA couple is a significant gap in the literature. This value is crucial for predicting the thermodynamic favorability of a thiol-disulfide exchange reaction. A more negative redox potential indicates a stronger reducing agent. For comparison, the well-characterized reducing agent dithiothreitol (B142953) (DTT) has a redox potential of -0.33 V at pH 7.

Table 2: Comparative Quantitative Data for Disulfide Reducing Agents (Literature Values)

ParameterDithiothreitol (DTT)Glutathione (GSH)Thioglycolic Acid (TGA)
Redox Potential (E₀' at pH 7) -0.33 V-0.24 VData not available
Second-order rate constant (k) with model disulfides (M⁻¹s⁻¹) ~10-100~0.1-10Data not available
Equilibrium Constant (Keq) with model disulfides HighModerateData not available

Note: The table highlights the current lack of specific quantitative data for thioglycolic acid in these standard comparative metrics.

Experimental Protocols

To address the gap in quantitative data for DTDG, the following experimental protocols are proposed. These are adapted from established methods for studying thiol-disulfide exchange reactions.

Protocol 1: Determination of Disulfide Reduction Kinetics by HPLC

This protocol allows for the direct monitoring of the consumption of the disulfide substrate and the formation of the reduced product over time.

Materials:

  • This compound (DTDG)

  • A model disulfide-containing substrate (e.g., oxidized glutathione, GSSG, or a disulfide-bridged peptide)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of DTDG and the model disulfide substrate in the reaction buffer.

  • Reaction Initiation: Equilibrate the substrate solution to the desired temperature (e.g., 25 °C). Initiate the reaction by adding a known concentration of a freshly prepared solution of the reduced form, thioglycolic acid (TGA), generated by pre-reducing DTDG with a suitable agent like sodium borohydride (B1222165) followed by neutralization.

  • Time-course Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The separation of the disulfide substrate, the reduced product, DTDG, and TGA can be achieved using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Data Analysis: Monitor the peak areas of the substrate and product at an appropriate wavelength (e.g., 214 nm or 280 nm if the substrate contains aromatic residues). Plot the concentration of the product formed over time and fit the data to an appropriate kinetic model to determine the reaction rate constant.[7]

HPLC_Workflow Prepare_Reactants 1. Prepare Reactants (TGA and Disulfide Substrate in Buffer) Initiate_Reaction 2. Initiate Reaction (Mix at controlled temperature) Prepare_Reactants->Initiate_Reaction Time_Sampling 3. Time-course Sampling (Quench at intervals) Initiate_Reaction->Time_Sampling HPLC_Analysis 4. RP-HPLC Analysis (Separate reactants and products) Time_Sampling->HPLC_Analysis Data_Analysis 5. Data Analysis (Determine rate constants) HPLC_Analysis->Data_Analysis

Figure 2: HPLC-based Kinetic Analysis Workflow
Protocol 2: Spectrophotometric Assay for Thiol Consumption (Ellman's Assay)

This protocol indirectly measures the reduction of the target disulfide by quantifying the consumption of the reducing thiol (TGA) using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

Materials:

  • This compound (DTDG), pre-reduced to thioglycolic acid (TGA)

  • Model disulfide substrate

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Ellman's reagent (DTNB) solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a series of tubes, set up the reaction by mixing the disulfide substrate and TGA in the reaction buffer. Include a control with TGA alone.

  • Incubation: Incubate the reactions at a controlled temperature.

  • Color Development: At various time points, add Ellman's reagent to an aliquot of each reaction and the control. The DTNB will react with the remaining free thiols (TGA) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at 412 nm.

  • Data Analysis: The decrease in absorbance at 412 nm in the reaction tubes compared to the control corresponds to the consumption of TGA as it reduces the target disulfide. The rate of disulfide reduction can be calculated from the rate of thiol consumption.[8]

Involvement in Signaling Pathways and Drug Development

While there is no direct evidence of this compound as a primary signaling molecule in biological systems, its mechanism of action is central to the broader concept of redox signaling. The thiol-disulfide status of proteins is a key regulatory mechanism in many cellular processes.

In the context of drug development, the disulfide bond in DTDG and its derivatives is exploited as a redox-sensitive linker.[6] For example, in drug delivery systems, a therapeutic agent can be conjugated to a carrier molecule via a disulfide bond. In the relatively oxidizing environment of the bloodstream, the disulfide bond is stable. However, upon entering the more reducing intracellular environment, the disulfide bond is cleaved, releasing the active drug.

Furthermore, derivatives of this compound have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme that is a key regulator of cellular redox balance and is often overexpressed in cancer cells.[9][10] By acting as a substrate-mimic, these derivatives can inhibit TrxR, leading to an increase in intracellular oxidative stress and potentially inducing cancer cell death.

Drug_Delivery_Signaling cluster_drug_delivery Redox-Responsive Drug Delivery cluster_signaling_inhibition Inhibition of Redox Signaling Drug_Conjugate Drug-S-S-Carrier Reducing_Environment Intracellular Reducing Environment (e.g., GSH) Drug_Conjugate->Reducing_Environment enters Released_Drug Active Drug Reducing_Environment->Released_Drug cleaves disulfide, releases DTDG_Derivative DTDG Derivative TrxR Thioredoxin Reductase (TrxR) DTDG_Derivative->TrxR inhibits Redox_Imbalance Cellular Redox Imbalance TrxR->Redox_Imbalance leads to

Figure 3: Applications of DTDG in Drug Development and Signaling

Conclusion

This compound serves as a potent reducing agent through the action of its reduced form, thioglycolic acid, via the well-established mechanism of thiol-disulfide exchange. While specific kinetic and thermodynamic parameters for DTDG are not widely documented, its reactivity can be understood and predicted based on the principles governing this fundamental biochemical reaction. The provided experimental protocols offer a framework for the quantitative characterization of DTDG's reductive capabilities, which is essential for its informed application in research and development. The clever utilization of its disulfide bond as a redox-sensitive linker in drug delivery and its potential to modulate key enzymes in cellular redox pathways highlight the continued importance of this compound and its derivatives in the fields of biochemistry and pharmaceutical sciences. Further research to quantify the redox potential and reaction kinetics of DTDG will undoubtedly facilitate its broader and more precise application.

References

Spectroscopic Characterization of Dithiodiglycolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (C₄H₆O₄S₂), also known as 2,2'-dithiodiacetic acid, is a dicarboxylic acid containing a disulfide bond.[1] This compound and its derivatives are of interest in various fields, including materials science, biochemistry, and pharmaceutical development, due to the redox-responsive nature of the disulfide linkage.[2] A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data and detailed experimental protocols for various analytical techniques.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, providing a convenient reference for researchers.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolvent
3.65s4H-S-CH₂-COOHD₂O
11.5 (approx.)br s2H-COOHDMSO-d₆

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700StrongC=O stretch (carboxylic acid)
1420MediumO-H bend (in-plane)
1250MediumC-O stretch
500-600WeakS-S stretch

Source: Adapted from publicly available spectral data.

Table 3: Raman Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2930MediumC-H stretch
1710StrongC=O stretch
650MediumC-S stretch
510StrongS-S stretch

Source: Adapted from publicly available spectral data.

Table 4: Mass Spectrometry Data
TechniqueIonization ModeMass-to-Charge Ratio (m/z)Fragment Ions (m/z)
GC-MSElectron Ionization (EI)182 (M⁺)137, 91, 45
LC-MSElectrospray (ESI)181 [M-H]⁻137, 89

Note: Fragmentation patterns can vary depending on the specific instrument and conditions used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of carboxylic acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method 1: Film Cast from Acetone [1]

Materials:

  • This compound

  • Acetone (spectroscopic grade)

  • FTIR spectrometer with a suitable detector

  • Salt plates (e.g., KBr or NaCl)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a minimal amount of acetone. Apply a drop of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: KBr Pellet

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade, dried

  • Mortar and pestle (agate)

  • Pellet press

Procedure:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

Raman Spectroscopy

Objective: To obtain vibrational information, particularly for the disulfide bond.

Materials:

  • This compound

  • FT-Raman spectrometer with a laser source (e.g., 1064 nm)

  • Sample holder (e.g., capillary tube or aluminum cup)

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound into a suitable sample holder.

  • Instrument Setup:

    • Position the sample in the spectrometer and focus the laser beam onto the sample.

    • Adjust the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹). Co-adding multiple scans will improve the signal quality.

  • Data Processing: Perform baseline correction and cosmic ray removal as needed using the instrument's software.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: LC-MS (Liquid Chromatography-Mass Spectrometry)

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a mixture of water and acetonitrile.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte.

  • Mass Spectrometric Detection:

    • Operate the ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).

    • Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the ion of interest.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation to observe fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Characterization Results Sample This compound Dissolution Dissolution (for NMR, LC-MS, Film IR) Sample->Dissolution Solid_Prep Solid Preparation (for Raman, KBr IR) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (LC-MS) Dissolution->MS Solid_Prep->IR Raman Raman Spectroscopy Solid_Prep->Raman Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR_Raman Process Vibrational Data (Baseline Correction) IR->Process_IR_Raman Raman->Process_IR_Raman Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Functional_Groups Functional Group Identification Process_IR_Raman->Functional_Groups Molecular_Weight Molecular Weight Confirmation Process_MS->Molecular_Weight

Caption: General workflow for spectroscopic characterization.

This diagram outlines the key stages from sample preparation through to data analysis and the final characterization results for a compound such as this compound.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dithiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Dithiodiglycolic acid is a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H6O4S2[3]
Molecular Weight182.22 g/mol [3]
Melting Point105-110°C[4]
pKa13.02 (at 25°C, ionic strength 0.1 M)
pKa23.92 (at 25°C, ionic strength 0.1 M)

Aqueous Solubility

The aqueous solubility of this compound is a critical parameter for its use in biological and pharmaceutical applications. It is qualitatively described as soluble in water.[2][4][5] The presence of two carboxylic acid functional groups suggests that its solubility will be highly dependent on the pH of the aqueous medium.

pH-Dependent Solubility

The solubility of this compound is expected to increase significantly as the pH of the solution rises above its pKa values, leading to the ionization of the carboxylic acid groups and the formation of the more soluble carboxylate salts. At pH values below its pKa1, the molecule will exist predominantly in its neutral, less soluble form.

dot

G pH-Dependent Ionization of this compound cluster_low_pH Low pH (pH < pKa1) cluster_mid_pH Intermediate pH (pKa1 < pH < pKa2) cluster_high_pH High pH (pH > pKa2) Neutral HOOC-CH₂-S-S-CH₂-COOH Monoanion ⁻OOC-CH₂-S-S-CH₂-COOH Neutral->Monoanion + OH⁻ - H₂O Dianion ⁻OOC-CH₂-S-S-CH₂-COO⁻ Monoanion->Dianion + OH⁻ - H₂O

Caption: Ionization states of this compound at different pH ranges.

Quantitative Solubility Data
Buffer SystempHExpected Solubility (mg/mL)
0.1 M HCl1.2Low (< 1)
Acetate (B1210297) Buffer4.5Moderate (1-10)
Phosphate (B84403) Buffer7.4High (> 10)
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6][7][8][9][10]

Materials:

  • This compound

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Aqueous buffers of desired pH (e.g., 0.1 M HCl, acetate buffer, phosphate buffer)

Procedure:

  • Prepare a series of vials containing a fixed volume of the desired aqueous buffer.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After shaking, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility in mg/mL or molarity.

dot

G Shake-Flask Solubility Determination Workflow Start Start Prepare_Buffers Prepare Aqueous Buffers of Desired pH Start->Prepare_Buffers Add_Excess Add Excess this compound Prepare_Buffers->Add_Excess Equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) Add_Excess->Equilibrate Separate Separate Solid and Liquid Phases (Sedimentation/Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze by HPLC Filter->Analyze End End Analyze->End

Caption: Workflow for the shake-flask solubility determination method.

Aqueous Stability

The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The disulfide bond is the most reactive site in the molecule.

pH-Dependent Stability

This compound is susceptible to degradation in alkaline conditions. The disulfide bond can undergo cleavage in the presence of nucleophiles, a reaction that is often facilitated at higher pH. The primary degradation pathway in the absence of strong oxidizing or reducing agents is likely to be disproportionation or hydrolysis, which may be more pronounced at elevated temperatures.

Degradation Pathways

The disulfide bond in this compound can be cleaved by reducing agents to yield thioglycolic acid. Conversely, oxidizing conditions can potentially lead to the formation of sulfonic acids. The stability of thiols and disulfides is a complex area, with the potential for various redox reactions.[11][12][13][14][15]

dot

G Potential Degradation Pathways of this compound DTDGA This compound TGA Thioglycolic Acid DTDGA->TGA Reduction Oxidation_Products Oxidation Products (e.g., Sulfonic Acid) DTDGA->Oxidation_Products Strong Oxidation Hydrolysis_Products Hydrolysis/Disproportionation Products DTDGA->Hydrolysis_Products Alkaline Conditions TGA->DTDGA Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., acidic, neutral, and alkaline)

  • Temperature-controlled chambers or water baths

  • Photostability chamber

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, water, acid modifier like phosphoric acid or formic acid)

Procedure:

  • Method Development and Validation:

    • Develop an HPLC method capable of separating this compound from its potential degradation products (e.g., thioglycolic acid). A typical starting point would be a reversed-phase C18 column with a mobile phase of acidified water and acetonitrile.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Dissolve this compound in an alkaline solution (e.g., 0.1 M NaOH) at room temperature or under mild heating.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photostability: Expose a solution of this compound to light in a photostability chamber.

    • Analyze samples from each stress condition at various time points by the validated HPLC method to assess the extent of degradation and identify major degradation products.

  • Stability in Aqueous Buffers:

    • Prepare solutions of this compound in a range of aqueous buffers (e.g., pH 2, 4, 7.4, 9).

    • Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time intervals, withdraw aliquots and analyze them using the stability-indicating HPLC method to determine the concentration of this compound remaining.

    • Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t1/2) at each condition.

dot

G Workflow for Stability-Indicating HPLC Method Start Start Method_Development HPLC Method Development Start->Method_Development Method_Validation Method Validation (ICH) Method_Development->Method_Validation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Method_Validation->Forced_Degradation Stability_Study Stability Study in Buffers (Different pH and Temperatures) Forced_Degradation->Stability_Study Data_Analysis Data Analysis (Kinetics, Degradation Products) Stability_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. Its pH-dependent solubility and susceptibility to degradation, particularly in alkaline conditions, are key considerations for its application. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively determine these critical parameters in their specific buffer systems and experimental conditions. Further studies are warranted to generate a comprehensive, publicly available dataset on the solubility and stability profile of this versatile molecule.

References

Dithiodiglycolic Acid (CAS 505-73-7): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTGA), also known as 2,2'-dithiodiacetic acid, is a disulfide-containing dicarboxylic acid with the CAS number 505-73-7.[1][2][3] Its unique structure, featuring a redox-sensitive disulfide bond and two carboxylic acid functional groups, makes it a versatile building block in various scientific disciplines. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use in drug development, particularly as a scaffold for enzyme inhibitors and as a component of redox-responsive drug delivery systems. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 505-73-7[1][2][3]
Molecular Formula C4H6O4S2[1][2]
Molecular Weight 182.22 g/mol [2]
IUPAC Name 2-(carboxymethyldisulfanyl)acetic acid[1]
Synonyms 2,2'-Dithiodiacetic acid, Dithiodiacetic acid[2]
Appearance White to almost white powder/crystal
Melting Point 103 - 109 °C
Purity ≥95%[2]

Core Research Applications

The research applications of this compound are primarily centered around its disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This property is exploited in the design of "smart" materials and therapeutic agents.

Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key cellular antioxidant system that regulates redox balance.[4] TrxR is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. This compound derivatives have been synthesized and evaluated as inhibitors of TrxR. These compounds are thought to interact with the active site of TrxR, which contains a critical selenocysteine (B57510) residue, thereby disrupting its catalytic activity.[5]

The inhibitory activity of a series of this compound bis-amides against TrxR from human neuroblastoma (SH-SY5Y) and rat hepatocyte cell lysates has been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.

Compound IDStructureTrxR IC50 (µM) - SH-SY5Y lysateTrxR IC50 (µM) - Hepatocyte lysate
11a 2,2'-disulfanediylbis(1-(pyrrolidin-1-yl)ethan-1-one)>200170.4 ± 54.2
11b 2,2'-disulfanediylbis(N-propylacetamide)>20026.5 ± 2.9

Data sourced from Bakulina et al. (2019).[4]

The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis. TrxR reduces Trx, which in turn reduces downstream target proteins involved in various cellular processes. This compound derivatives can inhibit TrxR, leading to an accumulation of reactive oxygen species (ROS) and inducing cellular apoptosis.

Thioredoxin_Pathway cluster_cycle Thioredoxin Cycle NADPH NADPH TrxR_ox TrxR (oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (reduced) TrxR_ox->TrxR_red TrxR Reductase Activity Trx_ox Trx (oxidized) TrxR_red->Trx_ox e- ROS ↑ ROS TrxR_red->ROS Trx_red Trx (reduced) Trx_ox->Trx_red Trx Reductase Activity Target_ox Oxidized Target Proteins Trx_red->Target_ox e- Target_red Reduced Target Proteins Target_ox->Target_red Target Protein Reduction Apoptosis Apoptosis Target_red->Apoptosis Inhibitor This compound Derivative Inhibitor->TrxR_red Inhibition ROS->Apoptosis

Caption: Thioredoxin reductase signaling pathway and its inhibition.

This protocol describes a general procedure for the synthesis of symmetric bis-amides of this compound via oxidative coupling of the corresponding thiol precursors.

Materials:

  • 2-(Tritylthio)acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Appropriate amine (e.g., pyrrolidine, propylamine)

  • Dichloromethane (B109758) (DCM), dry

  • Citric acid (2 N aqueous solution)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Hexane

  • Molecular iodine (I2)

  • Triethylamine (TEA)

Procedure:

Part A: Synthesis of 2-(Tritylthio)acetamides

  • Dissolve 2-(tritylthio)acetic acid (1.0 eq) in dry DCM.

  • Add CDI (1.0-1.1 eq) portionwise and stir for 50 minutes at room temperature.

  • Add the desired amine (1.0-1.1 eq) and continue stirring overnight at room temperature.

  • Wash the reaction mixture sequentially with 2 N citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(tritylthio)acetamide.

Part B: Deprotection to form Thiols

  • To a stirred solution of the 2-(tritylthio)acetamide (1.0 eq) in DCM, add TFA (5 eq) followed by TES (2 eq).

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dry the organic layer, and concentrate in vacuo to yield the crude thiol.

Part C: Oxidative Coupling to form this compound Bis-amides

  • Dissolve the crude thiol (1.0 eq) in DCM.

  • Add a solution of iodine (0.5 eq) in DCM dropwise.

  • Add TEA (2.0 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired this compound bis-amide.

This protocol is adapted from Bakulina et al. (2019).[4]

Redox-Responsive Drug Delivery Systems

The disulfide bond in this compound can be incorporated into polymer backbones or used as a crosslinker to create nanoparticles and hydrogels.[6] These materials are stable in the bloodstream but can be degraded in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) (GSH).[7][8] This redox-responsiveness allows for the targeted release of encapsulated drugs within cancer cells.

The following diagram illustrates the general workflow for preparing this compound-crosslinked nanoparticles for redox-responsive drug delivery.

Drug_Delivery_Workflow cluster_prep Nanoparticle Preparation cluster_release Drug Release Polymer Polymer with Functional Groups Crosslinking Crosslinking Reaction Polymer->Crosslinking DTGA This compound (Crosslinker) DTGA->Crosslinking Drug Drug SelfAssembly Self-Assembly & Drug Encapsulation Drug->SelfAssembly Crosslinking->SelfAssembly Nanoparticles Drug-Loaded Nanoparticles SelfAssembly->Nanoparticles Nanoparticles_circ Nanoparticles in Circulation (Stable) Nanoparticles->Nanoparticles_circ Nanoparticles_cell Nanoparticles in Tumor Cell Nanoparticles_circ->Nanoparticles_cell Cellular Uptake Disulfide_cleavage Disulfide Bond Cleavage Nanoparticles_cell->Disulfide_cleavage GSH High [GSH] GSH->Disulfide_cleavage Drug_release Drug Release Disulfide_cleavage->Drug_release

Caption: Workflow for redox-responsive drug delivery.

The following table presents hypothetical but representative data for the glutathione-mediated release of a drug from this compound-crosslinked nanoparticles.

Time (hours)Cumulative Drug Release (%)(Low GSH, pH 7.4)Cumulative Drug Release (%)(High GSH, pH 7.4)
000
2525
4850
81285
121595
241898

This protocol provides a general method for preparing polymer nanoparticles crosslinked with this compound, adapted from general procedures for stimuli-responsive nanocarriers.

Materials:

  • A polymer with suitable functional groups for esterification (e.g., hydroxyl or amine groups)

  • This compound

  • A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

  • A catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))

  • An organic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

  • A drug for encapsulation

  • A surfactant (e.g., Pluronic F127)

  • Deionized water

Procedure:

  • Synthesis of the Crosslinked Polymer:

    • Dissolve the polymer and this compound in the organic solvent.

    • Add the coupling agent and catalyst.

    • Allow the reaction to proceed at room temperature for 24-48 hours.

    • Precipitate the resulting crosslinked polymer in a non-solvent (e.g., cold diethyl ether).

    • Wash the polymer and dry it under vacuum.

  • Nanoparticle Formulation by Nanoprecipitation:

    • Dissolve the crosslinked polymer and the drug in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

    • Prepare an aqueous solution containing a surfactant.

    • Add the organic solution dropwise to the aqueous solution under constant stirring.

    • Allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

    • Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • In Vitro Drug Release Study:

    • Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).

    • Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the same release medium at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Other Research Applications

Beyond its applications in drug delivery and enzyme inhibition, this compound is also utilized in:

  • Polymer and Materials Science: It can act as a monomer or crosslinking agent in the synthesis of various polymers.[9]

  • Biochemistry and Protein Chemistry: Used for the modification of proteins and peptides through thiol-disulfide exchange reactions.

  • Cosmetics: It can be found in some cosmetic formulations as a reducing agent.[1]

Conclusion

This compound is a valuable and versatile chemical compound with significant research applications, particularly in the field of drug development. Its redox-sensitive disulfide bond provides a powerful tool for the design of targeted anticancer agents and stimuli-responsive drug delivery systems. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists looking to explore the potential of this compound in their own work. Further research into novel derivatives and applications of this compound is likely to yield exciting new advancements in medicine and materials science.

References

The Core of Redox Modulation: A Technical Guide to Thiol-Disulfide Exchange Reactions Involving Dithiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTDGA) is a disulfide-containing molecule increasingly recognized for its utility in various biochemical and pharmaceutical applications.[1][2] Its central disulfide bond can readily participate in thiol-disulfide exchange reactions, a fundamental process in cellular redox regulation, protein folding, and the activation of certain therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the core principles governing thiol-disulfide exchange reactions with DTDGA, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows. Understanding these reactions is critical for researchers leveraging DTDGA as a cleavable linker in redox-responsive drug delivery systems, as a tool for protein modification, or as a subject of study in fundamental redox biology.[1][5]

Thiol-Disulfide Exchange: The Fundamental Reaction

Thiol-disulfide exchange is a chemical reaction in which a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R''). This nucleophilic attack results in the cleavage of the original disulfide bond and the formation of a new mixed disulfide, releasing a new thiolate. The overall reaction is a reversible equilibrium, the position of which is dictated by the relative concentrations and reduction potentials of the participating thiols and disulfides.

The reaction with this compound (HOOC-CH₂-S-S-CH₂-COOH) and a generic thiol (RSH) proceeds as follows:

HOOC-CH₂-S-S-CH₂-COOH + 2 RSH ⇌ 2 HOOC-CH₂-SH + R-S-S-R

This equilibrium is dynamic and influenced by several factors, most notably pH, which governs the concentration of the reactive thiolate species.

Quantitative Data on Thiol-Disulfide Exchange Reactions

Precise kinetic and equilibrium data for the reactions of this compound with common biological thiols such as cysteine and glutathione (B108866) are not extensively reported in the literature. However, we can infer the expected behavior and provide estimates based on similar thiol-disulfide exchange reactions. The rate of these reactions is highly dependent on the pKa of the attacking thiol and the pH of the medium, as the thiolate anion is the primary nucleophile.[3]

Table 1: Estimated Kinetic and Equilibrium Parameters for Thiol-Disulfide Exchange Reactions Involving this compound

Reactant ThiolEstimated Second-Order Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹)Estimated Equilibrium Constant (Keq)Notes
L-Cysteine1 - 10~1The reaction is expected to be relatively slow and reversible, with the equilibrium not strongly favoring either reactants or products under physiological conditions. The rate is dependent on the concentration of the cysteine thiolate.
Glutathione (GSH)10 - 100>1Glutathione is a more potent reducing agent than cysteine, and the equilibrium is expected to favor the formation of oxidized glutathione (GSSG) and the reduced form of DTDGA (thioglycolic acid). The reaction rate is significantly faster than with cysteine.[4][6]

Disclaimer: The values presented in this table are estimations based on general knowledge of thiol-disulfide exchange reactions and data for structurally similar compounds. Experimental determination is necessary for precise values.

Experimental Protocols

Protocol 1: Reaction of this compound with L-Cysteine and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to initiate and monitor the thiol-disulfide exchange reaction between DTDGA and L-cysteine, followed by quantification of the reactants and products using reverse-phase HPLC.

Materials:

  • This compound (DTDGA)

  • L-Cysteine

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18 MΩ·cm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of DTDGA in phosphate buffer.

    • Prepare a 20 mM stock solution of L-cysteine in phosphate buffer. Ensure this solution is prepared fresh to minimize oxidation.

  • Reaction Initiation:

    • In a microcentrifuge tube, combine 500 µL of the DTDGA stock solution and 500 µL of the L-cysteine stock solution. This will result in final concentrations of 5 mM DTDGA and 10 mM L-cysteine.

    • Gently mix the solution and start a timer.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 450 µL of a quenching solution (e.g., 0.1% TFA in water) to stop the reaction by lowering the pH.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

    • Inject 20 µL of each quenched sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to DTDGA, L-cysteine, the mixed disulfide (DTDGA-cysteine), and cystine by running standards of each compound.

    • Integrate the peak areas to determine the concentration of each species at each time point.

    • Plot the concentrations of reactants and products over time to determine the reaction kinetics.

Protocol 2: Spectrophotometric Assay for the Reaction of this compound with Glutathione

This protocol utilizes Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to monitor the consumption of glutathione (GSH) as it reacts with DTDGA. The reaction of DTNB with free thiols produces a colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • This compound (DTDGA)

  • Reduced Glutathione (GSH)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM stock solution of DTDGA in phosphate buffer.

    • Prepare a 1 mM stock solution of GSH in phosphate buffer. Prepare this solution fresh.

  • Reaction Setup:

    • In a 1.5 mL cuvette, add 900 µL of phosphate buffer.

    • Add 50 µL of the DTDGA stock solution.

    • Initiate the reaction by adding 50 µL of the GSH stock solution. Mix gently by pipetting.

  • Monitoring GSH Consumption:

    • At desired time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), take a 100 µL aliquot from the reaction mixture.

    • Immediately add the aliquot to a separate cuvette containing 880 µL of phosphate buffer and 20 µL of the DTNB solution.

    • Mix and incubate for 2 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve of known GSH concentrations reacted with DTNB to determine the molar extinction coefficient of TNB under your experimental conditions.

    • Use the absorbance readings to calculate the concentration of remaining GSH at each time point.

    • Plot the concentration of GSH over time to determine the reaction kinetics.

Visualizing Mechanisms and Workflows

Visual representations are invaluable for understanding complex biochemical processes. The following diagrams, generated using the Graphviz DOT language, illustrate the thiol-disulfide exchange mechanism, a typical experimental workflow, and a conceptual signaling pathway for a DTDGA-based drug delivery system.

Thiol_Disulfide_Exchange cluster_intermediate Transition State DTDGA This compound (R'-S-S-R') TS Mixed Disulfide Intermediate (R'-S-S-R) DTDGA->TS Nucleophilic Attack by Thiolate (RS⁻) Thiol Thiol (2 RSH) Thiol->TS TGA Thioglycolic Acid (2 R'-SH) Disulfide New Disulfide (R-S-S-R) TS->TGA TS->Disulfide

Caption: General mechanism of thiol-disulfide exchange involving DTDGA.

Experimental_Workflow A 1. Prepare Reactant Solutions (DTDGA and Thiol) B 2. Initiate Reaction (Mix solutions at defined pH and temperature) A->B C 3. Time-Course Sampling (Withdraw aliquots at intervals) B->C D 4. Quench Reaction (e.g., by acidification) C->D E 5. Analytical Measurement (HPLC or Spectrophotometry) D->E F 6. Data Analysis (Determine concentrations and kinetics) E->F

Caption: Workflow for studying DTDGA thiol-disulfide exchange kinetics.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC Drug-DTDGA Conjugate (Stable) TumorCell Tumor Cell ADC->TumorCell Internalization Cleavage Disulfide Cleavage by Glutathione (GSH) TumorCell->Cleavage DrugRelease Active Drug Release Cleavage->DrugRelease Apoptosis Cell Death DrugRelease->Apoptosis

References

An In-depth Technical Guide to the Preparation of Dithiodiglycolic Acid from Thioglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid, also known as 2,2'-dithiodiacetic acid, is the oxidized dimer of thioglycolic acid, connected by a disulfide bond.[1] Its chemical formula is C₄H₆O₄S₂.[2] This compound and its derivatives are of significant interest in medicinal chemistry, drug delivery, and materials science due to the redox-responsive nature of the disulfide linkage.[3] The synthesis of this compound is fundamentally an oxidative coupling reaction of its precursor, thioglycolic acid.[1] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and the underlying reaction mechanisms.

The overall chemical reaction involves the oxidation of two molecules of thioglycolic acid to form one molecule of this compound and water.[1]

General Reaction: 2 HSCH₂CO₂H + [O] → (SCH₂CO₂H)₂ + H₂O

Synthetic Methodologies and Quantitative Data

The preparation of this compound from thioglycolic acid is achieved through various oxidative methods. The choice of oxidant and reaction conditions can influence the reaction rate, yield, and purity of the final product. The most common methods involve oxidation by hydrogen peroxide, metal ions, or other oxidizing agents.

Below is a summary of different oxidative systems used for the synthesis.

Oxidant Catalyst / Medium Key Reaction Conditions Notes and Observations References
Hydrogen Peroxide (H₂O₂)Ferric iron catalyst (e.g., FeCl₃ or Fe₂(SO₄)₃) in an aqueous solution.Reaction is performed under cooling (0-20 °C). H₂O₂ is added slowly with stirring.This method is noted for its simple process, high yield, and high purity, making it suitable for industrial applications.[4][4][5]
Hexachloroiridate(IV) ([IrCl₆]²⁻)Aqueous solution. The reaction can be suppressed by bathophenanthrolinedisulfonate.Conducted at 25 °C. The reaction is highly susceptible to trace metal-ion catalysis.The reaction mechanism involves the formation of a thiyl radical. In the absence of a catalyst suppressor, the disulfide is produced quantitatively.[6][7][8][9][6][7][8][9]
Manganese(III)Manganese(III) pyrophosphate in an acid medium.The reaction involves the formation of a transient 1:1 cyclic complex between Mn(III) and thioglycolic acid.The rate of oxidation is influenced by Mn(II) concentration, which can compete with Mn(III) to form a more stable complex.[10][10]
Ferricyanide (B76249) Ion ([Fe(CN)₆]³⁻)Acidic aqueous medium.The reaction follows second-order rate law and the rate is inversely proportional to the initial ferricyanide concentration.Ferricyanide is a mild oxidant that typically does not extend the oxidation beyond the disulfide stage.[11][11]
Iodine (I₂)Not specified.Used for the oxidation of methyl thioglycolate to its corresponding disulfide.This method is cited in the context of preparing esters of this compound.[5][5]

Experimental Protocols

This section provides detailed methodologies for key experiments. The hydrogen peroxide method is detailed as a practical, high-yield protocol, while the principles of a metal-ion-mediated oxidation are described based on kinetic studies.

Protocol: Oxidation with Hydrogen Peroxide and Ferric Catalyst

This protocol is based on a method designed for high yield and purity, suitable for laboratory and potential scale-up applications.[4]

Materials:

  • Thioglycolic acid (HSCH₂COOH)

  • Deionized or pure water

  • Ferric chloride (FeCl₃) or Ferric sulfate (B86663) (Fe₂(SO₄)₃) as a catalyst

  • Hydrogen peroxide (H₂O₂), typically 30% solution

  • Reaction vessel with a cooling jacket and stirring mechanism

Procedure:

  • Preparation of Thioglycolic Acid Solution: In a reaction vessel equipped with a cooling jacket, prepare an aqueous solution of thioglycolic acid. The mass ratio of thioglycolic acid to pure water should be between 1:0.5 and 1:5.

  • Cooling: Circulate coolant through the jacket to bring the temperature of the solution to between 0 °C and 20 °C.

  • Catalyst Addition: Add a catalytic amount of a ferric iron salt (e.g., ferric chloride or ferric sulfate) to the thioglycolic acid solution. The catalyst amount can be up to 0.0001% of the final product weight.

  • Oxidation: While maintaining the temperature between 0-20 °C and stirring continuously, slowly add hydrogen peroxide solution dropwise to the reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Completion: Continue stirring after the addition is complete until the reaction is finished. The progress can be monitored by testing for the absence of the thiol group.

  • Product Isolation: The resulting aqueous solution of this compound can be used directly, or the product can be isolated. To obtain solid this compound, the aqueous solution is subjected to vacuum drying to yield the crystalline product.[4]

Protocol: General Principles of Oxidation by Metal Complexes (e.g., [IrCl₆]²⁻)

This section describes the general conditions for kinetic and mechanistic studies of thioglycolic acid oxidation, which can be adapted for synthesis.

Materials:

  • Thioglycolic acid (TGA)

  • Oxidant: Hexachloroiridate(IV) ([IrCl₆]²⁻) or other suitable metal complex.

  • Buffer solutions to control pH.

  • (Optional) A metal-ion chelator like bathophenanthrolinedisulfonate to suppress trace metal-ion catalysis.[8][9]

Procedure:

  • Solution Preparation: Prepare aqueous solutions of thioglycolic acid and the metal complex oxidant of known concentrations.

  • pH Control: The reaction is typically conducted in a buffered solution to maintain a constant pH, as the reactivity of thioglycolic acid is pH-dependent. The dianion form (⁻SCH₂CO₂⁻) is highly reactive.[6]

  • Reaction Initiation: The reaction is initiated by mixing the reactant solutions at a constant temperature (e.g., 25 °C).

  • Monitoring: The reaction progress is monitored spectrophotometrically by observing the change in absorbance of the metal complex (e.g., the disappearance of [IrCl₆]²⁻).

  • Product Formation: Under these conditions, the oxidation of thioglycolic acid leads to the formation of this compound. The reaction is first order in both the oxidant and thioglycolic acid.[6][8]

Reaction Mechanism and Visualizations

The oxidation of thioglycolic acid to this compound generally proceeds through a free-radical mechanism, specifically involving a thiyl radical intermediate (RS•).[6][10]

  • Electron Transfer: The process begins with an electron transfer from a deprotonated thioglycolic acid molecule (thiolate) to the oxidant, generating a thiyl radical. HSCH₂CO₂H ⇌ ⁻SCH₂CO₂H + H⁺ ⁻SCH₂CO₂H + Oxidant → •SCH₂CO₂H + Reduced Oxidant

  • Radical Dimerization: Two thiyl radicals then combine (dimerize) to form the stable disulfide bond of this compound. 2 •SCH₂CO₂H → (SCH₂CO₂H)₂

The involvement of free radicals is supported by kinetic studies and the observation of polymerization of monomers like acrylonitrile (B1666552) when added to the reaction mixture.[10]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation TGA Thioglycolic Acid TGA_Sol Aqueous TGA Solution TGA->TGA_Sol Water Pure Water Water->TGA_Sol Cooling Cooling (0-20°C) TGA_Sol->Cooling Catalyst Add Ferric Catalyst Cooling->Catalyst Oxidant Slowly Add H₂O₂ Catalyst->Oxidant Reaction Oxidation Reaction Oxidant->Reaction Final_Sol This compound Solution Reaction->Final_Sol Drying Vacuum Drying Final_Sol->Drying Product Crystalline Product Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism TGA1 2x Thioglycolic Acid (HSCH₂COOH) Radical 2x Thiyl Radical (•SCH₂COOH) TGA1->Radical 1. Electron Transfer Reduced_Oxidant Reduced Oxidant (e.g., H₂O) Oxidant Oxidant (e.g., H₂O₂) Oxidant->Radical Oxidant->Reduced_Oxidant Reduction Product This compound ((SCH₂COOH)₂) Radical->Product 2. Dimerization

Caption: Mechanism of thioglycolic acid oxidation to this compound.

References

An In-depth Technical Guide to the Safe Handling of Dithiodiglycolic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dithiodiglycolic acid is a versatile chemical compound utilized in various research and development applications, including as an intermediate in pharmaceutical synthesis and in the development of redox-sensitive materials.[1][2] Its unique structure, containing a disulfide bond, imparts specific reactivity that is valuable in biochemical and material science fields.[1][3] However, like all laboratory chemicals, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling protocols for this compound in a laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] It is crucial to be aware of its primary hazards to implement appropriate safety measures.

  • Skin Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][7]

  • Sensitization: May cause sensitization by skin contact.[4]

Accidental ingestion may be damaging to the health of the individual.[4] It is also important to note that thioglycolate salts, related compounds, may produce central nervous system depression, labored breathing, and convulsions.[4]

GHS Hazard Statements:

  • H315: Causes skin irritation[5][6][7]

  • H319: Causes serious eye irritation[5][6][7]

  • H335: May cause respiratory irritation[5][6][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for safe handling and storage.

PropertyValue
Chemical Formula C₄H₆O₄S₂[2][3][6]
Molecular Weight 182.22 g/mol [2]
Appearance White to almost white powder or crystal[1][3]
Solubility Soluble in water, alcohol, and acetone.[1][3]
Storage Temperature Recommended storage at -20°C.[2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure.

PPE TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][7] A face shield may be required in situations with a higher risk of splashing.[8]
Skin Protection Impervious clothing and protective gloves.[7] For prolonged or frequently repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended.[4] Always inspect gloves before use and use proper glove removal technique.[7]
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][5] Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.

It is important to note that contact lenses may pose a special hazard as they can absorb and concentrate irritants.[4]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling:

  • Avoid all personal contact, including inhalation of dust.[4][9]

  • Use in a well-ventilated area.[4][9]

  • Do not eat, drink, or smoke when handling.[4][9]

  • Wash hands and face thoroughly after handling.

  • Avoid formation of dust and aerosols.[5][7]

  • Keep containers securely sealed when not in use.[4][9]

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[4][5]

  • Store away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[4][10]

  • Protect containers from physical damage and check regularly for leaks.[4][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[5][7] Remove contact lenses if present and easy to do.[5] Seek medical attention if irritation persists.
Skin Contact Immediately wash off with soap and plenty of water.[7] Remove all contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.[5]
Ingestion Rinse mouth with water.[7] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical advice.[4]
Spills For minor spills, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal.[4] For major spills, alert emergency responders, control personal contact by wearing appropriate PPE, and prevent spillage from entering drains or water courses.[4]
Disposal Considerations

Waste from this compound must be handled and disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company. Contaminated packaging should also be disposed of as hazardous waste.

Experimental Workflow and Logic Diagrams

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound Start Experiment Planning RiskAssessment Conduct Risk Assessment (Review SDS) Start->RiskAssessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection EngineeringControls Prepare Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngineeringControls Weighing Weighing Solid Compound PPE_Selection->Weighing EngineeringControls->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Workup Reaction Work-up & Purification Reaction->Workup WasteCollection Collect Waste (Solid & Liquid) Workup->WasteCollection Decontamination Decontaminate Glassware & Work Area WasteCollection->Decontamination WasteDisposal Dispose of Waste via Licensed Contractor Decontamination->WasteDisposal End End of Procedure WasteDisposal->End

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponseFlowchart Emergency Response Protocol Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to approach?) Incident->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate No FirstAid Administer First Aid (as per SDS) Assess->FirstAid Yes, Exposure SpillControl Control Spill (if trained and safe) Assess->SpillControl Yes, Spill Report Report Incident to Supervisor Evacuate->Report SeekMedical Seek Medical Attention FirstAid->SeekMedical SpillControl->Report SeekMedical->Report

Caption: A flowchart for emergency response to incidents involving this compound.

References

Methodological & Application

Application Notes and Protocols: Dithiodiglycolic Acid for Protein Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cleavage of disulfide bonds is a critical step in protein characterization, proteomics, and the development of therapeutic proteins. These covalent linkages between cysteine residues are fundamental to the tertiary and quaternary structure of many proteins, and their reduction is often necessary for downstream applications such as mass spectrometry, electrophoresis, and functional assays. While reagents like Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly employed for this purpose, this document explores the application of Dithiodiglycolic acid (DTDG) for protein disulfide bond cleavage.

This compound, a disulfide-containing dicarboxylic acid, can participate in thiol-disulfide exchange reactions. The cleavage of a protein disulfide bond (P-S-S-P) by a dithiol reagent like DTDG (in its reduced form) proceeds through a two-step mechanism. First, one of the thiol groups on the reducing agent attacks the protein's disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the reducing agent attacks the mixed disulfide, resulting in the reduced protein and a stable cyclic disulfide from the reagent.

Mechanism of Action: Thiol-Disulfide Exchange

The reduction of protein disulfide bonds by a dithiol reagent is a reversible thiol-disulfide exchange reaction. The general mechanism involves the nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the protein's disulfide bond. This process is pH-dependent, as a higher pH facilitates the deprotonation of the thiol groups to the more reactive thiolate form.

The reaction with a generic dithiol reducing agent can be summarized as follows:

  • Formation of a Mixed Disulfide: The first thiol of the reducing agent attacks the protein disulfide bond, forming a mixed disulfide between the protein and the reagent.

  • Intramolecular Cyclization: The second thiol of the reducing agent attacks the sulfur atom of the mixed disulfide derived from the reagent itself. This intramolecular reaction is entropically favored and drives the reaction towards the fully reduced protein. This step results in the formation of a stable cyclic disulfide from the reducing agent.

Quantitative Data and Reaction Parameters

While specific quantitative data for the efficiency and optimal conditions for this compound in protein disulfide bond cleavage are not extensively documented in publicly available literature, the following table provides typical parameters for the commonly used reducing agent, Dithiothreitol (DTT). These values can serve as a starting point for the optimization of protocols using DTDG.

ParameterDithiothreitol (DTT)Notes for this compound (DTDG) Optimization
Concentration 1-100 mMStart with a similar concentration range and optimize based on protein concentration and complexity.
pH 7.0 - 8.5The optimal pH for DTDG will likely be in a similar range to facilitate thiolate formation.
Temperature Room Temperature to 60°CHigher temperatures can increase the rate of reduction but may also risk protein denaturation.[1][2]
Incubation Time 15 - 60 minutesOptimization is crucial; monitor the extent of reduction over time using appropriate analytical methods.
Redox Potential -0.33 V at pH 7The redox potential of DTDG will influence its reducing power and will need to be considered.

Experimental Protocols

The following are generalized protocols for the reduction of protein disulfide bonds. These should be adapted and optimized for the specific protein of interest and the chosen reducing agent.

Protocol 1: In-Solution Protein Reduction for Mass Spectrometry

This protocol is designed for the reduction of disulfide bonds in proteins prior to enzymatic digestion and analysis by mass spectrometry.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • This compound (DTDG) solution (e.g., 1 M stock in water)

  • Denaturant (optional, e.g., 8 M Urea or 0.1% RapiGest)

  • Alkylation agent (e.g., Iodoacetamide)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Thermomixer or water bath

Procedure:

  • Sample Preparation: Dissolve the protein sample in the chosen buffer. If the protein is difficult to solubilize or has buried disulfide bonds, add a denaturant.

  • Reduction: Add DTDG to a final concentration of 5-20 mM.

  • Incubation: Incubate the sample at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: To prevent the reformation of disulfide bonds, add an alkylating agent such as iodoacetamide (B48618) to a final concentration of 15-50 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the excess alkylating agent by adding a thiol-containing reagent.

  • Downstream Processing: The reduced and alkylated protein is now ready for enzymatic digestion (e.g., with trypsin) and subsequent analysis.

Protocol 2: Reduction of Proteins for SDS-PAGE Analysis

This protocol is for reducing protein disulfide bonds to analyze subunit composition by SDS-PAGE.

Materials:

  • Protein sample

  • Sample loading buffer (e.g., Laemmli buffer)

  • This compound (DTDG) solution (e.g., 1 M stock in water)

Procedure:

  • Sample Preparation: Mix the protein sample with the sample loading buffer.

  • Reduction: Add DTDG to the sample mixture to a final concentration of 50-100 mM.

  • Heating: Heat the sample at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the reduced sample onto an SDS-PAGE gel and proceed with electrophoresis.

Visualizations

Mechanism of Disulfide Bond Cleavage

G cluster_protein Protein cluster_reagent Reducing Agent (DTDG) cluster_intermediate Intermediate cluster_products Products P_SS_P P-S-S-P (Oxidized Protein) MixedDisulfide P-S-S-R-SH (Mixed Disulfide) P_SS_P->MixedDisulfide Step 1: Nucleophilic Attack R_SH_SH HS-R-SH (Reduced DTDG) R_SH_SH->MixedDisulfide P_SH_2 2 P-SH (Reduced Protein) MixedDisulfide->P_SH_2 Step 2: Intramolecular Attack R_SS R-S-S (Cyclized DTDG) MixedDisulfide->R_SS P_SH P-SH P_SH->P_SH_2

Caption: General mechanism of protein disulfide bond cleavage by a dithiol reagent.

Experimental Workflow for Protein Reduction and Analysis

G Start Protein Sample (with Disulfide Bonds) Denature Denaturation (e.g., Urea, SDS) Start->Denature Reduce Reduction with DTDG (e.g., 20 mM, 56°C, 30 min) Denature->Reduce Alkylate Alkylation (e.g., Iodoacetamide) Reduce->Alkylate Analyze Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) Alkylate->Analyze

Caption: A typical experimental workflow for protein reduction and alkylation.

References

Application Notes and Protocols for Protein Modification with Dithiodiglycolic Acid (DTDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTDG) activated as a di-N-hydroxysuccinimidyl ester (DTDG-NHS ester) is a homobifunctional, thiol-cleavable cross-linking agent. It is utilized to covalently link proteins or other molecules containing primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides. The central disulfide bond within the DTDG spacer arm allows for the reversal of the cross-link under reducing conditions. This feature makes DTDG a valuable tool for studying protein-protein interactions, preparing antibody-drug conjugates (ADCs), and analyzing protein complex structures. The N-hydroxysuccinimide (NHS) esters react with primary amines in a pH-dependent manner to form stable amide bonds.[1][2]

Application Notes

Principle of Action

The protein modification process with DTDG-NHS ester involves two main chemical reactions:

  • Amine Acylation: The NHS ester termini of the cross-linker react with primary amine groups on proteins, leading to the formation of stable amide bonds and the release of N-hydroxysuccinimide (NHS).[1] This reaction is most efficient at a pH range of 7.2 to 8.5.[2][3]

  • Disulfide Cleavage: The disulfide bond in the spacer arm of the cross-linker can be selectively cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[4] This reversibility is crucial for applications where the recovery of the individual protein components is desired after cross-linking.

Key Features and Advantages
  • Reversibility: The thiol-cleavable disulfide bond allows for the dissociation of cross-linked complexes, which is advantageous for identifying interacting partners using techniques like mass spectrometry.[5]

  • Amine Reactivity: Specifically targets primary amines, which are abundant in most proteins.[2]

  • Defined Spacer Arm: Provides a defined spatial distance between the conjugated molecules.

Applications
  • Studying Protein-Protein Interactions: Capturing transient or weak interactions by covalently linking interacting proteins.[5]

  • Structural Analysis of Protein Complexes: Providing distance constraints for computational modeling of protein complexes.

  • Preparation of Bioconjugates: Linking proteins to other molecules, such as fluorescent dyes or drugs in the context of ADCs.[6]

Quantitative Data Summary

The efficiency of the cross-linking reaction is dependent on several factors, including pH, temperature, concentration of reactants, and incubation time. The following table summarizes typical reaction parameters for NHS-ester based cross-linkers.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS-ester stability. Lower pH protonates amines, reducing reactivity, while higher pH increases hydrolysis of the NHS ester.[2][3]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer incubation times.[2]
Molar Excess of Cross-linker 10- to 50-foldA 10-fold molar excess is recommended for protein concentrations >5 mg/mL, while a 20- to 50-fold excess is suggested for concentrations <5 mg/mL.[4]
Incubation Time 30 minutes to 2 hours30 minutes at room temperature or 2 hours at 4°C are common incubation periods.[7]
Quenching Reagent Conc. 20 - 50 mMTris or glycine (B1666218) buffers can be used to stop the reaction by consuming unreacted NHS esters.[3]
Reducing Agent Conc. (for cleavage) 10 - 50 mM DTTIncubation at 37°C for 30 minutes is typically sufficient to cleave the disulfide bond.[4]

Experimental Protocols

Protocol 1: Protein Cross-linking with DTDG-NHS Ester

This protocol describes a general procedure for cross-linking proteins in solution.

Materials:

  • DTDG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Sample Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES) at the desired concentration. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using dialysis or a desalting column.[3]

  • DTDG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the DTDG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-25 mM).[7]

  • Cross-linking Reaction:

    • Add the calculated amount of the DTDG-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point.[4]

    • The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess cross-linker and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Cleavage of DTDG Cross-links

This protocol is for the cleavage of the disulfide bond in DTDG-cross-linked proteins.

Materials:

  • Cross-linked protein sample

  • Reducing agent (e.g., Dithiothreitol (DTT))

  • Buffer for cleavage reaction (e.g., PBS)

Procedure:

  • Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water).

  • Cleavage Reaction:

    • Add DTT to the cross-linked protein sample to a final concentration of 10-50 mM.[4]

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Analysis: The cleaved protein sample is now ready for analysis, for example, by SDS-PAGE under reducing conditions to confirm the cleavage of the cross-links.

Visualizations

DTDG Cross-linking and Cleavage Workflow

G cluster_0 Cross-linking Protocol cluster_1 Cleavage Protocol A 1. Prepare Protein in Amine-Free Buffer B 2. Prepare Fresh DTDG-NHS Ester Stock A->B C 3. Add DTDG-NHS Ester to Protein Solution B->C D 4. Incubate at RT (30 min) or 4°C (2h) C->D E 5. Quench Reaction with Tris or Glycine D->E F 6. Purify Cross-linked Protein E->F G 7. Add Reducing Agent (e.g., DTT) F->G Proceed to Cleavage H 8. Incubate at 37°C for 30 min G->H I 9. Analyze Cleaved Products (e.g., SDS-PAGE) H->I

Caption: Experimental workflow for protein cross-linking with DTDG and subsequent cleavage.

DTDG Reaction Mechanism with a Protein

reaction_mechanism cluster_crosslinking Cross-linking Reaction cluster_cleavage Cleavage Reaction Protein1_NH2 Protein 1 (with -NH2) Crosslinked_Protein Cross-linked Protein (Amide Bond) Protein1_NH2->Crosslinked_Protein + DTDG_NHS DTDG-NHS Ester DTDG_NHS->Crosslinked_Protein NHS_leaving NHS (Leaving Group) Crosslinked_Protein->NHS_leaving + Crosslinked_Protein_cleavage Cross-linked Protein Cleaved_Protein1 Protein 1 (with modified amine) Crosslinked_Protein_cleavage->Cleaved_Protein1 + DTT DTT (Reducing Agent) DTT->Cleaved_Protein1 Cleaved_Protein2 Protein 2 (with modified amine) Cleaved_Protein1->Cleaved_Protein2 +

Caption: Chemical mechanism of DTDG-mediated protein cross-linking and cleavage.

References

Dithiodiglycolic Acid: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation. Its structure, featuring a central, cleavable disulfide bond flanked by two carboxylic acid groups, allows for the reversible linkage of biomolecules. This property is particularly advantageous in applications requiring the controlled release of a conjugated payload, such as in the design of antibody-drug conjugates (ADCs) and other drug delivery systems. The carboxylic acid moieties provide versatile handles for conjugation to primary amines on proteins and other biomolecules through the formation of stable amide bonds, typically via activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS).

The key feature of the this compound linker is its susceptibility to cleavage under reducing conditions. The disulfide bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellularly by glutathione (B108866). This triggered-release mechanism is highly desirable for applications like ADCs, where the cytotoxic payload should only be released once the ADC has been internalized into the target cancer cell, which has a significantly higher concentration of glutathione than the bloodstream.[][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in various bioconjugation applications, including the synthesis of antibody-drug conjugates and the immobilization of biomolecules on surfaces.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies. The resulting ADC can selectively target tumor cells, and upon internalization, the disulfide bond is cleaved in the reducing environment of the cell, releasing the drug and leading to targeted cell death.[][3][4]

  • Drug Delivery: As a component of larger linker systems, the disulfide bond of this compound can be incorporated into various drug delivery vehicles to facilitate the release of therapeutic agents at the target site.

  • Protein-Protein Conjugation: This linker can be used to create reversible crosslinks between proteins for studying protein-protein interactions or creating protein complexes with novel functions.

  • Surface Immobilization: Biomolecules can be attached to surfaces functionalized with this compound. The cleavable nature of the linker allows for the subsequent release of the immobilized molecule if desired.[5]

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₄H₆O₄S₂[6]
Molecular Weight 182.22 g/mol [6]
Appearance White to off-white crystalline powder
Solubility Soluble in water
Linker Type Homobifunctional, Cleavable
Reactive Groups 2x Carboxylic Acids[6]
Cleavage Condition Reducing agents (DTT, TCEP, Glutathione)[]

Table 2: Comparative Stability and Efficacy of Disulfide-Linked ADCs

Linker TypeStability in Human Plasma (Half-life)In Vitro Cytotoxicity (IC50)Reference
Hindered Disulfide> 100 hours0.5 - 5 nM[]
Unhindered Disulfide~24 - 48 hours1 - 10 nM[]
Val-Cit (Protease Cleavable)~150 hours8.8 pM[8]
Non-cleavable (SMCC)> 200 hoursVaries (often higher IC50)[8]

Note: Data is representative and can vary based on the specific antibody, drug, and cell line used.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups of this compound to form amine-reactive NHS esters.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 7.5

Procedure:

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • The activated this compound-NHS ester is now ready for conjugation to an amine-containing biomolecule. For a two-step conjugation, the activated linker can be purified by chromatography to remove excess EDC and NHS. For a one-step conjugation, the amine-containing molecule is added directly to the reaction mixture.

  • To quench the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the NHS-activated this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • NHS-activated this compound solution (from Protocol 1)

  • Protein solution (e.g., antibody) in Reaction Buffer (PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Adjust the pH of the protein solution to 7.2-7.5 if necessary. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Add the NHS-activated this compound solution to the protein solution at a desired molar ratio (e.g., 10-20 fold molar excess of the linker).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Analyze the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore).

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the this compound linker to release the conjugated molecule.

Materials:

  • This compound-linked bioconjugate

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Cleavage Buffer: PBS, pH 7.5-8.5 for DTT; PBS, pH 7.0-8.0 for TCEP

Procedure:

  • Dissolve the bioconjugate in the appropriate Cleavage Buffer.

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

  • Add the reducing agent to the bioconjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

  • Incubate the reaction at room temperature or 37°C for 30-60 minutes.

  • The cleavage can be monitored by techniques such as SDS-PAGE under non-reducing and reducing conditions or by chromatography.

  • If necessary, the released molecule can be separated from the carrier and the reducing agent by chromatography or dialysis.

Visualizations

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Bioconjugation cluster_purification Step 3: Purification cluster_cleavage Step 4: Payload Release (Optional) start This compound edc_nhs Add EDC and NHS in Activation Buffer (pH 6.0) start->edc_nhs activated_linker NHS-activated This compound edc_nhs->activated_linker conjugation React in PBS (pH 7.2-7.5) activated_linker->conjugation protein Amine-containing Biomolecule (e.g., Antibody) protein->conjugation crude_conjugate Crude Bioconjugate conjugation->crude_conjugate purification Size-Exclusion Chromatography crude_conjugate->purification pure_conjugate Purified Bioconjugate purification->pure_conjugate cleavage Add Reducing Agent (DTT or TCEP) pure_conjugate->cleavage released_payload Released Payload + Carrier cleavage->released_payload

Caption: General experimental workflow for bioconjugation using this compound.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (Disulfide Linker) receptor Tumor Cell Receptor (e.g., EGFR) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome (High Glutathione) endosome->lysosome 3. Trafficking drug Released Cytotoxic Drug lysosome->drug 4. Disulfide Cleavage apoptosis Apoptosis drug->apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a disulfide linker.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr Binding ras Ras egfr->ras Activation pi3k PI3K egfr->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation adc_drug ADC-delivered Inhibitor (via Disulfide Linker) adc_drug->egfr Inhibition adc_drug->raf Inhibition adc_drug->mek Inhibition

Caption: EGFR signaling pathway and potential inhibition by an ADC.[9][10][11][12][13][14][15][16]

References

Application of Dithiodiglycolic Acid in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTDA) is a versatile dicarboxylic acid containing a disulfide bond, making it a valuable monomer and crosslinking agent in polymer synthesis. Its inherent redox-responsive nature allows for the creation of "smart" polymers that can degrade or change their properties in response to specific biological stimuli, such as the high glutathione (B108866) (GSH) concentrations found within tumor cells. This characteristic has led to significant interest in its application for targeted drug delivery, tissue engineering, and the development of biodegradable materials. This document provides detailed application notes and experimental protocols for the synthesis of various polymers incorporating this compound.

Key Applications

The disulfide bond in this compound is stable under normal physiological conditions but can be cleaved in a reducing environment. This targeted degradation is a key feature for several applications:

  • Redox-Responsive Drug Delivery: Polymers incorporating DTDA can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents. In the reducing environment of cancer cells, the polymer degrades, releasing the drug directly at the target site, which can minimize systemic toxicity.[1][2][3][4]

  • Biodegradable Polymers: The disulfide linkage provides a specific cleavage point, leading to more controlled and predictable degradation compared to standard polyesters. This is advantageous for creating transient medical devices and scaffolds for tissue engineering.

  • Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create self-healing polymers. Upon damage, the disulfide bonds can reform, restoring the material's integrity.[5][6]

Experimental Protocols

This section provides detailed protocols for the synthesis of various polymers using this compound.

Protocol 1: Synthesis of a Redox-Responsive Polyester (B1180765) via Melt Polycondensation

This protocol describes the synthesis of a linear polyester from this compound and a diol, such as 1,6-hexanediol.

Materials:

  • This compound (DTDA)

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Nitrogen gas supply

  • High-vacuum line

  • Schlenk flask or similar reaction vessel equipped with a mechanical stirrer and a distillation outlet

Procedure:

  • Monomer Preparation: In a Schlenk flask, combine equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Esterification Stage: Heat the reaction mixture to 150-160°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours or until the majority of the water has been removed.

  • Polycondensation Stage: Gradually increase the temperature to 180-200°C and slowly apply a high vacuum (e.g., <1 Torr). This stage facilitates the removal of the remaining water and excess diol, driving the polymerization to achieve a higher molecular weight.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. This stage can take several hours (4-8 hours).

  • Termination and Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or THF) and precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane) to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Synthesis of a this compound-Based Poly(ester amide)

This protocol outlines the synthesis of a poly(ester amide) by reacting this compound with an amino alcohol.

Materials:

  • This compound (DTDA)

  • Ethanolamine (B43304) or another suitable amino alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Nitrogen gas supply

Procedure:

  • Monomer Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and two equivalents of ethanolamine in anhydrous DMF.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (2.2 equivalents) and a catalytic amount of DMAP in anhydrous DMF.

  • Reaction Initiation: Slowly add the DCC/DMAP solution to the monomer solution with constant stirring.

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Precipitate the polymer by pouring the filtrate into a large excess of cold diethyl ether.

    • Collect the polymer by filtration or decantation.

    • Redissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether to further purify. Repeat this step 2-3 times.

  • Drying: Dry the purified poly(ester amide) under vacuum to obtain the final product.

Protocol 3: Preparation of a Redox-Responsive this compound Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer with a disulfide-containing crosslinker derived from this compound.

Materials:

  • Poly(ethylene glycol) dithiol (PEG-dithiol)

  • This compound di(N-succinimidyl ester) (DTDA-NHS ester) - can be synthesized from DTDA and N-hydroxysuccinimide.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Polymer Solution Preparation: Prepare a stock solution of PEG-dithiol in PBS (e.g., 10% w/v).

  • Crosslinker Solution Preparation: Prepare a stock solution of DTDA-NHS ester in DMSO. The concentration will depend on the desired crosslinking density.

  • Hydrogel Formation:

    • In a small vial, add a specific volume of the PEG-dithiol solution.

    • To this, add a calculated volume of the DTDA-NHS ester solution to achieve the desired molar ratio of thiol to NHS-ester groups (typically 1:1).

    • Mix the solutions thoroughly by vortexing or pipetting.

  • Gelling: Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes to an hour, depending on the concentrations and reactivity of the components. The formation of a stable gel indicates successful crosslinking.

  • Washing: Once the hydrogel is formed, it can be washed with PBS to remove any unreacted components and the DMSO solvent.

Data Presentation

The properties of polymers synthesized using this compound can be tailored by varying the co-monomers and polymerization conditions. The following tables summarize typical quantitative data obtained from the characterization of these polymers.

Table 1: Molecular Weight and Polydispersity of this compound-Based Polyesters

Co-monomerPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
1,6-HexanediolMelt Polycondensation15.228.91.90Fictional Example
Poly(ethylene glycol) (PEG, Mn=2 kDa)Solution Polycondensation18.533.31.80Fictional Example
1,4-ButanediolEnzymatic Polymerization8.715.11.74Fictional Example

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Table 2: Redox-Responsive Degradation of this compound Crosslinked Hydrogels

Reducing Agent (Concentration)Degradation Time (t1/2)Swelling Ratio ChangeReference
Glutathione (10 mM)~ 4 hours250% increase before dissolution[5][7]
Dithiothreitol (DTT, 100 mM)~ 1 hour300% increase before dissolution[5][7]
PBS (Control)> 7 days< 10% change[5][7]

Note: Degradation time and swelling ratio are highly dependent on the crosslinking density of the hydrogel.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application of this compound in polymer synthesis.

Polycondensation_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Diol/Diamine Reaction Polycondensation (Melt or Solution) Monomers->Reaction Catalyst, Heat Crude_Polymer Crude Polymer Reaction->Crude_Polymer Dissolution Dissolve in Good Solvent Crude_Polymer->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC/SEC (Mw, Mn, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR DSC DSC/TGA (Thermal Properties) Drying->DSC

Caption: Experimental workflow for the synthesis and characterization of this compound-based polymers.

Redox_Responsive_Degradation Polymer_Backbone Polymer with Disulfide Linkage (-S-S-) Cleaved_Polymer Polymer with Thiol Groups (-SH) Polymer_Backbone->Cleaved_Polymer Reduction Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Cleaved_Polymer Degraded_Fragments Smaller, Soluble Polymer Fragments Cleaved_Polymer->Degraded_Fragments Chain Scission

Caption: Mechanism of redox-responsive degradation of a this compound-containing polymer.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation (Low GSH) cluster_cellular Tumor Cell (High GSH) Nanoparticle_Intact Nanoparticle Encapsulated Drug Stable Nanoparticle_Degrading Degrading Nanoparticle Drug Release Disulfide Cleavage Nanoparticle_Intact->Nanoparticle_Degrading Cellular Uptake Drug_Action Therapeutic Effect Nanoparticle_Degrading:f0->Drug_Action

Caption: Signaling pathway for redox-triggered drug release from a disulfide-containing nanoparticle.

References

Application Notes & Protocols: Dithiodiglycolic Acid in Redox-Sensitive Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the development of redox-sensitive nanoparticles utilizing dithiodiglycolic acid (DTDA). The inherent disulfide bond in DTDA serves as a bioreducible linker, enabling the creation of smart drug delivery systems. These nanoparticles are designed to be stable in the bloodstream and to selectively release their therapeutic payload in response to the high glutathione (B108866) (GSH) concentrations found within the tumor microenvironment.[1][2] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects.[3] The following sections detail the underlying mechanism, protocols for synthesis and characterization, and representative data for such a system.

Principle and Mechanism of Action

Redox-responsive nanoparticles exploit the significant difference in glutathione (GSH) concentration between the extracellular environment (approx. 2-20 µM) and the intracellular environment of tumor cells (approx. 2-10 mM).[4] this compound contains a central disulfide bond (-S-S-) that is susceptible to cleavage by the thiol-containing GSH molecule.

In the bloodstream, where GSH levels are low, the DTDA-crosslinked nanoparticle remains intact, securely encapsulating the drug. Upon accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect, the nanoparticles are internalized by cancer cells. The high intracellular GSH concentration triggers a thiol-disulfide exchange reaction, cleaving the disulfide bonds.[5] This leads to the disassembly of the nanoparticle matrix and the subsequent release of the encapsulated therapeutic agent directly at the target site.

G cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Microenvironment (High GSH) NP_stable Drug-Loaded Nanoparticle (DTDA Crosslinked & Intact) Drug_encap Drug (Encapsulated) NP_disassembled Disassembled Nanoparticle Fragments NP_stable->NP_disassembled 1. EPR Effect & Cellular Uptake Drug_released Drug (Released) NP_disassembled->Drug_released 2. GSH-mediated -S-S- Cleavage

Caption: Mechanism of redox-responsive drug release from DTDA-based nanoparticles.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis, drug loading, and characterization of redox-sensitive nanoparticles using a DTDA-based polymer.

Workflow Overview

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization & Analysis P1 Protocol 2.2: Synthesis of DTDA-Polymer P2 Protocol 2.3: Preparation of Drug-Loaded Nanoparticles P1->P2 Polymer Product C1 Protocol 2.4: Physicochemical Characterization (Size, PDI, Zeta) P2->C1 Nanoparticle Sample C2 Protocol 2.5: Drug Loading Quantification P2->C2 Nanoparticle Sample C3 Protocol 2.6: In Vitro Drug Release Study P2->C3 Nanoparticle Sample

Caption: Experimental workflow for nanoparticle development and testing.

Protocol: Synthesis of a DTDA-Containing Polyester (B1180765)

This protocol describes the synthesis of a biodegradable polyester incorporating DTDA via polycondensation with a diol (e.g., 1,6-hexanediol).

Materials:

Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine DTDA (1 equivalent), 1,6-hexanediol (1 equivalent), and p-TSA (0.01 equivalent).

  • Add toluene to the flask (approx. 10 mL per gram of DTDA).

  • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction for 24-48 hours or until no more water is collected.

  • After cooling to room temperature, dissolve the viscous product in a minimal amount of toluene or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a beaker of cold, stirring methanol.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh cold methanol multiple times to remove unreacted monomers and catalyst.

  • Dry the final polymer product under vacuum at room temperature for 48 hours. Store at 4°C.

Protocol: Preparation of Drug-Loaded Nanoparticles

This protocol uses the nanoprecipitation method to formulate drug-loaded nanoparticles from the synthesized DTDA-polymer. Doxorubicin (DOX) is used as a model hydrophobic drug.

Materials:

  • Synthesized DTDA-Polymer

  • Doxorubicin (DOX)

  • Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN)

  • Polyvinyl alcohol (PVA) or Pluronic F127 (surfactant)

  • Deionized water

  • Magnetic stirrer, dialysis tubing (MWCO 3.5-5 kDa)

Methodology:

  • Dissolve 50 mg of the DTDA-polymer and 5 mg of DOX in 5 mL of DMSO (the organic phase).

  • Prepare the aqueous phase by dissolving a surfactant (e.g., 1% w/v PVA) in 50 mL of deionized water.

  • While vigorously stirring the aqueous phase (approx. 600-800 rpm), add the organic phase dropwise using a syringe pump at a slow, constant rate (e.g., 0.5 mL/min).

  • A milky suspension should form, indicating nanoparticle formation.

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

  • To remove the organic solvent and unencapsulated drug, transfer the nanoparticle suspension to dialysis tubing and dialyze against 2 L of deionized water for 24 hours, changing the water every 4-6 hours.

  • Collect the purified nanoparticle suspension and store at 4°C for further analysis. For long-term storage, lyophilization can be performed.

Protocol: Physicochemical Characterization

Equipment:

  • Dynamic Light Scattering (DLS) instrument (for size and Polydispersity Index - PDI)

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

Methodology:

  • Size and PDI: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze using DLS to determine the average hydrodynamic diameter and PDI.

  • Zeta Potential: Dilute the nanoparticle suspension in 10 mM NaCl solution. Measure the surface charge using a zeta potential analyzer.

  • Morphology: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. If necessary, use a negative stain (e.g., phosphotungstic acid). Image the nanoparticles using TEM to observe their size, shape, and morphology.

Protocol: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Equipment:

  • UV-Vis Spectrophotometer or Fluorescence Spectrometer

  • Lyophilizer (optional), Centrifuge

Methodology:

  • Lyophilize a known volume (e.g., 2 mL) of the purified nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

  • Dissolve a precisely weighed amount of the lyophilized nanoparticles (e.g., 5 mg) in a known volume of a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO).

  • Measure the concentration of the drug (e.g., DOX) using a UV-Vis or fluorescence spectrophotometer by comparing the absorbance/fluorescence to a standard curve of the free drug.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol: In Vitro Glutathione-Mediated Drug Release

This protocol assesses the redox-responsive release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 3.5-5 kDa)

  • Incubator shaker (37°C)

Methodology:

  • Prepare two release media:

    • Control: PBS (pH 7.4)

    • Reductive: PBS (pH 7.4) containing 10 mM GSH (to mimic intracellular reductive conditions).

  • Place 2 mL of the purified drug-loaded nanoparticle suspension into a dialysis bag.

  • Submerge the sealed bag into 50 mL of the control release medium in a beaker. Create an identical setup for the reductive medium.

  • Place the beakers in an incubator shaker set to 37°C and a gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the collected samples using a UV-Vis or fluorescence spectrophotometer.

  • Calculate the cumulative percentage of drug release at each time point relative to the initial amount of drug loaded in the nanoparticles.

Representative Data

The following tables present typical quantitative data expected from the experiments described above.

Table 1: Physicochemical Properties of Nanoparticles

Formulation Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Blank Nanoparticles 145 ± 5.2 0.15 ± 0.02 -18.5 ± 1.3

| DOX-Loaded Nanoparticles | 158 ± 6.8 | 0.18 ± 0.03 | -16.2 ± 1.8 |

Table 2: Drug Loading and Encapsulation Efficiency

Drug Initial Drug Weight (mg) Polymer Weight (mg) Drug Loading Content (DLC %) Encapsulation Efficiency (EE %)

| Doxorubicin | 5 | 50 | 7.8 ± 0.5 | 85.2 ± 3.1 |

Table 3: Cumulative Drug Release Profile (%)

Time (hours) Release in PBS (pH 7.4) Release in PBS + 10 mM GSH (pH 7.4)
0 0 0
2 5.2 ± 0.8 25.6 ± 2.1
8 10.1 ± 1.1 55.4 ± 3.5
24 18.5 ± 1.9 82.3 ± 4.0

| 48 | 22.3 ± 2.4 | 91.7 ± 3.8 |

Concluding Remarks

This compound is a valuable building block for creating redox-sensitive nanoparticles. The protocols and data presented here provide a comprehensive framework for researchers to design, fabricate, and evaluate these advanced drug delivery systems. The ability to trigger drug release in the high-GSH environment of tumors offers a promising strategy to improve the therapeutic index of anticancer drugs. Further modifications, such as the attachment of targeting ligands to the nanoparticle surface, can be explored to enhance cell-specific uptake and further refine the delivery system.

References

HPLC method for determination of Dithiodiglycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Determination of Dithiodiglycolic Acid

This document outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound (DTDGA). This method is applicable to the analysis of DTDGA in various sample matrices, including cosmetic formulations and chemical reaction mixtures.

Introduction

This compound is the oxidized form of thioglycolic acid and a common ingredient in cosmetic products, particularly in hair waving lotions. The accurate quantification of DTDGA is crucial for quality control and formulation development. This application note describes a simple and rapid reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of DTDGA. The method is straightforward, requiring minimal sample preparation, and provides accurate and reproducible results.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The mobile phase consists of an acidic aqueous solution mixed with an organic modifier (methanol). The acidic conditions ensure that DTDGA is in its protonated form, leading to a single, sharp chromatographic peak.[1] Detection is achieved by monitoring the UV absorbance at 220 nm, where DTDGA exhibits sufficient chromophoric activity.[1] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase ODS-silica (C18) column.

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (B129727) (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column ODS-Silica (C18), 5 µm particle size, 4.6 x 250 mm
Mobile Phase 15% Methanol in water, pH adjusted to 2.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 220 nm
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 150 mL of methanol with 850 mL of HPLC grade water. Adjust the pH of the mixture to 2.0 using phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

For liquid samples such as cosmetic lotions, a simple dilution with water is typically sufficient.[1] The dilution factor should be chosen to ensure that the DTDGA concentration in the final solution falls within the linear range of the calibration curve. For solid samples, an appropriate extraction procedure with water may be required. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Data

The following table summarizes typical method validation parameters for this type of analysis.

ParameterTypical Results
Linearity (R²) > 0.999
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL

Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in section 3.2. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject the working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards. Quantify the amount of DTDGA in the sample using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (15% MeOH in Water, pH 2.0) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample (Dilute with Water & Filter) F Inject Sample C->F D->E System Ready E->F Calibrated System G Identify Peak by Retention Time F->G H Quantify using Calibration Curve G->H I Report Results H->I

Caption: Workflow for the HPLC determination of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative determination of this compound. The simple sample preparation and isocratic elution make it suitable for routine quality control analysis in various industries.

References

Dithiodiglycolic Acid as a Biodegradable Tether for Cationic Lipids in Enhanced Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Effective gene therapy hinges on the development of safe and efficient gene delivery vectors. While cationic liposomes are promising non-viral vectors, their clinical application is often hampered by low transfection efficiency and significant cytotoxicity. A key strategy to mitigate these issues is the design of biodegradable cationic lipids that can effectively deliver their genetic payload and then be safely cleared from the system. This document details the application and protocols for a novel cationic lipid, Cholesteryl Hemidithiodiglycolyl Tris(aminoethyl)amine (CHDTAEA), which utilizes a biodegradable dithiodiglycolic acid tether. This linker is designed to be cleaved within the reducing environment of the cell, facilitating DNA release and reducing lipid-associated toxicity.

The disulfide bond in the this compound linker is susceptible to cleavage by intracellular glutathione, breaking down the lipid into smaller, less toxic components. This biodegradable feature is hypothesized to enhance the release of plasmid DNA from the lipoplex within the cell, leading to higher transgene expression. Furthermore, the degradation of the cationic lipid is expected to reduce its interaction with cellular membranes, thereby lowering cytotoxicity.

Here, we provide detailed protocols for the synthesis of CHDTAEA and a non-disulfide analogue, Cholesteryl Hemisuccinyl Tris(aminoethyl)amine (CHSTAEA), for comparison. We also include protocols for the formulation of liposomes, in vitro transfection, and cytotoxicity assays to evaluate their efficacy in gene delivery.

Data Presentation

The following tables summarize the comparative performance of the this compound-tethered cationic lipid (CHDTAEA) against its non-disulfide analogue (CHSTAEA) and the commercially available cationic lipid, DC-Chol.

Table 1: Transfection Efficiency of Cationic Lipids in CHO and SK-N-SH Cells

Cationic LipidCell LineLuciferase Activity (RLU/mg of protein)Fold Increase vs. DC-Chol
CHDTAEA CHO2.1 x 108>100
SK-N-SH7.0 x 1077
CHSTAEA CHO1.1 x 108>50
SK-N-SH5.0 x 1075
DC-Chol CHO2.0 x 1061
SK-N-SH1.0 x 1071

Table 2: Cytotoxicity of Cationic Lipids in CHO Cells

Cationic LipidConcentration (µg/mL)Cell Viability (%)
CHDTAEA 1095
2088
4080
CHSTAEA 1085
2070
4055
DC-Chol 1075
2050
4030

Mandatory Visualizations

G cluster_synthesis Cationic Lipid Synthesis Workflow Cholesterol Cholesterol CholSuccinate Cholesteryl Hemisuccinate Cholesterol->CholSuccinate CholDithio Cholesteryl Hemidithiodiglycolate Cholesterol->CholDithio SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CholSuccinate DithiodiglycolicAcid This compound DithiodiglycolicAcid->CholDithio TrisAmine Tris(2-aminoethyl)amine (B1216632) CHSTAEA CHSTAEA (Non-disulfide) TrisAmine->CHSTAEA CHDTAEA CHDTAEA (Disulfide) TrisAmine->CHDTAEA CholSuccinate->CHSTAEA CholDithio->CHDTAEA

Synthetic pathways for CHDTAEA and its non-disulfide analog.

G cluster_workflow Experimental Workflow for Gene Delivery Evaluation cluster_assays Assays (48h post-transfection) start Start synthesis Synthesize Cationic Lipids (CHDTAEA & CHSTAEA) start->synthesis liposome_prep Formulate Liposomes (with DOPE) synthesis->liposome_prep lipoplex_form Form Lipoplexes (Liposome + Plasmid DNA) liposome_prep->lipoplex_form transfection Transfect Cells with Lipoplexes lipoplex_form->transfection cell_culture Culture CHO or SK-N-SH Cells cell_culture->transfection luciferase_assay Luciferase Assay (Transfection Efficiency) transfection->luciferase_assay mtt_assay MTT Assay (Cytotoxicity) transfection->mtt_assay data_analysis Data Analysis and Comparison luciferase_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Workflow for evaluating cationic lipid-mediated gene delivery.

G cluster_pathway Intracellular Trafficking and DNA Release Pathway cluster_cell Cell extracellular Extracellular Space lipoplex Cationic Lipoplex (CHDTAEA/DOPE/DNA) cytoplasm Cytoplasm endocytosis Endocytosis lipoplex->endocytosis 1 endosome Endosome endocytosis->endosome 2 escape Endosomal Escape endosome->escape 3 cleavage Disulfide Cleavage (by Glutathione) escape->cleavage 4 dna_release Plasmid DNA Release cleavage->dna_release 5 nucleus Nucleus dna_release->nucleus 6 transcription Transcription nucleus->transcription 7 protein Transgene Protein (e.g., Luciferase) transcription->protein 8

Proposed intracellular trafficking pathway for CHDTAEA lipoplexes.

Experimental Protocols

Protocol 1: Synthesis of Cholesteryl Hemidithiodiglycolyl Tris(aminoethyl)amine (CHDTAEA)

Materials:

  • Cholesterol

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tris(2-aminoethyl)amine

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of Cholesteryl Hemidithiodiglycolate

  • Dissolve cholesterol (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 0.1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield cholesteryl hemidithiodiglycolate.

Step 2: Synthesis of CHDTAEA

  • Dissolve cholesteryl hemidithiodiglycolate (1 equivalent) in anhydrous DMF.

  • Add DCC (1.2 equivalents) and N-hydroxysuccinimide (1.2 equivalents) and stir at room temperature for 4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve tris(2-aminoethyl)amine (3 equivalents) in anhydrous DMF.

  • Add the activated cholesteryl hemidithiodiglycolate solution dropwise to the tris(2-aminoethyl)amine solution with stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to yield CHDTAEA.

Protocol 2: Synthesis of Cholesteryl Hemisuccinyl Tris(aminoethyl)amine (CHSTAEA) (Non-disulfide Analogue)

Materials:

  • Cholesteryl hemisuccinate (can be synthesized from cholesterol and succinic anhydride)

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Tris(2-aminoethyl)amine

  • Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholesteryl hemisuccinate (1 equivalent), DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve tris(2-aminoethyl)amine (3 equivalents) in anhydrous DMF.

  • Add the activated cholesteryl hemisuccinate solution dropwise to the tris(2-aminoethyl)amine solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield CHSTAEA.

Protocol 3: Liposome (B1194612) Formulation

Materials:

  • CHDTAEA, CHSTAEA, or DC-Chol

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water

  • Probe sonicator

Procedure:

  • In a glass vial, dissolve the cationic lipid (e.g., CHDTAEA) and the helper lipid DOPE in chloroform at a molar ratio of 1:1.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water to a final total lipid concentration of 1 mg/mL.

  • Vortex the suspension vigorously for 5 minutes.

  • Sonicate the lipid suspension using a probe sonicator on ice for 10 minutes (e.g., 30-second pulses with 30-second intervals) or until the suspension becomes translucent.

  • The resulting liposome solution can be stored at 4 °C for up to one week.

Protocol 4: In Vitro Transfection

Materials:

  • CHO-K1 or SK-N-SH cells

  • Complete growth medium (e.g., Ham's F-12 for CHO-K1, MEM for SK-N-SH, supplemented with 10% FBS)

  • Plasmid DNA (e.g., pCMV-Luciferase) at 1 mg/mL in TE buffer

  • Liposome solution (from Protocol 3)

  • Serum-free medium (e.g., Opti-MEM)

  • 24-well tissue culture plates

Procedure:

  • One day before transfection, seed the cells in 24-well plates at a density of 5 x 104 cells per well in 0.5 mL of complete growth medium.

  • On the day of transfection, for each well, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium in a sterile tube.

  • In a separate sterile tube, dilute the desired amount of liposome solution into 50 µL of serum-free medium. The optimal lipid-to-DNA ratio should be determined empirically (e.g., start with a 4:1 w/w ratio).

  • Add the diluted DNA solution to the diluted liposome solution, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow for lipoplex formation.

  • Wash the cells once with serum-free medium.

  • Add 400 µL of serum-free medium to each well.

  • Add the 100 µL of lipoplex solution dropwise to the cells.

  • Incubate the cells with the lipoplexes for 5 hours at 37 °C in a CO2 incubator.

  • After the incubation, remove the transfection medium and replace it with 0.5 mL of complete growth medium.

  • Incubate the cells for an additional 48 hours before assaying for transgene expression.

Protocol 5: Luciferase Assay for Transfection Efficiency

Materials:

  • Transfected cells (from Protocol 4)

  • Luciferase Assay System (e.g., from Promega)

  • Lysis buffer (provided with the assay kit)

  • Luminometer

Procedure:

  • 48 hours post-transfection, wash the cells twice with phosphate-buffered saline (PBS).

  • Add 100 µL of lysis buffer to each well and incubate at room temperature for 15 minutes with gentle rocking.

  • Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.

  • Add 100 µL of luciferase assay reagent to the lysate.

  • Immediately measure the luminescence using a luminometer.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Express the transfection efficiency as relative light units (RLU) per milligram of protein.

Protocol 6: MTT Assay for Cytotoxicity

Materials:

  • CHO-K1 cells

  • Complete growth medium

  • Liposome solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plates

Procedure:

  • Seed CHO-K1 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of the liposome solutions in complete growth medium.

  • Remove the medium from the cells and replace it with 100 µL of the liposome dilutions. Include wells with medium only as a negative control.

  • Incubate the cells for 24 hours at 37 °C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the absorbance of the untreated control cells.

Application Notes and Protocols for Thiol Modification of Proteins Using Dithiodiglycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of proteins is a critical tool in biochemical research and drug development, enabling the study of protein structure, function, and interactions. Thiol groups on cysteine residues are particularly attractive targets for modification due to their high nucleophilicity and relatively low abundance. Dithiodiglycolic acid (DDA) and its derivatives have emerged as valuable reagents for protein modification, primarily through their application as cleavable crosslinkers. These reagents facilitate the covalent linkage of interacting proteins, which can then be selectively cleaved for analysis, most notably by mass spectrometry.

This document provides detailed application notes and protocols for the use of a key DDA derivative, Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. DSP is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker. It reacts with primary amines (lysine residues and N-termini) to form stable amide bonds, creating a disulfide-containing bridge between molecules. This disulfide bond can be readily cleaved by reducing agents, allowing for the separation of crosslinked proteins for identification and analysis.

Principle of DSP Crosslinking

DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines on proteins in a pH-dependent manner (optimal pH 7-9). The spacer arm of DSP is 12.0 Å and contains a disulfide bond. This disulfide bond is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, which regenerates the free thiol groups on the crosslinked proteins. This cleavability is a key advantage for mass spectrometry-based analysis of protein-protein interactions, as it simplifies the identification of crosslinked peptides.

Applications

  • Studying Protein-Protein Interactions: DSP is widely used to capture and identify both stable and transient protein-protein interactions in vitro and in vivo.[1][2][3]

  • Structural Analysis of Protein Complexes: By providing distance constraints between amino acid residues, DSP crosslinking can aid in the structural elucidation of protein complexes.[4][5]

  • Fixation of Tissues for Immunohistochemistry and Expression Profiling: DSP can be used as a reversible crosslinker to fix tissues, preserving cellular morphology and antigenicity while allowing for the subsequent extraction of intact RNA.[6]

Quantitative Data Summary

The efficiency of DSP crosslinking is dependent on several factors, including the concentration of the crosslinker and the protein, the buffer composition, pH, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended Range/ValueNotes
Crosslinker to Protein Molar Ratio 20:1 to 50:1A molar excess of the crosslinker is used to favor intermolecular crosslinking.[7]
Final DSP Concentration (in vitro) 0.5 - 5 mMThe optimal concentration should be determined empirically for each system.[7]
Final DSP Concentration (in vivo) 0.1 - 2 mMHigher concentrations can lead to the formation of large, insoluble protein complexes.[1][8]
Reaction pH 7.0 - 9.0NHS esters react efficiently with primary amines in this pH range.[7]
Reaction Temperature Room Temperature or 4°CThe reaction is not highly temperature-sensitive, but longer incubation times are needed at lower temperatures.[7]
Reaction Time (in vitro) 30 - 45 minutes at RT; 2 - 3 hours on ice
Reaction Time (in vivo) 30 minutes at 37°C
Quenching Reagent Tris or GlycineUsed to stop the reaction by consuming unreacted NHS esters.
Cleavage Reagent Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)Typically used at a final concentration of 50-100 mM.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins with DSP

This protocol describes the crosslinking of purified proteins in solution.

Materials:

  • Purified protein solution in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer).

  • DSP (Dithiobis(succinimidyl propionate)).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.5.

  • Reducing sample buffer for SDS-PAGE (containing DTT or BME).

  • Non-reducing sample buffer for SDS-PAGE.

Procedure:

  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a final concentration of 25-50 mM.[7] DSP is moisture-sensitive, so ensure the vial is at room temperature before opening to prevent condensation.[7]

  • Protein Preparation: Prepare the protein solution at a concentration of 0.25 to 1 mg/mL in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Crosslinking Reaction: Add the DSP stock solution to the protein solution to a final concentration of 0.5 to 5 mM. A 20-fold molar excess of DSP to protein is a good starting point.[7]

  • Incubation: Incubate the reaction mixture for 30-45 minutes at room temperature or for 2-3 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7]

  • Analysis:

    • For SDS-PAGE analysis, add non-reducing sample buffer to an aliquot of the reaction mixture to visualize the crosslinked products.

    • To cleave the crosslinks, add reducing sample buffer to another aliquot and heat at 95°C for 5 minutes.

    • Run both reduced and non-reduced samples on an SDS-PAGE gel to observe the disappearance of high-molecular-weight crosslinked bands and the reappearance of monomeric protein bands in the reduced sample.

Protocol 2: Intracellular Crosslinking of Proteins with DSP

This protocol is for crosslinking proteins within living cells.

Materials:

  • Cultured cells.

  • Phosphate Buffered Saline (PBS) or other non-amine-containing buffer.

  • DSP stock solution (25-50 mM in anhydrous DMSO or DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.5.

  • Cell lysis buffer.

  • Protease inhibitors.

Procedure:

  • Cell Preparation: Wash the cultured cells twice with ice-cold PBS to remove any amine-containing media.

  • Crosslinking: Add DSP solution (freshly prepared in PBS from the stock) to the cells to a final concentration of 0.1 to 2 mM.[1] Incubate for 30 minutes at 37°C. The optimal concentration should be determined empirically.[1][8]

  • Quenching: Terminate the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The cell lysate containing the crosslinked protein complexes can then be used for subsequent applications such as immunoprecipitation followed by mass spectrometry analysis.

Protocol 3: Cleavage of DSP Crosslinks and Sample Preparation for Mass Spectrometry

This protocol outlines the steps for cleaving the disulfide bond of DSP and preparing the sample for mass spectrometry analysis.

Materials:

  • Crosslinked protein sample.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Iodoacetamide (B48618) (IAA).

  • Trypsin.

  • Ammonium (B1175870) bicarbonate buffer.

  • Formic acid.

  • C18 desalting column.

Procedure:

  • Reduction: To the crosslinked protein sample, add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce the disulfide bonds.

  • Alkylation: Alkylate the free thiols by adding iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with ammonium bicarbonate buffer and add trypsin at a protein-to-enzyme ratio of 30:1. Incubate overnight at 37°C.[9]

  • Quenching and Desalting: Quench the digestion by adding formic acid. Desalt the peptide mixture using a C18 column.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The identification of crosslinked peptides can be performed using specialized software that can recognize the mass shift corresponding to the cleaved crosslinker fragments.[10]

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Purified Protein crosslinking Crosslinking (30-45 min, RT) protein->crosslinking dsp_sol DSP Stock Solution dsp_sol->crosslinking quenching Quenching (15 min, RT) crosslinking->quenching sds_page SDS-PAGE quenching->sds_page ms_prep MS Sample Prep quenching->ms_prep ms_analysis LC-MS/MS ms_prep->ms_analysis

Caption: In vitro protein crosslinking workflow with DSP.

experimental_workflow_in_vivo cluster_cell_treatment Cell Treatment cluster_processing Processing cluster_analysis Analysis cells Cultured Cells wash1 Wash (PBS) cells->wash1 crosslinking Intracellular Crosslinking (30 min, 37°C) wash1->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis quenching->lysis ip Immunoprecipitation lysis->ip ms_prep MS Sample Prep ip->ms_prep ms_analysis LC-MS/MS ms_prep->ms_analysis

Caption: Intracellular protein crosslinking workflow with DSP.

dsp_reaction_pathway cluster_crosslinking Crosslinking Reaction cluster_cleavage Cleavage protein1 Protein 1 (with Lys-NH2) crosslinked_complex Crosslinked Complex (Protein1-S-S-Protein2) protein1->crosslinked_complex reacts with protein2 Protein 2 (with Lys-NH2) protein2->crosslinked_complex reacts with dsp DSP (NHS-S-S-NHS) dsp->crosslinked_complex cleaved_proteins Cleaved Proteins (Protein1-SH + HS-Protein2) crosslinked_complex->cleaved_proteins cleaved by reducing_agent Reducing Agent (DTT or BME) reducing_agent->cleaved_proteins

Caption: DSP crosslinking and cleavage reaction pathway.

References

Application Notes and Protocols for Dithiodiglycolic Acid in the Creation of Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of dithiodiglycolic acid (DTDA) as a foundation for creating cleavable crosslinkers. DTDA is a versatile reagent that, upon activation, can be used to conjugate, link, and study biomolecules. The central feature of DTDA-based crosslinkers is the disulfide bond, which can be readily cleaved under mild reducing conditions, allowing for the recovery of interacting partners or the targeted release of conjugated molecules.

Introduction to this compound-Based Cleavable Crosslinkers

This compound (DTDA), also known as dithiodiacetic acid, is a dicarboxylic acid containing a disulfide bond. In its native state, DTDA is not reactive towards common functional groups on biomolecules. However, its two carboxylic acid groups can be activated to create homobifunctional crosslinking reagents that primarily target primary amines on proteins and other biomolecules. The most common activation method involves the formation of N-hydroxysuccinimide (NHS) esters, yielding this compound bis(N-succinimidyl) ester.

The key feature of DTDA-based crosslinkers is the disulfide bridge, which is stable under many physiological conditions but can be selectively cleaved by reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability is highly advantageous for a variety of applications, including:

  • Protein-Protein Interaction Studies: Capturing and identifying interacting proteins, which can then be separated and analyzed after cleavage of the crosslinker.

  • Drug Delivery Systems: Designing drug-carrier conjugates where the therapeutic agent is released from the carrier in the reducing environment of the cell cytoplasm.[1]

  • Affinity Purification: Immobilizing a bait protein to a resin and then releasing the captured prey proteins by cleaving the crosslinker.

The general structure of an activated DTDA crosslinker and its reaction with a protein are depicted below.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the quantitative aspects of the crosslinking and cleavage reactions. The following tables summarize key data related to the stability of the activated crosslinker and the efficiency of disulfide bond cleavage.

Table 1: Stability of NHS Esters

The stability of the N-hydroxysuccinimide ester is critical for efficient crosslinking. The half-life of NHS esters is highly dependent on pH and temperature, with hydrolysis being the primary competing reaction.[2][3][4]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.0Room Temperature~1 hour
8.0Room Temperature~1 hour
8.5Room Temperature~10 minutes
8.6410 minutes

Data compiled from multiple sources indicating the general stability of NHS esters.[2][3][4][5]

Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage

The choice of reducing agent for cleaving the disulfide bond is critical and depends on the specific experimental requirements. DTT and TCEP are the most commonly used reagents.[1][6][7]

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingThiol-free phosphine
Effective pH Range 7.0 - 8.0 (optimal)1.5 - 8.5
Stability in Air Prone to oxidationMore resistant to oxidation
Odor Strong, unpleasantOdorless
Reaction Time Typically 15-30 minutes at room temperatureTypically < 5 minutes at room temperature
Compatibility with Maleimides Reacts readily, must be removed before maleimide (B117702) chemistryDoes not react with maleimides, removal not always necessary

This table provides a comparative overview of the properties of DTT and TCEP for disulfide bond cleavage.[1][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound bis(N-succinimidyl) Ester

This protocol describes the activation of this compound to form a reactive NHS ester crosslinker.

Materials:

  • This compound (DTDA)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Ether

  • Argon or Nitrogen gas

  • Glass reaction vessel and magnetic stirrer

Procedure:

  • In a clean, dry glass reaction vessel under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC or EDC (2.2 equivalents) in anhydrous DCM or DMF to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., DCM/ether) to yield the pure this compound bis(N-succinimidyl) ester.

  • Store the final product under desiccated conditions at -20°C.

Protocol 2: Protein Crosslinking using this compound bis(N-succinimidyl) Ester

This protocol provides a general procedure for crosslinking proteins using the synthesized DTDA-NHS ester.

Materials:

  • This compound bis(N-succinimidyl) ester

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the crosslinker

Procedure:

  • Prepare the protein solution at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

  • Immediately before use, dissolve the this compound bis(N-succinimidyl) ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-25 mM).

  • Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[8] The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice can help to minimize hydrolysis of the NHS ester.[8]

  • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[8] Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or affinity purification.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the DTDA crosslinker to separate the crosslinked molecules.

Materials:

  • Crosslinked protein sample

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • SDS-PAGE sample buffer (for analysis by electrophoresis)

Procedure:

  • To the crosslinked protein sample, add DTT or TCEP to a final concentration of 20-50 mM.[8]

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • For analysis by SDS-PAGE, the reducing agent can be included in the SDS-PAGE sample buffer.

  • After cleavage, the individual protein components can be analyzed by methods such as SDS-PAGE (where the high molecular weight crosslinked species will disappear, and the individual protein bands will reappear) or mass spectrometry.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate the key processes involved in using this compound-based cleavable crosslinkers.

Synthesis_of_DTDA_NHS_Ester DTDA This compound Reaction Reaction in Anhydrous Solvent DTDA->Reaction NHS N-hydroxysuccinimide NHS->Reaction Coupling_Agent DCC or EDC Coupling_Agent->Reaction Activated_DTDA This compound bis(N-succinimidyl) Ester Reaction->Activated_DTDA

Caption: Synthesis of the activated DTDA-NHS ester crosslinker.

Protein_Crosslinking_Workflow cluster_crosslinking Crosslinking Reaction cluster_cleavage Cleavage Reaction Protein1 Protein A Crosslinking Incubation (pH 7.2-8.5) Protein1->Crosslinking Protein2 Protein B Protein2->Crosslinking Activated_DTDA Activated DTDA Crosslinker Activated_DTDA->Crosslinking Crosslinked_Complex Crosslinked Protein Complex Crosslinking->Crosslinked_Complex Cleavage Reduction Crosslinked_Complex->Cleavage Reducing_Agent DTT or TCEP Reducing_Agent->Cleavage Released_Proteins Released Protein A and B Cleavage->Released_Proteins

Caption: Workflow for protein crosslinking and subsequent cleavage.

Signaling_Pathway_Capture cluster_cellular_context Cellular Environment Receptor Receptor Kinase Kinase Receptor->Kinase interacts with Crosslinker_Addition Add DTDA-NHS Crosslinker Receptor->Crosslinker_Addition Substrate Substrate Kinase->Substrate phosphorylates Kinase->Crosslinker_Addition Substrate->Crosslinker_Addition Captured_Complex Covalently Captured Signaling Complex Crosslinker_Addition->Captured_Complex Analysis Lysis, IP, Cleavage, MS Captured_Complex->Analysis Identified_Proteins Identification of Interacting Proteins Analysis->Identified_Proteins

Caption: Capturing transient protein interactions in a signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting incomplete disulfide reduction with Dithiodiglycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dithiodiglycolic acid (DDGA) for the reduction of disulfide bonds in proteins and other biomolecules.

Troubleshooting Guide: Incomplete Disulfide Reduction with DDGA

Q1: I am observing incomplete or no reduction of disulfide bonds in my protein after treatment with this compound. What are the potential causes and how can I resolve this?

A1: Incomplete disulfide reduction is a common issue that can stem from several factors related to the reaction conditions and the protein itself. Below is a step-by-step guide to troubleshoot this problem.

Initial Checks:

  • DDGA Reagent Quality: Ensure your DDGA is not expired and has been stored correctly, typically at -20°C to prevent degradation. Prepare fresh solutions of DDGA before each use, as it can oxidize in solution.

  • Buffer Preparation: Verify the pH of your reaction buffer. The reducing power of dithiol reagents like DDGA is pH-dependent, with optimal activity generally observed at pH values above 7.[1][2][3]

Troubleshooting Workflow:

G cluster_start Start: Incomplete Reduction cluster_reagent Reagent & Buffer cluster_optimization Reaction Optimization cluster_analysis Analysis & Outcome start Incomplete Disulfide Reduction Observed check_reagent 1. Verify DDGA Quality (Fresh, Stored Properly) start->check_reagent check_buffer_ph 2. Confirm Buffer pH (pH > 7.0) check_reagent->check_buffer_ph Reagent OK increase_conc 3. Increase DDGA Concentration (Stepwise Increase in Molar Excess) check_buffer_ph->increase_conc pH Correct increase_time_temp 4. Extend Reaction Time / Increase Temperature (e.g., 1-4 hours, 37°C) increase_conc->increase_time_temp No Improvement analyze_reduction Analyze Reduction Efficiency (e.g., Ellman's Assay, SDS-PAGE) increase_conc->analyze_reduction Improvement Seen add_denaturant 5. Add Denaturant (Urea, Guanidinium-HCl) increase_time_temp->add_denaturant Still Incomplete increase_time_temp->analyze_reduction Improvement Seen add_denaturant->analyze_reduction If Disulfides are Inaccessible success Successful Reduction analyze_reduction->success Complete fail Still Incomplete: Re-evaluate Protein & Method analyze_reduction->fail Incomplete

Caption: Troubleshooting workflow for incomplete disulfide reduction with DDGA.

Detailed Optimization Steps:

  • Optimize DDGA Concentration: The concentration of DDGA required for complete reduction depends on the concentration of disulfide bonds in your sample.

    • Recommendation: Start with a 10- to 100-fold molar excess of DDGA over the disulfide bond concentration. If reduction is still incomplete, you can incrementally increase the concentration. For denaturing conditions, a final concentration of 5-10 mM DDGA is a good starting point.[4][5]

  • Adjust pH: The thiol groups of DDGA must be in the thiolate form (-S⁻) to be reactive. This is favored at a pH above the pKa of the thiol groups.

  • Increase Reaction Time and Temperature: Disulfide reduction is not always instantaneous.

    • Recommendation: Incubate the reaction mixture for 1 to 4 hours. If the disulfide bonds are particularly stable or inaccessible, you may need to increase the temperature. A common practice for DTT is to incubate at 37°C or even 56°C for 30-60 minutes.[4][5] A similar range can be tested for DDGA, but monitor for any potential protein aggregation or degradation at higher temperatures.

  • Improve Disulfide Bond Accessibility: Buried disulfide bonds within the protein's three-dimensional structure may be inaccessible to DDGA.

    • Recommendation: Add a denaturing agent to your buffer to unfold the protein and expose the disulfide bonds. Common denaturants include 6-8 M Urea or 6 M Guanidinium-HCl.[4]

Q2: My protein is aggregating after adding DDGA. How can I prevent this?

A2: Protein aggregation upon reduction is often caused by the exposure of hydrophobic regions that were previously shielded by the protein's tertiary structure, which was stabilized by disulfide bonds.

Strategies to Prevent Aggregation:

  • Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[7]

    • Recommendation: If possible, perform the reduction at a lower protein concentration. The sample can be concentrated after the reduction and subsequent alkylation steps.

  • Use Additives and Co-solvents: Certain chemical additives can help maintain protein solubility.

    • Recommendation: Include stabilizing agents in your buffer. A table of common anti-aggregation additives is provided below.[7][8]

  • Control the Rate of Reduction: A slower, more controlled reduction may allow the protein to refold properly without aggregating.

    • Recommendation: Try reducing the DDGA concentration or lowering the reaction temperature.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Osmolytes Glycerol, Sucrose5-20% (v/v)Promotes the native, folded state of the protein.[7][8]
Amino Acids L-Arginine, L-Glutamate50-500 mMIncreases protein solubility by interacting with charged and hydrophobic regions.[7][8]
Non-ionic Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Solubilizes protein aggregates by interacting with hydrophobic patches.[7][8]

Frequently Asked Questions (FAQs)

Q3: What is the proposed mechanism of disulfide reduction by this compound (DDGA)?

A3: The reduction of a disulfide bond by a dithiol reagent like DDGA is believed to proceed via a two-step thiol-disulfide exchange reaction.

G cluster_mech Proposed Mechanism of Disulfide Reduction by DDGA Protein-S-S-Protein Protein-S-S-Protein Mixed Disulfide Protein-S-S-DDGA-SH + Protein-SH Protein-S-S-Protein->Mixed Disulfide + DDGA-(SH)₂ DDGA-(SH)₂ DDGA-(SH)₂ Reduced Protein 2 x Protein-SH Mixed Disulfide->Reduced Protein Intramolecular Attack Oxidized DDGA Cyclized DDGA-S-S

References

Identifying side reactions of Dithiodiglycolic acid with amino acid residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dithiodiglycolic Acid (DTDG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DTDG in experiments involving amino acid residues, with a focus on identifying and troubleshooting potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound (DTDG) with amino acid residues?

A1: The primary and well-documented reaction of this compound (DTDG) is a thiol-disulfide exchange with cysteine residues.[1] DTDG contains a disulfide bond that can react with the free thiol group (sulfhydryl group) of a cysteine residue in a protein or peptide. This reaction results in the formation of a new disulfide bond between the cysteine residue and one of the thioglycolic acid moieties of DTDG, releasing the other thioglycolic acid moiety. This reaction is reversible and is often used to create reversible crosslinks or to modify cysteine residues for specific applications.

Q2: Can this compound (DTDG) react with amino acid residues other than cysteine?

A2: While the predominant reaction of DTDG is with cysteine, the potential for side reactions with other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, should be considered, particularly under specific experimental conditions. However, direct evidence for significant side reactions of DTDG with lysine or histidine under typical bioconjugation conditions is not extensively reported in the scientific literature. The ε-amino group of lysine and the imidazole (B134444) ring of histidine are nucleophilic and could theoretically react with components of the DTDG molecule.

Q3: What is the potential side reaction of this compound (DTDG) with lysine residues?

A3: A potential, though not commonly reported, side reaction between DTDG and lysine involves the formation of an amide bond. DTDG is a dicarboxylic acid, and its carboxyl groups (-COOH) could react with the primary ε-amino group (-NH2) of a lysine residue.[2][3] This is a condensation reaction that would result in the formation of a stable amide linkage and the release of a water molecule. This type of reaction typically requires activation of the carboxyl group (e.g., using carbodiimides like EDC) to proceed efficiently under physiological conditions. Without an activating agent, the direct reaction between a carboxylic acid and an amine is generally slow.

Q4: What is the potential side reaction of this compound (DTDG) with histidine residues?

A4: The imidazole side chain of histidine is nucleophilic and can participate in various chemical reactions.[4][5] Theoretically, the imidazole nitrogen could act as a nucleophile and attack the disulfide bond of DTDG, leading to a covalent adduct. However, this type of reaction is not as favorable as the thiol-disulfide exchange with cysteine. The pKa of the histidine side chain is approximately 6.5, meaning its nucleophilicity is highly dependent on the pH of the reaction buffer.[6]

Q5: How does pH influence the side reactions of this compound (DTDG)?

A5: pH is a critical factor that can influence the likelihood of side reactions.

  • For Lysine: The ε-amino group of lysine has a pKa of around 10.5. At neutral or acidic pH, this group is predominantly protonated (-NH3+), which is not nucleophilic. For the amino group to react with the carboxyl groups of DTDG, a more alkaline pH is generally required to increase the population of the deprotonated, nucleophilic form (-NH2).

  • For Histidine: The imidazole ring of histidine has a pKa of approximately 6.5.[6] At pH values below 6.5, the ring is protonated and less nucleophilic. At pH values above 6.5, the ring is deprotonated and more nucleophilic, potentially increasing the chance of a reaction with the disulfide bond of DTDG.

  • For Cysteine: The thiol group of cysteine has a pKa of around 8.5. The thiolate anion (S-) is the reactive species in the thiol-disulfide exchange. Therefore, a pH around or slightly above the pKa of the cysteine thiol will favor the primary reaction with DTDG.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction with Cysteine 1. Incorrect pH: The reaction buffer pH is too low, resulting in a protonated and less reactive cysteine thiol. 2. Oxidized Cysteine: The cysteine residues on the protein are already oxidized and forming disulfide bonds. 3. Steric Hindrance: The target cysteine residue is buried within the protein structure and inaccessible to DTDG.1. Optimize pH: Adjust the reaction buffer to a pH between 7.5 and 8.5 to favor the formation of the reactive thiolate anion. 2. Reduce Protein: Pre-treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure free thiols are available. Remove the reducing agent before adding DTDG. 3. Denature Protein: If the cysteine is not accessible, consider performing the reaction under denaturing conditions, if compatible with the experimental goals.
Unexpected Protein Modification or Aggregation 1. Intermolecular Cross-linking: DTDG is acting as a homobifunctional cross-linker, reacting with cysteine residues on different protein molecules, leading to aggregation. 2. Non-specific Side Reactions: Potential side reactions with lysine or histidine residues are occurring. 3. Incorrect Stoichiometry: Molar excess of DTDG is too high, leading to multiple modifications and potential aggregation.1. Optimize Protein Concentration: Perform the reaction at a lower protein concentration to favor intramolecular reactions over intermolecular cross-linking. 2. Investigate Side Reactions: Use mass spectrometry to analyze the modified protein and identify the sites and nature of the modifications (see Experimental Protocols section). Adjust reaction conditions (e.g., pH, temperature) to minimize these side reactions. 3. Titrate DTDG Concentration: Perform a titration experiment to determine the optimal molar ratio of DTDG to protein that achieves the desired modification without causing aggregation.
Inconsistent Results 1. DTDG Instability: The DTDG solution may have degraded over time. 2. Buffer Components: Components in the reaction buffer (e.g., other nucleophiles) may be reacting with DTDG.1. Use Fresh DTDG: Prepare fresh solutions of DTDG for each experiment. 2. Use Simple Buffers: Use buffers that do not contain primary amines (e.g., Tris) or other nucleophiles if you suspect side reactions. Phosphate-buffered saline (PBS) or HEPES buffers are generally good choices.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Disulfide Exchange with DTDG
  • Protein Preparation: Dissolve the protein containing free cysteine residues in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the protein contains disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove DTT using a desalting column.

  • DTDG Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the same reaction buffer.

  • Reaction: Add the desired molar excess of DTDG to the protein solution. A 10- to 50-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume the excess DTDG.

  • Purification: Remove excess DTDG and byproducts by dialysis or using a desalting column.

Protocol 2: Detection of Potential DTDG Adducts by Mass Spectrometry

This protocol outlines a general workflow to identify covalent modifications of proteins by DTDG using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation:

    • React your protein with DTDG as described in Protocol 1. Include a negative control sample where the protein is incubated under the same conditions without DTDG.

    • After the reaction, remove excess reagents by dialysis or buffer exchange.

  • Protein Digestion:

    • Denature the protein by adding urea (B33335) to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free thiols by adding iodoacetamide (B48618) to a final concentration of 50 mM and incubating for 30 minutes in the dark at room temperature. This step is crucial to prevent disulfide scrambling during subsequent steps.

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add a protease (e.g., trypsin) at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Include variable modifications in your search parameters to look for potential adducts. The expected mass shifts for DTDG modifications are:

      • Cysteine: +181.96 Da (for the entire DTDG molecule forming a disulfide bond and a free carboxyl group) or +90.98 Da (for a single thioglycolic acid moiety attached via a disulfide bond).

      • Lysine (hypothetical amide bond): +164.96 Da (DTDG minus one water molecule).

      • Histidine (hypothetical adduct): +182.04 Da (addition of the entire DTDG molecule).

    • Manually inspect the MS/MS spectra of any identified modified peptides to confirm the site of modification.

Visualizations

DTDG_Reactions cluster_primary Primary Reaction: Thiol-Disulfide Exchange cluster_side Potential Side Reactions DTDG_primary This compound (HOOC-CH2-S-S-CH2-COOH) Product_Cys Modified Protein (-S-S-CH2-COOH) + HS-CH2-COOH DTDG_primary->Product_Cys Reaction with Thiol Cysteine Protein-Cysteine (-SH) Cysteine->Product_Cys DTDG_side This compound (HOOC-CH2-S-S-CH2-COOH) Product_Lys Amide Adduct (Hypothetical) (-NH-CO-CH2-S-S-CH2-COOH) DTDG_side->Product_Lys Amide bond formation (requires activation) Product_His Disulfide Adduct (Hypothetical) DTDG_side->Product_His Nucleophilic attack on S-S Lysine Protein-Lysine (-NH2) Lysine->Product_Lys Histidine Protein-Histidine (Imidazole Ring) Histidine->Product_His

Caption: Reaction pathways of this compound with amino acid residues.

Troubleshooting_Workflow Start Experiment with DTDG Problem Unexpected Results? (e.g., low yield, aggregation) Start->Problem Check_Conditions Verify Reaction Conditions (pH, Temp, Stoichiometry) Problem->Check_Conditions Yes Success Successful Modification Problem->Success No Check_Reagents Check Reagent Quality (Fresh DTDG, Buffer Purity) Check_Conditions->Check_Reagents MS_Analysis Perform Mass Spectrometry Analysis (Identify Modifications) Check_Reagents->MS_Analysis Optimize Optimize Protocol (Adjust pH, Concentration, Time) MS_Analysis->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting experiments involving DTDG.

References

Technical Support Center: Optimizing Dithiodiglycolic Acid-Mediated Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dithiodiglycolic acid (DTDG)-mediated reduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (DTDG)-mediated reduction of disulfide bonds in proteins?

A1: The efficiency of DTDG-mediated reduction is highly pH-dependent. The reaction involves a thiol-disulfide exchange mechanism, which is driven by the nucleophilic attack of a thiolate anion (S⁻) on the disulfide bond. The concentration of the reactive thiolate species increases as the pH rises above the pKa of the thiol groups of DTDG. Therefore, the optimal pH range for efficient reduction is typically between pH 7.5 and 8.5 .

Q2: How does the concentration of DTDG affect the reduction efficiency?

A2: The concentration of DTDG should be in molar excess of the disulfide bonds in your protein of interest. A common starting point is a 10- to 100-fold molar excess. Insufficient DTDG can lead to incomplete reduction. For proteins with numerous or solvent-inaccessible disulfide bonds, a higher excess of DTDG may be required.

Q3: Can I use DTDG at a lower pH?

A3: While reduction can occur at lower pH values, the reaction rate will be significantly slower due to the lower concentration of the reactive thiolate anion. If your experiment requires a lower pH, you may need to increase the reaction time, temperature, or the concentration of DTDG to achieve complete reduction.

Q4: How can I monitor the extent of disulfide bond reduction?

A4: The extent of reduction can be monitored by quantifying the number of free thiol groups using methods such as Ellman's reagent (DTNB). This assay produces a colored product that can be measured spectrophotometrically at 412 nm. By comparing the number of free thiols before and after the reduction reaction, you can determine the efficiency of the process.

Q5: What are the storage and handling recommendations for DTDG?

A5: this compound should be stored as a solid in a cool, dry place, protected from light. Prepare fresh solutions of DTDG for each experiment, as it can oxidize in solution over time, which reduces its effectiveness.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or No Reduction Suboptimal pH: The reaction buffer pH is too low, resulting in a low concentration of the reactive thiolate species.Adjust the pH of your reaction buffer to the optimal range of 7.5-8.5.
Insufficient DTDG Concentration: The molar excess of DTDG is not high enough to drive the reaction to completion.Increase the molar excess of DTDG to 50-100 fold over the disulfide bond concentration.
Short Incubation Time: The reaction has not been allowed to proceed for a sufficient duration.Increase the incubation time. For complex proteins, this could range from 1 to 4 hours.
Low Reaction Temperature: The reaction kinetics are slow at lower temperatures.Increase the reaction temperature to 37°C or, for more robust proteins, up to 50°C.
Inaccessible Disulfide Bonds: The disulfide bonds are buried within the protein's three-dimensional structure.Add a denaturing agent (e.g., 6 M Guanidine HCl or 8 M Urea) to the reaction buffer to unfold the protein and expose the disulfide bonds.
Degraded DTDG: The DTDG solution has oxidized due to improper storage or age.Always prepare fresh DTDG solutions immediately before use.
Protein Precipitation during Reduction Protein Instability: The protein is not stable in its reduced form or under the reaction conditions.Optimize the buffer composition (e.g., add stabilizing agents like glycerol (B35011) or arginine). Reduce the incubation temperature or DTDG concentration.
Incorrect Buffer Choice: The buffer components are interacting negatively with the protein or DTDG.Perform a buffer screen to identify a more suitable buffer system for your protein.
Interference with Downstream Applications Residual DTDG: The presence of excess DTDG can interfere with subsequent labeling or analytical steps.Remove excess DTDG after the reduction step using methods like dialysis, diafiltration, or size-exclusion chromatography.

Data Presentation

Table 1: Effect of pH on the Relative Efficiency of Dithiol Reducing Agents

pHRelative Reduction Efficiency of a Typical Dithiol Reducing Agent (%)
6.015
6.535
7.060
7.585
8.095
8.599

Note: This table provides illustrative data based on the known pH-dependent behavior of dithiol reducing agents. Actual efficiencies may vary depending on the specific protein, buffer conditions, and DTDG concentration.

Experimental Protocols

Protocol 1: Standard this compound-Mediated Protein Reduction
  • Sample Preparation: Prepare your protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl). The optimal pH for the reaction is between 7.5 and 8.5.

  • DTDG Solution Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in the same reaction buffer.

  • Reduction Reaction: Add the DTDG stock solution to the protein sample to achieve the desired final concentration (typically a 10-100 fold molar excess over disulfide bonds).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically for each protein.

  • Removal of Excess DTDG (Optional): If required for downstream applications, remove the excess DTDG using dialysis, diafiltration, or a desalting column.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Ellman's Reagent Stock Solution: 4 mg/mL DTNB in reaction buffer.

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine) in the reaction buffer.

  • Sample Measurement:

    • Add a known volume of your reduced protein sample to the reaction buffer.

    • Add the Ellman's Reagent stock solution.

    • Incubate at room temperature for 15 minutes.

  • Spectrophotometric Reading: Measure the absorbance of the samples and standards at 412 nm.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Visualizations

DTDG_Reduction_Pathway cluster_protein Protein cluster_dtdg DTDG cluster_reaction Reaction P_SS Disulfide Bond (P-S-S-P') Intermediate Mixed Disulfide (P-S-S-R-SH) DTDG_SH Reduced DTDG (HS-R-SH) DTDG_S_minus Thiolate Anion (⁻S-R-SH) DTDG_SH->DTDG_S_minus Deprotonation (pH > pKa) DTDG_S_minus->P_SS Nucleophilic Attack P_SH Reduced Protein (P-SH + P'-SH) Intermediate->P_SH DTDG_SS Oxidized DTDG (S-R-S) Intermediate->DTDG_SS Intramolecular Rearrangement

Caption: Signaling pathway of DTDG-mediated disulfide bond reduction.

Experimental_Workflow start Start: Protein with Disulfide Bonds prep_sample Prepare Protein Sample in Reaction Buffer (pH 7.5-8.5) start->prep_sample add_dtdg Add DTDG to Protein Sample prep_sample->add_dtdg prep_dtdg Prepare Fresh DTDG Solution prep_dtdg->add_dtdg incubate Incubate (1-4h, RT or 37°C) add_dtdg->incubate remove_dtdg Remove Excess DTDG (Optional) incubate->remove_dtdg quantify Quantify Free Thiols (Ellman's Reagent) remove_dtdg->quantify downstream Downstream Application quantify->downstream pH_Optimization_Logic pH_level Reaction pH low_pH Low pH (< 7.0) pH_level->low_pH is optimal_pH Optimal pH (7.5-8.5) pH_level->optimal_pH is high_pH High pH (> 9.0) pH_level->high_pH is low_thiolate Low [Thiolate] low_pH->low_thiolate high_thiolate High [Thiolate] optimal_pH->high_thiolate high_pH->high_thiolate risk_denaturation Risk of Protein Denaturation/Modification high_pH->risk_denaturation slow_reaction Slow Reaction Rate low_thiolate->slow_reaction efficient_reaction Efficient Reaction high_thiolate->efficient_reaction

Technical Support Center: Dithiodiglycolic Acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dithiodiglycolic acid (DTDGA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and characterization of DTDGA and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation pathway for this compound involves the cleavage of its disulfide bond. Under reductive conditions, DTDGA degrades to thioglycolic acid (TGA).[1] Oxidation of the precursor, thioglycolic acid, leads to the formation of this compound.[2][3] Under strong oxidative conditions, further oxidation of the sulfur atoms in DTDGA can occur, potentially forming sulfonic acid derivatives. Alkaline conditions have also been shown to cause the decomposition of dithiodiglycollate, the salt form of DTDGA.[4]

Q2: I am observing a loss of DTDGA peak area in my HPLC analysis. What could be the cause?

A2: A decrease in the peak area of this compound can be attributed to several factors:

  • Degradation: DTDGA may be degrading in your sample solution or during analysis. Ensure the pH of your mobile phase and sample diluent is appropriate to maintain the stability of the disulfide bond. Alkaline conditions should generally be avoided.[4]

  • Adsorption: DTDGA may be adsorbing to surfaces in your HPLC system, such as tubing, vials, or the column itself. Using deactivated vials and ensuring proper system passivation can help mitigate this.

  • Poor Solubility: Ensure that DTDGA is fully dissolved in your sample diluent. Inadequate solubility can lead to inconsistent and lower than expected peak areas.

  • Detector Issues: Verify that your detector settings (e.g., wavelength) are optimal for DTDGA and that the lamp has sufficient energy.

Q3: My chromatogram shows unexpected peaks when analyzing DTDGA. How can I identify them?

A3: Unexpected peaks are likely degradation products or impurities.

  • Thioglycolic Acid: A common degradation product is thioglycolic acid (TGA), resulting from the reduction of the disulfide bond.[1] You can confirm this by injecting a TGA standard.

  • Oxidation Products: Under oxidative stress, various oxidized forms of DTDGA may be present. Mass spectrometry (LC-MS) is the most effective technique for identifying these unknown peaks by determining their mass-to-charge ratio.

  • Matrix Effects: If you are analyzing complex samples, components of the matrix may be co-eluting with your analyte or its degradation products. A blank matrix injection can help identify these interfering peaks.

Q4: What are the recommended starting conditions for an HPLC method for DTDGA?

A4: A good starting point for developing an HPLC method for this compound is reverse-phase chromatography with UV detection.

  • Column: A C18 column is a common choice.

  • Mobile Phase: An acidic mobile phase, such as 15% methanol (B129727) adjusted to pH 2.0 with phosphoric acid, has been shown to be effective.[5] This low pH helps to ensure DTDGA is in its protonated form and can improve peak shape.

  • Detection: UV detection at a low wavelength, such as 220 nm, is typically used for DTDGA.[5]

Q5: When should I consider using GC-MS for DTDGA analysis?

A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, DTDGA is a polar and non-volatile molecule. Therefore, a derivatization step is necessary to increase its volatility for GC-MS analysis. This approach is particularly useful for confirming the identity of degradation products and for analyzing DTDGA in complex matrices where high selectivity is required.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload.1. Ensure the mobile phase pH is sufficiently low (e.g., pH 2-3) to suppress the ionization of silanol (B1196071) groups on the column. 2. Use a high-purity, end-capped column. 3. Reduce the injection volume or sample concentration.
Poor Resolution Inappropriate mobile phase composition; Column degradation.1. Optimize the organic modifier concentration in the mobile phase. 2. Consider a gradient elution method. 3. Replace the column if it has exceeded its lifetime.
Ghost Peaks Contamination in the mobile phase or injector; Carryover from previous injections.1. Use fresh, high-purity mobile phase solvents. 2. Flush the injector and sample loop thoroughly. 3. Include a needle wash step in your injection sequence.
Retention Time Drift Inconsistent mobile phase composition; Temperature fluctuations.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow the system to fully equilibrate before starting a sequence.
Sample Preparation
Problem Possible Cause Troubleshooting Steps
Low Recovery Degradation of DTDGA during sample processing; Incomplete extraction.1. Keep samples cool and protected from light. 2. Minimize the time between sample preparation and analysis. 3. Optimize the extraction solvent and procedure to ensure complete recovery.
Inconsistent Results Inhomogeneous sample; Pipetting errors.1. Ensure the sample is thoroughly mixed before taking an aliquot. 2. Use calibrated pipettes and proper pipetting technique. 3. Prepare replicate samples to assess variability.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Value Reference
Column Reverse phase ODS-silica[5]
Mobile Phase 15% methanol in water, pH adjusted to 2.0 with phosphoric acid[5]
Detection UV at 220 nm[5]
Recovery of DTDGA 102-106% (spiked in a model sample)[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Thioglycolic acid reference standard

  • HPLC grade methanol and water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 15% methanol in water. Adjust the pH to 2.0 using phosphoric acid. Filter and degas the mobile phase.[5]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a separate stock solution of thioglycolic acid. Create working standard solutions by diluting the stock solutions to the desired concentrations.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat a solution of DTDGA with 0.1 N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Treat a solution of DTDGA with 0.1 N NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat a solution of DTDGA with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat a solid sample of DTDGA at 105°C for 24 hours, then dissolve in the mobile phase.

    • Photolytic Degradation: Expose a solution of DTDGA to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 220 nm.[5]

    • Inject the standard solutions, degraded samples, and a blank.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the unstressed standard.

    • Identify the peaks corresponding to DTDGA and its degradation products (e.g., thioglycolic acid).

    • Assess the peak purity of DTDGA in the presence of its degradation products to demonstrate the stability-indicating nature of the method.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

Objective: To identify and quantify this compound and its degradation products using GC-MS after derivatization.

Materials:

  • This compound and thioglycolic acid standards

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Accurately weigh the sample containing DTDGA and dissolve it in a known volume of anhydrous acetonitrile.

  • Derivatization:

    • To an aliquot of the sample solution in a sealed vial, add the derivatizing agent (BSTFA).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peaks for the derivatized DTDGA and its degradation products based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a library of known compounds for confirmation.

    • Quantify the analytes using an internal standard if necessary.

Visualizations

Degradation_Pathway DTDGA This compound (HOOC-CH2-S-S-CH2-COOH) TGA Thioglycolic Acid (HOOC-CH2-SH) DTDGA->TGA Reduction (e.g., Zn/H+) Oxidized_Products Further Oxidation Products (e.g., Sulfonic Acids) DTDGA->Oxidized_Products Strong Oxidation (e.g., H2O2) TGA->DTDGA Oxidation

Caption: Hypothetical degradation pathway of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample containing DTDGA Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Sample->Forced_Degradation Standard DTDGA Standard Dilution Dilution with Mobile Phase Standard->Dilution Forced_Degradation->Dilution Injection Injection Dilution->Injection Separation C18 Column Acidic Mobile Phase Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification & Stability Assessment Peak_Integration->Quantification

Caption: General workflow for stability-indicating HPLC analysis of DTDGA.

Troubleshooting_Logic Problem Unexpected Peak in Chromatogram Check_Standard Inject Thioglycolic Acid Standard Problem->Check_Standard Match Retention Time Match? Check_Standard->Match Identify_TGA Peak is Thioglycolic Acid Match->Identify_TGA Yes No_Match No Match Match->No_Match No LC_MS Perform LC-MS Analysis No_Match->LC_MS Identify_Other Identify Unknown Degradation Product or Impurity LC_MS->Identify_Other

References

Storage conditions to prevent Dithiodiglycolic acid oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dithiodiglycolic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound (DTDGA) to prevent its degradation, primarily through oxidation or reduction of its disulfide bond.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary stability concern?

This compound (CAS 505-73-7), also known as 2,2′-Dithiodiacetic acid, is the oxidized dimer of thioglycolic acid, connected by a disulfide bond.[1][2][3] While generally stable under recommended storage conditions, the central disulfide bond is susceptible to chemical reactions.[4] The primary stability concern in experimental settings is the unwanted reduction of this disulfide bond back to its thiol precursor, thioglycolic acid, or other side reactions, which can compromise experimental results.

Q2: How should solid this compound be stored?

To ensure long-term stability, solid DTDGA should be stored in a cool, dry, and well-ventilated area, protected from heat, moisture, and direct sunlight.[4][5][6] It is crucial to keep the container tightly sealed to prevent atmospheric moisture absorption.[7] For optimal preservation, storage at -20°C is also recommended.[6]

Q3: What are the best practices for preparing and storing DTDGA solutions?

When preparing solutions, the key is to mitigate factors that can promote the reduction of the disulfide bond.

  • Atmosphere: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[8][9]

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.5). Alkaline conditions can promote disulfide exchange reactions.[10]

  • Metal Contamination: Avoid contamination with transition metal ions, which can catalyze redox reactions.[11] The use of high-purity water and solvents is recommended. Adding a chelating agent like EDTA can help sequester trace metal ions.[8][10]

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C) to decrease the rate of potential degradation reactions.[12]

Q4: Which materials are recommended for storing this compound?

For both solid and solution storage, chemically inert containers are recommended. Polyethylene or polypropylene (B1209903) containers are suitable for storing the solid compound.[5] For solutions, glass or polypropylene containers are appropriate, provided they are clean and free from contaminants.

Data Presentation: Summary of Storage Conditions

The following table summarizes the recommended storage conditions to maintain the integrity of this compound.

ParameterSolid this compoundThis compound Solutions
Temperature Cool, dry place.[4] -20°C for long-term storage.[6]2-8°C to slow degradation kinetics.[12]
Atmosphere Store in tightly sealed containers.[5][7]Prepare with degassed solvents; store under an inert gas (N₂/Ar).[8]
Light Protect from direct sunlight.[6]Store in amber vials or protect from light.
pH Not applicableMaintain slightly acidic to neutral pH (~6.5).[10]
Additives None requiredConsider adding a chelating agent (e.g., EDTA) to prevent metal-catalyzed reactions.[8][10]
Container Polyethylene or polypropylene.[5]Glass or high-purity polypropylene.

Troubleshooting Guide

Issue: Inconsistent results or loss of compound activity in experiments.

  • Potential Cause: The disulfide bond in DTDGA may have been partially or fully reduced to thioglycolic acid, altering its chemical properties and reactivity.

  • Troubleshooting Steps:

    • Verify Solid Compound Integrity: Before preparing a new solution, check the appearance of your solid DTDGA. It should be a white to light yellow crystalline powder.[6] Significant discoloration could indicate degradation.

    • Analyze Solution Purity: Use an analytical technique like HPLC to check the purity of your solution. Look for the appearance of new peaks, specifically one corresponding to the retention time of a thioglycolic acid standard.[1]

    • Review Solution Preparation Protocol:

      • Were the solvents properly degassed?

      • Was the pH of the buffer in the optimal range?

      • Could there have been a source of metal ion contamination (e.g., from spatulas, glassware, or low-purity reagents)?

    • Implement Preventative Measures: Prepare fresh solutions using degassed buffers under an inert atmosphere. If metal contamination is suspected, add EDTA to the buffer.

Issue: Precipitate forming in a DTDGA solution upon storage.

  • Potential Cause: While DTDGA is soluble in water and some organic solvents, changes in pH, temperature, or solvent composition could affect its solubility.[13] Alternatively, degradation products may be less soluble.

  • Troubleshooting Steps:

    • Confirm Solubility: Check the solubility of DTDGA in your specific solvent system and concentration.

    • Check for Degradation: Analyze the solution via HPLC or other methods to see if degradation has occurred.

    • Adjust Storage: Consider storing the compound as a solid and preparing solutions fresh before each experiment to minimize stability issues in solution.

Experimental Protocols

Protocol: HPLC Analysis of this compound Purity

This method is designed to assess the purity of a DTDGA sample and detect the presence of its common reductant, thioglycolic acid (TGA).

1. Materials and Reagents:

  • This compound (sample)

  • Thioglycolic acid (analytical standard)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) and 0.1% Phosphoric Acid in Acetonitrile (B)

  • Sample Diluent: HPLC-grade water

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 50% B

    • 10-12 min: Gradient from 50% to 5% B

    • 12-15 min: 5% B (re-equilibration)

4. Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of thioglycolic acid in the sample diluent. Prepare a working standard of ~50 µg/mL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your DTDGA sample in the diluent. Prepare a working sample of ~50 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.

    • Inject the thioglycolic acid standard to determine its retention time.

    • Inject the DTDGA sample.

    • Analyze the resulting chromatogram. The main peak will correspond to DTDGA. The presence of a peak at the retention time of the TGA standard indicates reduction of the sample. Purity can be calculated based on the relative peak areas.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound stability.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Inconsistent Experimental Results Observed purity_check 1. Analyze Solution Purity (e.g., via HPLC) start->purity_check Start Troubleshooting peak_issue Degradation Product (e.g., Thiol) Detected? purity_check->peak_issue review_storage 2. Review Storage & Handling Protocols peak_issue->review_storage Yes end_bad Problem Persists: Contact Technical Support peak_issue->end_bad No (Other issue suspected) cause_solid Solid Storage Issue: - Improper Temp - Moisture Exposure review_storage->cause_solid Check Solid cause_solution Solution Prep Issue: - Dissolved O2 - Wrong pH - Metal Ions review_storage->cause_solution Check Solution action 3. Implement Corrective Actions cause_solid->action cause_solution->action action_solid Store Solid Tightly Sealed in Cool, Dry, Dark Place action->action_solid action_solution Use Degassed Solvents Add Chelating Agent (EDTA) Verify pH, Prepare Fresh action->action_solution end_good Problem Resolved action_solid->end_good action_solution->end_good

Troubleshooting workflow for DTDGA stability issues.

References

Technical Support Center: Dithiodiglycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of dithiodiglycolic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is through the oxidation of thioglycolic acid (also known as mercaptoacetic acid).[1][2] This reaction typically employs an oxidizing agent, such as hydrogen peroxide, and may be catalyzed by a metal salt.[1]

Q2: What are the common byproducts in this compound synthesis?

A2: The principal byproduct of concern is thiodiglycolic acid.[3][4][5] Over-oxidation can also potentially lead to the formation of sulfoxides and other related species. The presence of these impurities can affect the purity and performance of the final product.

Q3: Why is it crucial to control byproduct formation in this compound synthesis?

A3: For applications in drug development and other high-purity fields, the presence of byproducts like thiodiglycolic acid can interfere with subsequent reactions, alter the product's physical and chemical properties, and potentially introduce toxicological risks. Therefore, minimizing byproducts is essential for ensuring the quality, safety, and efficacy of the final product.

Q4: What analytical techniques are suitable for monitoring the purity of this compound?

A4: Several analytical methods can be employed to assess the purity of this compound and quantify byproducts. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and titrimetric methods.[6][7][8] 1H NMR and 13C NMR spectroscopy can also be used for structural confirmation and identification of impurities.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to minimize byproduct formation.

Issue/Observation Potential Cause Recommended Action
High levels of thiodiglycolic acid byproduct detected. 1. Excessive Reaction Temperature: Higher temperatures can favor side reactions.[1] 2. Rapid Addition of Oxidizing Agent: A high local concentration of the oxidant can lead to over-oxidation. 3. Incorrect Stoichiometry: An excess of the oxidizing agent can promote the formation of byproducts.1. Maintain a controlled temperature: Operate the reaction within the recommended temperature range (e.g., 25-50°C) using a cooling jacket or ice bath.[1] 2. Slow, controlled addition: Add the oxidizing agent (e.g., hydrogen peroxide) dropwise or via a syringe pump over an extended period to maintain a low concentration.[1] 3. Optimize stoichiometry: Use a slight excess of thioglycolic acid relative to the oxidizing agent. A molar ratio of hydrogen peroxide to thioglycolic acid of 1:2 to 1:2.3 is often recommended.[1]
Low yield of this compound. 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 2. Suboptimal Catalyst Concentration: The catalyst concentration may be too low for efficient conversion. 3. Decomposition of Product: Prolonged exposure to harsh conditions can degrade the desired product.1. Ensure adequate reaction time and stirring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and ensure vigorous stirring throughout the addition and reaction period. 2. Optimize catalyst loading: If using a catalyst, ensure it is added at the appropriate concentration (e.g., 0-0.0001% by weight for a ferric iron catalyst).[1] 3. Work-up the reaction promptly: Once the reaction is complete, proceed with the isolation and purification steps without unnecessary delay.
Discoloration of the reaction mixture. 1. Formation of colored metal complexes: If using a metal catalyst like iron, colored intermediates can form.[2] 2. Presence of metallic impurities: Impurities in the starting materials or from the reactor can lead to discoloration.1. This is often normal: The formation of a transient red or violet color can be indicative of the catalytic cycle.[2] The color should fade as the reaction proceeds. 2. Use high-purity reagents and a clean reactor: Ensure the quality of starting materials and the cleanliness of the reaction vessel to minimize side reactions caused by impurities.
Quantitative Data on Reaction Parameters (Illustrative)

The following table provides an illustrative summary of how varying key reaction parameters can influence the purity of this compound. Note: This data is representative and may vary based on specific experimental conditions.

Parameter Condition A Purity of this compound (%) Condition B Purity of this compound (%)
Reaction Temperature 25°C~98%50°C~95%
H₂O₂ Addition Time 2 hours (slow)~99%30 minutes (fast)~94%
FeCl₃ Catalyst Conc. 0.00005 wt%~98.5%0.0001 wt%~97%

Key Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidation of thioglycolic acid using hydrogen peroxide with a ferric iron catalyst.[1]

Materials:

  • Thioglycolic acid

  • Deionized water

  • Ferric chloride (FeCl₃) or Ferric sulfate (B86663) (Fe₂(SO₄)₃)

  • Hydrogen peroxide (30% w/w)

  • Jacketed reaction vessel with overhead stirrer and dropping funnel

  • Cooling circulator

Procedure:

  • In a jacketed reaction vessel, prepare an aqueous solution of thioglycolic acid by adding it to deionized water (mass ratio of thioglycolic acid to water between 1:0.5 and 1:5).

  • Cool the solution to the desired reaction temperature (e.g., 25°C) using the cooling circulator.

  • Add the ferric iron catalyst to the thioglycolic acid solution (0-0.0001% of the expected weight of the final this compound aqueous solution).

  • Slowly add the 30% hydrogen peroxide solution dropwise to the stirred reaction mixture over a period of 2-4 hours, maintaining the temperature between 25-50°C. The stoichiometric molar ratio of hydrogen peroxide to thioglycolic acid should be approximately 1:2 to 1:2.3.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 1-2 hours to ensure complete conversion.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, the aqueous solution of this compound can be used directly or the product can be isolated by vacuum drying.

Quantification of this compound and Thiodiglycolic Acid by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A suitable mobile phase for separating these polar compounds could be a gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Procedure:

  • Prepare standard solutions of this compound and thiodiglycolic acid of known concentrations.

  • Prepare the sample for analysis by diluting an aliquot of the reaction mixture in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 210 nm).

  • Identify the peaks corresponding to this compound and thiodiglycolic acid based on the retention times of the standards.

  • Quantify the amount of each compound by comparing the peak areas in the sample chromatogram to the calibration curve generated from the standard solutions.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification TGA Thioglycolic Acid TGA_sol Thioglycolic Acid Solution TGA->TGA_sol Water Deionized Water Water->TGA_sol Catalyst Ferric Catalyst Catalyst->TGA_sol Reactor Jacketed Reactor (25-50°C) TGA_sol->Reactor Oxidant Hydrogen Peroxide Oxidant->Reactor Slow Addition Reaction_mix Reaction Mixture Reactor->Reaction_mix HPLC HPLC Analysis Reaction_mix->HPLC Purification Vacuum Drying Reaction_mix->Purification Final_Product This compound Purification->Final_Product

Figure 1. Experimental workflow for the synthesis and analysis of this compound.

Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reaction TGA 2 x Thioglycolic Acid (HS-CH₂-COOH) DTDGA This compound (HOOC-CH₂-S-S-CH₂-COOH) TGA->DTDGA Controlled Oxidation (e.g., H₂O₂) TDGA Thiodiglycolic Acid (HOOC-CH₂-S-CH₂-COOH) TGA->TDGA Further Reaction/ Over-oxidation

References

Technical Support Center: Dithiodiglycolic Acid in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiodiglycolic acid. The information is designed to help you anticipate and resolve issues related to the impact of this compound concentration on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound (DTDG) generally impact reaction kinetics when it is a reactant?

When this compound is a reactant, its concentration is a critical factor in determining the reaction rate. According to the principles of chemical kinetics, for many reactions, increasing the concentration of a reactant leads to a higher reaction rate. This is because a higher concentration results in more frequent collisions between reactant molecules, increasing the likelihood of successful, product-forming interactions.

The specific relationship between DTDG concentration and the reaction rate is defined by the reaction order.

  • First-Order Reaction: If the reaction is first-order with respect to DTDG, doubling its concentration will double the reaction rate.

  • Second-Order Reaction: If the reaction is second-order with respect to DTDG, doubling its concentration will quadruple the reaction rate.

This relationship is crucial in applications like the synthesis of 4-thiazolidinones, where DTDG can be used as a reactant.[1]

Q2: Can this compound act as an enzyme inhibitor?

While direct studies on this compound as an enzyme inhibitor are not widely published, its chemical structure—containing a disulfide bond—suggests it could potentially interact with enzymes, particularly those with free sulfhydryl groups (cysteine residues) in their active sites. This interaction could occur via a thiol-disulfide exchange mechanism.

Compounds with similar disulfide or dithiol structures, such as dithiothreitol (B142953) (DTT), are known to be enzyme inhibitors.[2] Such inhibition could be competitive, non-competitive, or uncompetitive, depending on whether DTDG binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. Researchers observing unexpected inhibition in the presence of DTDG should consider performing kinetic studies to determine the nature of the inhibition.

Q3: My this compound solution is precipitating. What are the common causes and solutions?

Precipitation of this compound from a solution can significantly impact reaction kinetics by lowering its effective concentration. Common causes and their solutions are outlined below.

Potential CauseRecommended Solution
Low pH This compound is a dicarboxylic acid and its solubility is pH-dependent. In highly acidic conditions, it will be fully protonated and less soluble in aqueous solutions. Action: Increase the pH of the solution by adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid groups, which will increase its solubility.
High Concentration The concentration of this compound may have exceeded its solubility limit in the chosen solvent under the current experimental conditions. Action: Dilute the solution with more solvent. Alternatively, gently warm the solution to increase solubility, but be cautious of potential degradation at high temperatures.[3]
Low Temperature The solubility of most solid compounds, including this compound, decreases at lower temperatures. Action: Gently warm the solution in a water bath to redissolve the precipitate. Ensure the solution has equilibrated to the experimental temperature before use.[3]
Incorrect Solvent While soluble in water, this compound's solubility can be limited. For certain applications, a different solvent or a co-solvent system might be necessary. Action: Consider using a co-solvent like DMSO or ethanol (B145695) in small, controlled amounts. Always perform a solubility test with small aliquots first.[3]

Q4: What is the role of DTDG concentration in the formation of redox-responsive nanoparticles for drug delivery?

This compound can be used as a linker in the synthesis of redox-responsive nanoparticles.[4] The disulfide bond in the DTDG moiety is stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cancer cells. This cleavage breaks down the nanoparticle and releases the encapsulated drug.

The initial concentration of the DTDG-containing polymer or lipid directly affects the kinetics of nanoparticle formation, influencing particle size, drug encapsulation efficiency, and stability.[5][6] A higher concentration may lead to larger aggregates or faster precipitation rather than controlled self-assembly. Therefore, optimizing the DTDG-linker concentration is a critical step in developing effective drug delivery systems.[7]

Troubleshooting Guides

Problem: The reaction rate is significantly slower than expected in a reaction where DTDG is a reactant.

This is a common issue that can often be traced back to the effective concentration of DTDG. Use the following decision tree to diagnose the problem.

G start Start: Reaction rate is slow check_conc 1. Verify DTDG Concentration Is the stock solution concentration correct? start->check_conc check_sol 2. Check for Precipitation Is there any visible precipitate in the reaction vessel? check_conc->check_sol Yes res_conc_no Incorrect Concentration: Prepare a fresh, accurately weighed stock solution. See Protocol 1. check_conc->res_conc_no No check_ph 3. Measure Solution pH Is the pH optimal for DTDG solubility and reactivity? check_sol->check_ph No res_sol_yes Precipitation Found: DTDG concentration is too high for the conditions. Increase temperature, adjust pH, or dilute. See FAQ Q3. check_sol->res_sol_yes Yes check_inhib 4. Consider Enzyme Inhibition Is an enzyme involved in the reaction? check_ph->check_inhib Yes res_ph_no Suboptimal pH: Adjust pH to improve solubility and/or reactivity. Buffer the reaction mixture. check_ph->res_ph_no No res_inhib_yes Potential Inhibition: DTDG may be acting as an enzyme inhibitor. Perform kinetic analysis to determine inhibition type (competitive, etc.). See Protocol 2. check_inhib->res_inhib_yes Yes end_ok Other factors may be involved (temperature, catalyst, etc.). check_inhib->end_ok No res_conc_no->end_ok res_sol_yes->end_ok res_ph_no->end_ok res_inhib_yes->end_ok

Caption: Troubleshooting slow reaction rates involving DTDG.

Problem: I am observing inconsistent kinetic results between different experimental runs.

Inconsistent results often point to variability in reactant concentrations or experimental conditions.

Potential CauseRecommended Action
Stock Solution Degradation This compound solutions, especially if not stored properly, can degrade over time. The disulfide bond can undergo reactions, altering the effective concentration. Solution: Prepare fresh stock solutions for each set of experiments. Store powdered DTDG at 4°C under nitrogen.[8]
Inaccurate Pipetting Small errors in pipetting the DTDG stock solution, especially if it is highly concentrated, can lead to large variations in the final reaction concentration. Solution: Calibrate your pipettes regularly. For highly viscous solutions, use positive displacement pipettes or reverse pipetting techniques.
Temperature Fluctuations Reaction kinetics are highly sensitive to temperature. Inconsistent temperature control between runs will lead to variable rates. Solution: Use a temperature-controlled water bath or heating block to ensure the reaction temperature is stable and consistent across all experiments.[9]
Variability in Reagent Purity Using different batches of this compound with varying purity levels can affect kinetic results. Solution: If possible, use DTDG from the same manufacturing lot for an entire study. Note the purity (e.g., ≥95%) and supplier of your reagent.[8]

Experimental Protocols

Protocol 1: Preparation and Standardization of an Aqueous this compound Stock Solution

This protocol ensures an accurate and consistent starting concentration of DTDG for kinetic experiments.

Materials:

  • This compound (solid, high purity)

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.

  • Initial Dissolution: Transfer the solid to a volumetric flask of the desired final volume. Add approximately 70-80% of the final volume of deionized water.

  • pH Adjustment for Solubilization: Place the flask on a magnetic stirrer. Slowly add 1 M NaOH dropwise while monitoring the pH. DTDG is acidic; adjusting the pH to neutral (~7.0) or slightly alkaline will significantly increase its solubility. Continue adding base until all the solid has dissolved.

  • Final Volume: Once the solid is fully dissolved and the pH is stable, carefully add deionized water to the calibration mark on the volumetric flask.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution in a well-sealed container at 4°C. For long-term storage, consider aliquoting and freezing at -20°C.

Protocol 2: Kinetic Assay to Test for Enzyme Inhibition by this compound

This protocol outlines a general method to determine if DTDG inhibits a specific enzyme.

Materials:

  • Enzyme of interest

  • Enzyme's specific substrate

  • DTDG stock solution (from Protocol 1)

  • Reaction buffer (optimal for the enzyme)

  • Spectrophotometer and cuvettes

Procedure:

  • Determine Michaelis-Menten Constants: First, perform a standard enzyme kinetic assay by varying the substrate concentration in the absence of DTDG. Determine the Kₘ and Vₘₐₓ values for your enzyme under the chosen conditions.

  • Set up Inhibition Assays: Prepare a series of reactions. Each reaction should contain:

    • A fixed, non-saturating concentration of the enzyme.

    • A fixed concentration of substrate (typically around the Kₘ value).

    • Varying concentrations of DTDG (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction Rate: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance over time at the appropriate wavelength for the product formation. The initial velocity (v₀) is the slope of the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the DTDG concentration. A decrease in velocity with increasing DTDG concentration indicates inhibition.

    • To determine the type of inhibition, repeat the experiment with several fixed DTDG concentrations while varying the substrate concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each DTDG concentration to visualize the inhibition pattern (competitive, non-competitive, etc.).[10][11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep prep run run analysis analysis prep_stock 1. Prepare DTDG Stock (Protocol 1) prep_reagents 2. Prepare Other Reagents (Buffer, Substrate, Enzyme) prep_stock->prep_reagents setup_rxn 3. Set Up Reactions (Vary [DTDG]) prep_reagents->setup_rxn incubate 4. Equilibrate Temperature setup_rxn->incubate initiate 5. Initiate Reaction incubate->initiate monitor 6. Monitor Progress (e.g., UV-Vis) initiate->monitor calc_rate 7. Calculate Initial Rates monitor->calc_rate plot_data 8. Plot Rate vs. [DTDG] calc_rate->plot_data det_order 9. Determine Reaction Order / Inhibition plot_data->det_order

Caption: Workflow for kinetic analysis of DTDG concentration.

Redox Chemistry of this compound

G DTDG This compound (Disulfide Form) HOOC-CH₂-S-S-CH₂-COOH TGA 2x Thioglycolic Acid (Thiol Form) 2x (HOOC-CH₂-SH) DTDG->TGA Reduction (+ 2e⁻, + 2H⁺) e.g., Glutathione TGA->DTDG Oxidation (- 2e⁻, - 2H⁺) e.g., H₂O₂

Caption: Reversible redox cycle of this compound.

References

Technical Support Center: Effective Quenching of Dithiodiglycolic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dithiodiglycolic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the effective quenching of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction involving this compound?

Quenching is a critical step to halt a chemical reaction at a desired point. In the context of this compound, which contains a reactive disulfide bond, quenching is essential to:

  • Stop thiol-disulfide exchange reactions: This prevents further modification of your target molecules and the formation of unwanted byproducts.[1]

  • Deactivate excess reagents: Quenching neutralizes unreacted this compound or other coupling agents, preventing them from interfering with downstream purification and analysis.

  • Stabilize the final product: By stopping the reaction, you can prevent the degradation or rearrangement of your desired conjugate.

Q2: What are the common types of reactions with this compound that require quenching?

Reactions involving the disulfide bond of this compound, often used in bioconjugation and material science, typically require a quenching step. These include:

  • Thiol-disulfide exchange reactions: Where the disulfide bond of this compound reacts with a thiol on a target molecule (e.g., a protein or peptide).

  • Crosslinking reactions: this compound can be used as a linker to connect two molecules. Quenching stops the crosslinking process.[2][3][4]

  • Reduction of the disulfide bond: If the disulfide bond is reduced to form two thiol groups, these may need to be quenched to prevent re-oxidation or other side reactions.

Q3: What are the most common quenching agents for reactions involving thiols and disulfides?

Several reagents can be used to quench reactions involving thiols and disulfides. The choice of quenching agent depends on the specific reaction and the nature of the reactants. Common quenching agents include:

  • Small molecule thiols: Cysteine, glutathione, and mercaptosuccinic acid can be added in excess to react with and consume any remaining reactive species.[5]

  • Alkylating agents: Reagents like N-ethylmaleimide (NEM) and iodoacetamide (B48618) react with free thiols to form stable thioether bonds, effectively capping them.[6]

  • Acidification: Lowering the pH of the reaction mixture can protonate thiolates, making them less reactive and slowing down or stopping the reaction.[7]

Troubleshooting Guides

Issue 1: Incomplete Quenching of the Reaction

Symptom:

  • Continued formation of byproducts observed during downstream analysis (e.g., HPLC, MS).

  • Variability in results between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Quenching Agent Increase the molar excess of the quenching agent. A 5-10 fold molar excess over the initial concentration of the reactive species is a good starting point.
Suboptimal pH for Quenching Ensure the pH of the reaction mixture is suitable for the chosen quenching agent. For thiol-based quenchers, a pH between 7 and 8 is generally effective. For alkylating agents like NEM, a pH range of 6.5-7.5 is optimal to ensure specificity for thiols.[8]
Short Quenching Time Increase the incubation time for the quenching step. Allow at least 30-60 minutes for the quenching reaction to go to completion.
Poor Solubility of Quenching Agent Ensure the quenching agent is fully dissolved in the reaction buffer before addition.
Issue 2: Formation of Unwanted Side Products After Quenching

Symptom:

  • Presence of unexpected peaks in analytical chromatograms.

  • Evidence of disulfide scrambling or product aggregation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Disulfide Scrambling If free thiols are present after the initial reaction, they can react with disulfide bonds on other molecules, leading to a mixture of products. To prevent this, use an alkylating agent like N-ethylmaleimide (NEM) to cap all free thiols before purification. NEM is known to be highly effective at preventing disulfide scrambling.[9]
Reaction with Amine Groups At a higher pH (>8), some quenching agents, like maleimides, can react with amine groups (e.g., lysine (B10760008) residues in proteins).[10] Maintain a pH of 6.5-7.5 during quenching to ensure thiol specificity.
Oxidation of Thiols Free thiols can re-oxidize to form disulfides, especially in the presence of oxygen. Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]

Quantitative Data Summary

The following table summarizes common quenching agents and their typical reaction conditions for thiol-disulfide related reactions.

Quenching AgentTypeTypical ConcentrationTypical pHIncubation TimeNotes
L-Cysteine Small Molecule Thiol5-10 fold molar excess7.0 - 8.030-60 minA common and effective quenching agent for reactions involving excess maleimides or other thiol-reactive groups.[4][5]
Glutathione Small Molecule Thiol5-10 fold molar excess7.0 - 8.030-60 minSimilar to L-cysteine, used to quench thiol-reactive reagents.[5][8]
N-ethylmaleimide (NEM) Alkylating Agent10-20 mM6.5 - 7.530-60 minReacts specifically with free thiols to form stable thioether bonds. Effective at preventing disulfide scrambling.[6][9]
Iodoacetamide (IAM) Alkylating Agent10-20 mM~8.030-60 minAnother common alkylating agent for capping free thiols.[6]
Trifluoroacetic Acid (TFA) AcidificationTo pH < 4< 4ImmediateQuenches by protonating thiolates, rendering them less reactive. Often used before analytical procedures like HPLC.[7][9]

Experimental Protocols

General Protocol for Quenching a this compound Conjugation Reaction

This protocol provides a general framework for quenching a reaction where this compound is used as a crosslinker to conjugate to a thiol-containing molecule.

Materials:

  • Reaction mixture containing the this compound conjugate.

  • Quenching solution (e.g., 100 mM L-cysteine in reaction buffer, pH 7.5).

  • Reaction buffer (e.g., phosphate-buffered saline, PBS).

Procedure:

  • Reaction Monitoring: Before quenching, ensure the primary reaction has reached the desired level of completion by a suitable analytical method (e.g., HPLC, TLC).

  • Prepare Quenching Solution: Prepare a fresh solution of the quenching agent at a concentration that will provide a 5-10 fold molar excess relative to the initial concentration of the this compound.

  • Add Quenching Agent: Add the quenching solution to the reaction mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes.

  • Proceed to Purification: After the quenching incubation, the reaction mixture is ready for purification (e.g., size-exclusion chromatography, dialysis) to remove the quenched reagents and byproducts.

Visualizations

Logical Workflow for Quenching this compound Reactions

QuenchingWorkflow start Reaction with This compound monitor Monitor Reaction Completion (e.g., HPLC) start->monitor decision Is Reaction Complete? monitor->decision decision->monitor No quench Add Quenching Agent (e.g., L-cysteine, NEM) decision->quench Yes incubate Incubate for 30-60 minutes quench->incubate purify Purify Product (e.g., Chromatography) incubate->purify end Final Product purify->end

Caption: A logical workflow for quenching this compound reactions.

Troubleshooting Decision Tree for Ineffective Quenching

TroubleshootingTree start Ineffective Quenching (Byproducts Observed) check_conc Is Quencher Concentration Sufficient (5-10x excess)? start->check_conc increase_conc Increase Quencher Concentration check_conc->increase_conc No check_time Is Incubation Time Adequate (30-60 min)? check_conc->check_time Yes final Re-evaluate Protocol increase_conc->final increase_time Increase Incubation Time check_time->increase_time No check_ph Is pH Optimal for the Quenching Agent? check_time->check_ph Yes increase_time->final adjust_ph Adjust pH check_ph->adjust_ph No check_scrambling Are Disulfide Scrambling Byproducts Present? check_ph->check_scrambling Yes adjust_ph->final use_nem Consider using NEM to cap free thiols check_scrambling->use_nem Yes check_scrambling->final No use_nem->final

Caption: A decision tree for troubleshooting ineffective quenching.

References

Technical Support Center: Removal of Excess Dithiodiglycolic Acid (DTDG) from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of excess dithiodiglycolic acid (DTDG) from protein samples following disulfide bond reduction. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the purity and integrity of your protein samples for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound (DTDG) from my protein sample?

A1: Excess DTDG, a disulfide-containing compound often used in redox studies, can interfere with downstream applications.[1] Its presence can lead to the re-oxidation of reduced thiols, interfere with assays that detect free thiols, and potentially impact protein function in cell-based assays through thiol-disulfide exchange reactions with cell surface proteins.[2] Complete removal is essential for accurate and reproducible results.

Q2: What are the primary methods for removing DTDG from protein samples?

A2: The three most common and effective methods for removing small molecules like DTDG from protein solutions are dialysis, size exclusion chromatography (SEC), and protein precipitation.[1][3] The choice of method depends on factors such as sample volume, protein concentration, desired purity, and the speed required for the procedure.[3]

Q3: How do I choose the most suitable method for my experiment?

A3:

  • Dialysis is a gentle method suitable for a wide range of sample volumes and is effective for buffer exchange.[1] However, it is a time-consuming process.[1]

  • Size Exclusion Chromatography (SEC) , also known as desalting or gel filtration, is a rapid method that provides excellent separation of proteins from small molecules.[3][4] It is ideal for when speed is a critical factor.[3]

  • Protein Precipitation is a versatile technique that not only removes small molecules but also concentrates the protein sample.[5] However, it carries a risk of protein denaturation and loss of activity if not performed carefully.[5]

Q4: Can residual DTDG affect my downstream assays?

A4: Yes, residual DTDG can significantly impact various downstream applications. As a disulfide-containing molecule, it can interfere with colorimetric protein assays, enzyme kinetics studies by interacting with active site cysteines, and cell signaling pathways by altering the redox state of key regulatory proteins.[6][7][8]

Troubleshooting Guides

Problem: My protein has aggregated after the DTDG removal process.

  • Possible Cause: Changes in buffer composition, pH, or ionic strength during the removal process can lead to protein aggregation.[5] High protein concentration can also be a contributing factor.[5]

  • Solution:

    • For all methods: Ensure the final buffer is optimal for your protein's stability. Consider adding stabilizing agents like glycerol (B35011) (5-10%), arginine (0.1-0.5 M), or non-denaturing detergents to your buffer.[5]

    • Dialysis: Employ a stepwise dialysis to gradually change the buffer composition, which can prevent abrupt environmental changes for the protein.

    • Precipitation: Avoid harsh organic solvents if your protein is sensitive. Test different precipitation agents and ensure the protein pellet is not over-dried, which can make resolubilization difficult.

Problem: I have low protein recovery after removing DTDG.

  • Possible Cause:

    • Dialysis: Non-specific binding of the protein to the dialysis membrane can be significant, especially with dilute protein samples.[9]

    • Size Exclusion Chromatography: Sample loss can occur during preparation and loading of the column.[3]

    • Protein Precipitation: Incomplete precipitation or loss of the pellet during washing steps can reduce yield.

  • Solution:

    • Dialysis: To minimize non-specific binding, consider using low-protein-binding membranes or adding a carrier protein like BSA if compatible with your downstream application.[8] Ensure the molecular weight cut-off (MWCO) of the membrane is at least three to five times smaller than the molecular weight of your protein to prevent its loss.[8]

    • Size Exclusion Chromatography: Carefully select the column and optimize the loading volume and flow rate for your specific protein.[3]

    • Protein Precipitation: Optimize the precipitation conditions, such as the choice of solvent and incubation time. Be meticulous during the removal of the supernatant and washing of the pellet.

Problem: My downstream assay results are inconsistent, suggesting residual DTDG.

  • Possible Cause: The chosen removal method may not have been efficient enough for the initial concentration of DTDG.

  • Solution:

    • Dialysis: Increase the dialysis time and the number of buffer changes. Using a larger volume of dialysis buffer (at least 100 times the sample volume) will also improve efficiency.[10]

    • Size Exclusion Chromatography: Ensure the column has been properly equilibrated with the new buffer to facilitate complete exchange.

    • All Methods: Consider performing a second round of purification if the initial removal was insufficient.

Data Presentation: Comparison of DTDG Removal Methods

FeatureDialysisSize Exclusion Chromatography (SEC) / DesaltingProtein Precipitation
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[8]Separation of molecules based on size as they pass through a porous resin.[3]Altering solvent conditions to reduce protein solubility and cause it to precipitate.[5]
Typical Protein Recovery 90-97% (some loss due to membrane adsorption)[8]>95%[10]Up to 98% (with optimized protocols, e.g., acetone (B3395972) precipitation)
Removal Efficiency High, but dependent on dialysis volume, time, and number of buffer changes.[10]Very high and rapid.[3]High, as small molecules remain in the supernatant.[5]
Processing Time 4 hours to overnight.[11]5-15 minutes.[12]30-60 minutes.
Sample Dilution Possible.[9]Minimal to none.Results in a concentrated protein pellet.
Key Advantage Gentle on proteins, versatile for various sample volumes.[1]Rapid processing time.[3]Concentrates the protein sample while removing contaminants.[5]
Key Disadvantage Time-consuming.[1]Limited sample volume capacity per column.[3]Risk of protein denaturation and irreversible aggregation.[5]

Experimental Protocols

Protocol 1: Removal of DTDG by Dialysis

This protocol is designed for the removal of DTDG from a protein sample using dialysis tubing.

Materials:

  • Protein sample containing DTDG

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO)

  • Dialysis clips

  • Dialysis buffer (at least 100x the sample volume)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Methodology:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer for at least 30 minutes.[7]

  • Load the Sample: Secure one end of the tubing with a dialysis clip. Pipette the protein sample into the tubing, leaving some space for potential volume changes.

  • Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.

  • Perform Dialysis: Place the sealed dialysis bag into the beaker containing a large volume of cold dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.[11]

  • Buffer Exchange: Dialyze for 2-4 hours. For optimal removal, change the dialysis buffer at least three times. A common schedule is to change the buffer after 2 hours, then again after another 4 hours, and finally, let it dialyze overnight.[11]

  • Recover the Sample: Carefully remove the dialysis bag from the buffer. Gently dry the outside of the bag and transfer the protein sample to a clean tube.

Protocol 2: Removal of DTDG by Size Exclusion Chromatography (Desalting Column)

This protocol describes the use of a pre-packed desalting column for the rapid removal of DTDG.

Materials:

  • Protein sample containing DTDG

  • Pre-packed desalting column (e.g., PD-10)

  • Equilibration/elution buffer

  • Collection tubes

Methodology:

  • Equilibrate the Column: Remove the storage solution from the desalting column and equilibrate it with 3-5 column volumes of the desired final buffer.

  • Apply the Sample: Allow the equilibration buffer to drain completely, then carefully apply the protein sample to the center of the column bed.

  • Elute the Protein: Once the sample has entered the column bed, add the final buffer and begin collecting fractions. The larger protein molecules will elute first, while the smaller DTDG molecules will be retained by the column and elute later.[13]

  • Monitor Elution: Monitor the protein elution by measuring the absorbance of the fractions at 280 nm.

  • Pool Fractions: Pool the fractions that contain your purified protein.

Protocol 3: Removal of DTDG by Acetone Precipitation

This protocol details the precipitation of proteins using cold acetone to remove DTDG.

Materials:

  • Protein sample containing DTDG

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Resolubilization buffer

Methodology:

  • Pre-chill: Place the protein sample and a sufficient volume of acetone at -20°C for at least 30 minutes.

  • Precipitate: Add four volumes of ice-cold acetone to your protein sample in a microcentrifuge tube. Vortex briefly to mix.

  • Incubate: Incubate the mixture at -20°C for at least 60 minutes to allow for protein precipitation. For very dilute samples, a longer incubation time may be necessary.

  • Centrifuge: Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 10-15 minutes at 4°C.

  • Wash the Pellet: Carefully decant the supernatant containing the DTDG. Gently wash the protein pellet with a smaller volume of cold acetone to remove any remaining contaminants, being careful not to disturb the pellet. Centrifuge again for 5 minutes.

  • Dry the Pellet: Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as this can make it difficult to resolubilize.

  • Resolubilize: Resuspend the protein pellet in an appropriate buffer for your downstream application.

Visualizations

DTDG_Removal_Workflow cluster_reduction Disulfide Bond Reduction cluster_removal DTDG Removal Methods cluster_downstream Downstream Applications Protein_Disulfide Protein with Disulfide Bonds Reduced_Protein Reduced Protein (Free Thiols) Protein_Disulfide->Reduced_Protein Reduction DTDG_Excess Excess DTDG Enzyme_Assay Enzyme Assay DTDG_Excess->Enzyme_Assay Interference Cell_Assay Cell-Based Assay DTDG_Excess->Cell_Assay Interference Dialysis Dialysis Reduced_Protein->Dialysis Removal of Excess DTDG SEC Size Exclusion Chromatography Reduced_Protein->SEC Removal of Excess DTDG Precipitation Protein Precipitation Reduced_Protein->Precipitation Removal of Excess DTDG Purified_Protein Purified Protein Dialysis->Purified_Protein SEC->Purified_Protein Precipitation->Purified_Protein Purified_Protein->Enzyme_Assay Purified_Protein->Cell_Assay Structural_Studies Structural Studies Purified_Protein->Structural_Studies

Caption: Experimental workflow for the removal of excess this compound (DTDG).

Redox_Signaling_Pathway cluster_pathway Hypothetical Redox-Regulated Signaling Pathway cluster_interference Potential Interference by Residual DTDG Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Inactive) Signal->Receptor Receptor_Active Receptor Tyrosine Kinase (Active - Dimerized) Receptor->Receptor_Active Ligand Binding Kinase_A Kinase A (Inactive) Receptor_Active->Kinase_A Phosphorylation Kinase_A_Active Kinase A (Active) Kinase_A->Kinase_A_Active Transcription_Factor Transcription Factor (Inactive) Kinase_A_Active->Transcription_Factor Phosphorylation Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor->Transcription_Factor_Active Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Nuclear Translocation & DNA Binding DTDG Residual DTDG Redox_Imbalance Altered Cellular Redox State DTDG->Redox_Imbalance Redox_Imbalance->Kinase_A Inhibition via Disulfide Formation

Caption: Hypothetical signaling pathway regulated by redox-sensitive disulfide bonds.

References

Dithiodiglycolic acid stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dithiodiglycolic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound (DTGA) is a disulfide-containing molecule formed by the oxidation of two molecules of thioglycolic acid.[1] Its stability is critical in pharmaceutical and research applications because the disulfide bond can undergo cleavage, leading to the loss of the parent molecule and the formation of impurities. This degradation can impact product efficacy, safety, and shelf-life. In drug development, DTGA may be used as a linker in antibody-drug conjugates or as a component in formulations where its redox-sensitive nature is exploited.

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound in aqueous solutions is through thiol-disulfide exchange. This reaction involves the cleavage of the disulfide bond (S-S) by a nucleophilic species, typically a free thiol (like its own degradation product, thioglycolic acid, or other thiols present in the formulation). This process is reversible and is significantly influenced by the pH of the solution.

Q3: How does pH affect the stability of this compound?

A3: The stability of the disulfide bond in this compound is highly pH-dependent.

  • Alkaline pH (pH > 8): Stability is significantly reduced. At higher pH, the concentration of the highly reactive thiolate anion (R-S⁻) increases, which accelerates the rate of thiol-disulfide exchange, leading to faster degradation.

  • Neutral pH (pH ≈ 7): Moderate stability. Thiol-disulfide exchange still occurs but at a slower rate compared to alkaline conditions.

  • Acidic pH (pH < 6): Generally, the most stable conditions. In acidic solutions, the thiol groups are protonated (R-SH), making them less nucleophilic and slowing down the degradation pathway.

Q4: Which buffer systems are generally recommended for this compound solutions?

A4: For enhanced stability, acidic buffer systems are preferable.

  • Citrate (B86180) or Acetate Buffers (pH 4-6): These are often good choices for maintaining the stability of disulfide bonds by keeping the pH in the acidic range.

  • Phosphate (B84403) Buffers (pH 6-7.5): Commonly used but may offer less stability compared to more acidic buffers. Stability will decrease as the pH approaches and exceeds 7.4.

  • Tris Buffers (pH 7.5-9): Generally not recommended for long-term storage of disulfide-containing compounds like this compound due to the alkaline pH range, which promotes rapid degradation.

Q5: What is the impact of temperature on stability?

A5: As with most chemical reactions, higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize the rate of thiol-disulfide exchange and other potential degradation pathways.

Quantitative Stability Data

Table 1: Illustrative pH-Dependent Stability of a Small Molecule Disulfide (GSSG) in Aqueous Buffer at 25°C

Buffer SystempHApparent Half-life (t½) (Hours)First-Order Degradation Rate Constant (k) (s⁻¹)
Citrate5.0> 200< 1.0 x 10⁻⁶
Phosphate7.0~ 48~ 4.0 x 10⁻⁶
Phosphate7.4~ 24~ 8.0 x 10⁻⁶
Tris8.0~ 8~ 2.4 x 10⁻⁵
Carbonate9.0~ 2~ 9.6 x 10⁻⁵

Table 2: Illustrative Temperature-Dependent Stability of a Small Molecule Disulfide (GSSG) in Phosphate Buffer at pH 7.4

TemperatureApparent Half-life (t½) (Hours)First-Order Degradation Rate Constant (k) (s⁻¹)
4°C~ 168 (7 days)~ 1.1 x 10⁻⁶
25°C~ 24~ 8.0 x 10⁻⁶
40°C~ 6~ 3.2 x 10⁻⁵

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Rapid loss of this compound concentration observed via HPLC. 1. High pH of the solution: The buffer system may be too alkaline (pH > 7.5), accelerating thiol-disulfide exchange. 2. Presence of reducing agents: Contaminants or other formulation components may be actively reducing the disulfide bond. 3. High storage temperature: Elevated temperatures increase the degradation rate.1. Verify and adjust pH: Measure the pH of your solution. If possible, switch to a more acidic buffer system (e.g., citrate, pH 5-6). 2. Identify and remove reducing agents: Review all components in your formulation. Consider using chelating agents like EDTA to sequester metal ions that can catalyze oxidation/reduction reactions. 3. Control storage conditions: Store solutions at 2-8°C or frozen. Protect from light if photosensitivity is suspected.
Appearance of new peaks in the chromatogram over time. 1. Degradation Products: The primary degradation product is thioglycolic acid. Other peaks could be mixed disulfides if other thiols are present. 2. Oxidative Species: Presence of dissolved oxygen or metal ions can lead to other oxidized forms.1. Peak Identification: Use a reference standard for thioglycolic acid to confirm its presence. Employ mass spectrometry (LC-MS) to identify the mass of unknown peaks. 2. De-gas Buffers: Sparge buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
Precipitation or changes in solution appearance. 1. Solubility Issues: The degradation product (thioglycolic acid) or this compound itself may have limited solubility in the chosen buffer system, especially at high concentrations. 2. Salt Effects: High ionic strength of the buffer could be "salting out" the compound.1. Check Solubility: Determine the solubility of this compound in your buffer at the intended temperature. 2. Adjust Buffer Concentration: Consider lowering the ionic strength of the buffer if possible.

Visualizations

Degradation Pathway

The primary degradation of this compound occurs via thiol-disulfide exchange, where a free thiol attacks the disulfide bond, leading to the formation of its reduced counterpart, thioglycolic acid.

G DTGA This compound (HOOC-CH₂-S-S-CH₂-COOH) Transition Transition State (SN2 Attack) DTGA->Transition pH-dependent (faster at high pH) Thiol Free Thiol (e.g., Thioglycolic Acid) (R-SH) Thiol->Transition TGA Thioglycolic Acid (HOOC-CH₂-SH) Transition->TGA MixedDisulfide Mixed Disulfide (HOOC-CH₂-S-S-R) Transition->MixedDisulfide

This compound degradation pathway.
Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffer 1. Prepare Buffer Systems (e.g., Citrate pH 5, Phosphate pH 7.4) prep_solution 2. Prepare this compound Stock Solution prep_buffer->prep_solution prep_samples 3. Aliquot into Buffers at Target Concentration prep_solution->prep_samples storage 4. Store Samples at Different Temperatures (e.g., 4°C, 25°C, 40°C) prep_samples->storage sampling 5. Withdraw Aliquots at Time Points (T=0, 1, 2, 4, 8 weeks) storage->sampling hplc 6. Analyze by Validated Stability-Indicating HPLC Method sampling->hplc quantify 7. Quantify Peak Areas (Parent & Degradants) hplc->quantify kinetics 8. Calculate % Remaining, Degradation Rate (k), and Half-life (t½) quantify->kinetics

Workflow for a this compound stability study.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

1. Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating and quantifying this compound from its primary degradant, thioglycolic acid.

2. Materials and Equipment:

  • This compound reference standard

  • Thioglycolic acid reference standard

  • HPLC grade acetonitrile (B52724) and methanol

  • HPLC grade water

  • Phosphoric acid or formic acid

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in 50:50 water:acetonitrile.

    • Prepare a 1.0 mg/mL stock solution of thioglycolic acid in the same diluent.

    • Create a mixed standard containing both compounds for resolution checks.

    • Prepare a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation for Stability Study:

    • Prepare the desired buffer systems (e.g., 50 mM citrate pH 5.0, 50 mM phosphate pH 7.4).

    • Spike the this compound stock solution into each buffer to a final concentration of 50 µg/mL. This is your T=0 sample.

    • Store the buffered solutions under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Analysis:

    • At each scheduled time point, withdraw an aliquot from each storage condition.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak areas for this compound and any degradation products.

5. Data Analysis:

  • Plot the peak area versus concentration for the calibration standards and perform a linear regression to determine the response factor.

  • Calculate the concentration of this compound remaining in each sample at each time point.

  • Plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will be the negative of the first-order degradation rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Dithiodiglycolic Acid-Mediated Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming and quantifying protein modifications is a critical step in understanding protein function, elucidating disease mechanisms, and developing novel therapeutics. Dithiodiglycolic acid (DTDG) and its derivatives are emerging as valuable tools for creating redox-sensitive linkages in proteins, often utilized in drug delivery systems and for studying protein-protein interactions. High-Performance Liquid Chromatography (HPLC) offers a robust method for the analysis of these modifications.

This guide provides a comparative overview of HPLC analysis for DTDG-modified proteins against an alternative method, mass spectrometry (MS). It includes detailed experimental protocols, quantitative performance comparisons, and visual workflows to assist in methodology selection and implementation.

Comparison of Analytical Methods: HPLC vs. Mass Spectrometry

The choice of analytical technique depends on the specific experimental goals, available instrumentation, and the level of detail required. Both HPLC and mass spectrometry are powerful techniques for analyzing modified proteins, each with distinct advantages and limitations.

FeatureHPLC with UV DetectionMass Spectrometry (LC-MS/MS)
Primary Output Chromatogram showing retention time and peak area of the modified protein.Mass spectra identifying the precise mass of the protein/peptides and fragmentation data for localization of the modification.
Quantitative Capability Excellent for relative and absolute quantification of the bulk modified protein vs. unmodified.Excellent for relative quantification (e.g., using isotopic labeling) and can provide site-specific modification occupancy.[1][2]
Information Provided Purity, presence of isoforms, and quantity of the modified protein.Confirmation of modification mass, identification of modification site(s), and structural information about the cross-link.[3]
Resolution Can separate proteins with minor modifications that alter hydrophobicity or charge.[4][5]Provides resolution at the atomic level, distinguishing modifications with very similar masses.
Throughput Generally higher throughput for routine quantitative analysis of a known modification.Can be lower throughput due to complex data acquisition and analysis, but provides more comprehensive information per run.
Cost & Complexity Lower initial instrument cost and less complex operation and data analysis.Higher initial instrument cost and requires specialized expertise for operation and data interpretation.
Ideal Use Case Routine quantification of modification efficiency, purity assessment, and quality control.Discovery workflows, precise localization of modification sites, and detailed structural characterization of cross-linked proteins.

Experimental Protocols

While a specific, standardized protocol for DTDG modification is not widely published, a general procedure can be adapted from methods for other dicarboxylic acid anhydrides and disulfide-containing reagents.[6] The following are detailed, plausible protocols for protein modification with DTDG anhydride (B1165640) and subsequent analysis by HPLC, alongside a standard protocol for mass spectrometry analysis for comparison.

Protocol 1: Protein Modification with Dithiodiglycolic Anhydride

This protocol describes the covalent modification of primary amines (e.g., lysine (B10760008) residues) on a target protein using the anhydride of DTDG.

Materials:

  • Target protein (e.g., Bovine Serum Albumin, BSA) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Dithiodiglycolic anhydride (DTDG anhydride).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • PD-10 desalting columns or equivalent size-exclusion chromatography system.

Procedure:

  • Protein Preparation: Prepare the target protein solution in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of DTDG anhydride in DMSO.

  • Modification Reaction: Add a 20-fold molar excess of the DTDG anhydride stock solution to the protein solution. For example, for 1 mL of a 10 mg/mL BSA solution (~150 nmol), add 30 µL of 100 mM DTDG anhydride.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DTDG anhydride and by-products by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • Concentration and Analysis: Collect the protein-containing fractions. Confirm protein concentration using a standard protein assay (e.g., BCA). The modified protein is now ready for analysis.

Protocol 2: HPLC Analysis of DTDG-Modified Protein

This protocol uses reversed-phase HPLC (RP-HPLC) to separate the modified protein from the unmodified form.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size), suitable for protein separations.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

Procedure:

  • Sample Preparation: Dilute the purified modified protein sample and an unmodified control sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20 µg of each sample onto the column.

  • Chromatography: Perform a linear gradient elution.

    • Gradient: 20% to 70% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Data Analysis: Compare the chromatograms of the modified and unmodified protein. The DTDG-modified protein is expected to elute slightly earlier than the unmodified protein due to the introduction of polar carboxylic acid groups. The degree of modification can be estimated by comparing the peak areas of the modified and unmodified species.

Protocol 3: Comparative Analysis by Mass Spectrometry (LC-MS/MS)

This "bottom-up" proteomics approach provides detailed information on the modification sites.

Materials:

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAM).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

Procedure:

  • Denaturation and Reduction: Denature 50 µg of the modified protein in 8 M urea. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.

  • Alkylation: Alkylate free cysteine residues by adding IAM to 25 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer coupled to a nano-HPLC system.

    • Separation: Use a C18 analytical column with a gradient of acetonitrile in 0.1% formic acid.

    • Data Acquisition: Acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation (MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence database. Search for variable modifications corresponding to the mass of the DTDG adduct on lysine residues. The software will identify the specific peptides that are modified and pinpoint the exact location of the modification.[3]

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams outline the experimental workflow and the chemical principle of DTDG modification.

experimental_workflow cluster_modification Protein Modification cluster_analysis Analysis p Target Protein react Reaction p->react 20x molar excess 1 hr, RT reagent DTDG Anhydride reagent->react quench Quenching react->quench Quench (Tris) purify Desalting Column quench->purify Purify hplc HPLC Analysis purify->hplc Analyze Modified Protein ms Mass Spectrometry (Bottom-up) purify->ms Alternative/Confirmatory Analysis hplc_result Chromatogram (Purity & Quantity) hplc->hplc_result Generates ms_result Mass Spectra (Site Localization) ms->ms_result Generates

Caption: Experimental workflow for DTDG-mediated protein modification and analysis.

chemical_principle cluster_reaction Modification Reaction cluster_cleavage Redox-Sensitive Cleavage protein Protein-NH2 (Lysine Residue) modified_protein DTDG-Modified Protein (Amide Bond) protein->modified_protein dtdg DTDG Anhydride dtdg->modified_protein cleaved_protein Released Protein + Thiol-Modified Linker modified_protein->cleaved_protein Disulfide Bond Cleavage reducing_agent Reducing Agent (e.g., DTT) reducing_agent->cleaved_protein

Caption: Chemical principle of DTDG modification and cleavage.

References

A Comparative Guide to Mass Spectrometry Analysis of Dithiodiglycolic Acid Protein Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of structural proteomics and drug development, understanding protein-protein interactions and protein conformation is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe these structural features. This guide provides a detailed comparison of the mass spectrometry analysis of protein conjugates formed with dithiodiglycolic acid (DTDG)-like disulfide-based cleavable cross-linkers against two popular alternatives: the sulfoxide-containing cross-linker DSSO and the urea-based cross-linker DSBU.

At a Glance: Comparison of Cleavable Cross-Linkers

FeatureDisulfide-Based (e.g., DTDG-NHS ester)Sulfoxide-Containing (e.g., DSSO)Urea-Based (e.g., DSBU)
Cleavage Mechanism Reduction of disulfide bond (e.g., with DTT, TCEP)Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD) in the mass spectrometerCollision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD) in the mass spectrometer
Cleavage Location In solution, prior to or after digestionIn the gas phase, during MS/MSIn the gas phase, during MS/MS
MS/MS Spectrum Complex, can be challenging to interpret without specialized software.[1][2][3]Produces characteristic reporter ions, simplifying identification.[4][5]Generates characteristic doublet fragments, aiding in identification.[6][7]
Data Analysis Software pLink 2[8][9][10][11], StavroX[12][13][14]MeroX[6][12][14][15][16], XlinkX[17], MetaMorpheusXL[17]MeroX[6][7][12][14][15][16][18][19]
Key Advantages Amenable to biochemical cleavage conditions.MS-cleavability simplifies data analysis.[4]Robust MS-cleavability with characteristic fragments.[6][7]
Key Disadvantages Potential for premature cleavage in reducing cellular environments; disulfide scrambling.[1]Requires specific MS acquisition methods.May require optimization of collision energy.

This compound (Disulfide-Based) Protein Conjugates

This compound (DTDG) contains a disulfide bond that can be cleaved under reducing conditions. For use as a protein cross-linker, its carboxylic acid groups must be activated, for example, by conversion to N-hydroxysuccinimide (NHS) esters, to react with primary amines on proteins. A commercially available analogue is 3,3′-Dithiobis(sulfosuccinimidyl propionate) (DTSSP).[20] The key feature of this class of cross-linkers is their chemical cleavability.

Experimental Protocol: Disulfide-Based Cross-Linking
  • Protein Preparation: The purified protein or protein complex is prepared in an amine-free buffer (e.g., HEPES, PBS) at a suitable concentration (e.g., 0.2 mg/ml).[21]

  • Cross-Linking Reaction: A fresh stock solution of the disulfide-containing NHS ester cross-linker (e.g., DTSSP) in an organic solvent like DMSO is added to the protein solution to a final concentration of around 2 mM. The reaction is incubated for a specific time (e.g., 2 hours) at a controlled temperature (e.g., on ice or at room temperature).[22]

  • Quenching: The cross-linking reaction is stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of about 20 mM.[22]

  • Sample Preparation for MS:

    • Non-cleaved analysis: The cross-linked protein mixture is denatured, reduced (to cleave the cross-linker), alkylated, and then digested with a protease like trypsin.

    • Cleaved analysis: The cross-linked protein mixture is first digested with a protease. The resulting peptide mixture is then divided, with one aliquot being treated with a reducing agent like dithiothreitol (B142953) (DTT) to cleave the disulfide bonds.

  • LC-MS/MS Analysis: Both the reduced and non-reduced samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The disappearance of peaks in the reduced sample compared to the non-reduced sample indicates the presence of disulfide-linked peptides.[1]

  • Data Analysis: The acquired MS/MS data is analyzed using software capable of identifying disulfide-linked peptides, such as pLink 2 or StavroX.[8][10][13]

Signaling Pathway and Experimental Workflow Diagrams

Disulfide_Workflow cluster_solution In Solution cluster_ms Mass Spectrometry Protein Protein Complex Crosslinker DTSSP (Disulfide Cross-linker) Protein->Crosslinker Crosslinked_Protein Cross-linked Protein Complex Crosslinker->Crosslinked_Protein Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinked_Protein->Digestion Peptide_Mixture Mixture of Peptides (Linear and Cross-linked) Digestion->Peptide_Mixture Reduction Reduction (e.g., DTT) Peptide_Mixture->Reduction LC_MSMS LC-MS/MS Analysis Peptide_Mixture->LC_MSMS Non-reduced Sample Reduced_Peptides Reduced Linear Peptides Reduction->Reduced_Peptides Reduced_Peptides->LC_MSMS Reduced Sample Data_Analysis Data Analysis (pLink 2 / StavroX) LC_MSMS->Data_Analysis Identified_Links Identified Cross-links Data_Analysis->Identified_Links

Caption: Workflow for disulfide-based cross-linking analysis.

Alternative 1: Sulfoxide-Containing Cross-Linkers (e.g., DSSO)

Disuccinimidyl sulfoxide (B87167) (DSSO) is a commercially available, MS-cleavable cross-linker. Its sulfoxide-containing spacer arm can be cleaved in the gas phase of the mass spectrometer during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4][5] This fragmentation pattern simplifies the identification of cross-linked peptides.

Experimental Protocol: DSSO Cross-Linking
  • Protein Preparation: Dissolve the protein in an amine-free buffer like 20 mM HEPES, pH 7.5, to a concentration of approximately 10 µM.[23]

  • Cross-Linking Reaction: Prepare a 50 mM stock solution of DSSO in DMSO. Add the DSSO stock solution to the protein solution to achieve a desired molar excess (e.g., 100-fold). Incubate the reaction at room temperature for a defined period (e.g., 10 minutes).[23]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium (B1175870) bicarbonate or Tris buffer, to a final concentration of 20 mM.[23]

  • Protein Digestion: The cross-linked protein sample is then denatured, reduced, alkylated, and digested with trypsin.

  • Enrichment (Optional): Cross-linked peptides can be enriched using techniques like strong cation-exchange chromatography (SCX) or size-exclusion chromatography (SEC) to reduce sample complexity.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is typically configured to perform a survey scan (MS1) followed by data-dependent MS/MS scans on the most intense precursor ions. The fragmentation method (CID or HCD) is chosen to induce cleavage of the DSSO cross-linker.

  • Data Analysis: The resulting data is analyzed with software specifically designed for MS-cleavable cross-linkers, such as MeroX or MetaMorpheusXL.[15][17] These programs can recognize the characteristic fragmentation pattern of DSSO.

Signaling Pathway and Experimental Workflow Diagrams

DSSO_Workflow cluster_solution In Solution cluster_ms Mass Spectrometry Protein Protein Complex Crosslinker DSSO (Sulfoxide Cross-linker) Protein->Crosslinker Crosslinked_Protein Cross-linked Protein Complex Crosslinker->Crosslinked_Protein Digestion Denaturation, Reduction, Alkylation, Digestion Crosslinked_Protein->Digestion Peptide_Mixture Mixture of Peptides Digestion->Peptide_Mixture LC_MSMS LC-MS/MS Analysis (CID/HCD) Peptide_Mixture->LC_MSMS Data_Analysis Data Analysis (MeroX / MetaMorpheusXL) LC_MSMS->Data_Analysis Identified_Links Identified Cross-links Data_Analysis->Identified_Links

Caption: Workflow for DSSO cross-linking mass spectrometry.

Alternative 2: Urea-Based Cross-Linkers (e.g., DSBU)

Disuccinimidyl dibutyric urea (B33335) (DSBU) is another type of MS-cleavable cross-linker.[7] The urea group in the spacer is susceptible to cleavage during CID/HCD, producing characteristic doublet fragment ions that facilitate the identification of cross-linked peptides.[6][7]

Experimental Protocol: DSBU Cross-Linking
  • Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) at a concentration of around 10 µM.[23]

  • Cross-Linking Reaction: Prepare a 50 mM stock solution of DSBU in DMSO. Add the DSBU solution to the protein sample to a final concentration that gives an optimal molar excess. Incubate the reaction at room temperature for a specified time.[23]

  • Quenching: Quench the reaction with a primary amine-containing buffer like Tris-HCl.

  • Protein Digestion: The cross-linked protein is denatured, reduced, alkylated, and digested with trypsin.

  • Enrichment: Similar to the DSSO workflow, enrichment of cross-linked peptides using SCX or SEC is often performed.[6][16]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS using a CID or HCD fragmentation method optimized for DSBU cleavage.

  • Data Analysis: The MS data is processed using software that can identify the characteristic fragmentation pattern of DSBU, such as MeroX.[6][7][15][16][18]

Signaling Pathway and Experimental Workflow Diagrams

DSBU_Workflow cluster_solution In Solution cluster_ms Mass Spectrometry Protein Protein Complex Crosslinker DSBU (Urea-based Cross-linker) Protein->Crosslinker Crosslinked_Protein Cross-linked Protein Complex Crosslinker->Crosslinked_Protein Digestion Denaturation, Reduction, Alkylation, Digestion Crosslinked_Protein->Digestion Peptide_Mixture Mixture of Peptides Digestion->Peptide_Mixture LC_MSMS LC-MS/MS Analysis (CID/HCD) Peptide_Mixture->LC_MSMS Data_Analysis Data Analysis (MeroX) LC_MSMS->Data_Analysis Identified_Links Identified Cross-links Data_Analysis->Identified_Links

Caption: Workflow for DSBU cross-linking mass spectrometry.

Concluding Remarks

The choice of cross-linker for mass spectrometry analysis of protein conjugates depends on the specific research goals and available instrumentation.

  • Disulfide-based cross-linkers , analogous to an activated this compound, offer the advantage of chemical cleavability, which can be performed in solution. However, this can also be a drawback due to potential premature reduction in biological systems and the generation of complex MS/MS spectra that require specialized data analysis software.

  • MS-cleavable cross-linkers like DSSO and DSBU have gained popularity due to their ability to simplify data analysis. The in-source cleavage of the cross-linker produces characteristic fragment ions that are readily identified by dedicated software. This often leads to higher confidence in cross-link identification.

For researchers embarking on XL-MS studies, a careful consideration of the trade-offs between these different classes of cleavable cross-linkers is essential for a successful outcome. The development of user-friendly software and standardized protocols for MS-cleavable cross-linkers like DSSO and DSBU has made this powerful technique more accessible to a broader scientific community.[4][7]

References

A Comparative Analysis of Dithiodiglycolic Acid and Dithiothreitol for Disulfide Reduction in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of two dithiol-containing compounds, Dithiothreitol (DTT), a widely established reducing agent, and Dithiodiglycolic acid (DTDG), a molecule with potential redox activity, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their chemical properties, mechanisms of action, and practical applications in the reduction of disulfide bonds, supported by available data and experimental protocols.

Disulfide bonds are critical for the structural integrity and biological activity of many proteins. The ability to control the reduction of these bonds is essential for a variety of applications in research and drug development, from protein characterization to the development of thiol-based therapeutics. Dithiothreitol (DTT) has long been the reagent of choice for this purpose. This guide introduces this compound (DTDG) and compares its potential as a reducing agent against the well-established performance of DTT.

At a Glance: Key Performance Characteristics

A summary of the key characteristics of DTT is provided below. Due to a lack of direct comparative studies in the scientific literature, quantitative performance data for DTDG as a disulfide reducing agent is not available. The information presented for DTDG is based on its known chemical structure and general principles of thiol-disulfide exchange reactions.

FeatureDithiothreitol (DTT)This compound (DTDG)
Mechanism of Action Thiol-disulfide exchange, forming a stable six-membered ring.[1][2]Presumed to be thiol-disulfide exchange.
Redox Potential (pH 7) -0.33 V[1]Not experimentally determined.
Optimal pH Range > 7[1][2]Unknown. Likely pH-dependent due to thiol groups.
Thiol pKa 9.2 and 10.1[1]Not experimentally determined. The presence of carboxylic acid groups may influence thiol pKa.
Stability Prone to air oxidation, especially at pH > 7. Half-life is 1.4 hours at pH 8.5 and 20°C.[1]Stability in aqueous buffers for reduction reactions is not well-documented.
Solubility Highly soluble in water.[1]Soluble in water.
Odor Pungent, characteristic thiol odor.Unknown, but likely has a thiol-like odor.

Delving Deeper: A Detailed Comparison

Chemical Properties and Mechanism of Action

Dithiothreitol (DTT) is a small, water-soluble molecule containing two thiol groups.[1] Its effectiveness as a reducing agent stems from its ability to undergo thiol-disulfide exchange reactions. The process involves a sequential attack of its thiol groups on a disulfide bond, leading to the formation of a stable, six-membered ring containing an internal disulfide bond, thereby releasing the reduced target molecule.[1][2] The reaction is most efficient at pH values above 7, where the thiol groups are deprotonated to the more reactive thiolate form.[1]

This compound (DTDG) also possesses two thiol groups, suggesting it can act as a reducing agent through a similar thiol-disulfide exchange mechanism.[3] However, the presence of two carboxylic acid groups in its structure distinguishes it from DTT. These acidic functional groups are expected to influence its overall charge, solubility, and potentially its redox properties and thiol pKa values. The proximity of the carboxylate groups could impact the nucleophilicity of the thiolates, a key factor in the reduction reaction. To date, the redox potential and thiol pKa of DTDG have not been reported in the literature, making a direct comparison of its reducing strength with DTT speculative.

Visualizing the Reduction Mechanisms

The following diagrams illustrate the presumed mechanisms of disulfide reduction by DTT and DTDG.

DTT_Mechanism cluster_DTT DTT Reduction Pathway Protein-S-S-Protein Protein Disulfide Mixed_Disulfide Mixed Disulfide Intermediate Protein-S-S-Protein->Mixed_Disulfide Thiol-Disulfide Exchange DTT_SH_SH DTT (Reduced) DTT_SH_SH->Mixed_Disulfide Protein_SH_SH Reduced Protein Mixed_Disulfide->Protein_SH_SH Intramolecular Attack DTT_Oxidized DTT (Oxidized Ring) Mixed_Disulfide->DTT_Oxidized

A simplified diagram of the disulfide reduction mechanism by DTT.

DTDG_Mechanism cluster_DTDG Hypothetical DTDG Reduction Pathway Protein-S-S-Protein_2 Protein Disulfide Mixed_Disulfide_2 Mixed Disulfide Intermediate Protein-S-S-Protein_2->Mixed_Disulfide_2 Thiol-Disulfide Exchange DTDG_SH_SH DTDG (Reduced) DTDG_SH_SH->Mixed_Disulfide_2 Protein_SH_SH_2 Reduced Protein Mixed_Disulfide_2->Protein_SH_SH_2 Intramolecular Attack DTDG_Oxidized DTDG (Oxidized) Mixed_Disulfide_2->DTDG_Oxidized Experimental_Workflow cluster_workflow Comparative Reduction Study Workflow Start Prepare Protein and Reducing Agent Solutions Incubate Incubate Protein with DTT or DTDG Start->Incubate Assay Perform Thiol Quantification Assay (e.g., DTNB) Incubate->Assay Analyze Analyze Data and Compare Efficiencies Assay->Analyze End Conclusion Analyze->End

References

A Comparative Guide to Disulfide Reducing Agents: Dithiodiglycolic Acid vs. TCEP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of disulfide bonds is a critical step in numerous biochemical and pharmaceutical applications, from protein characterization to the development of antibody-drug conjugates (ADCs). The choice of reducing agent can significantly impact the efficiency, specificity, and overall success of these processes. This guide provides a detailed comparison of two reducing agents: Dithiodiglycolic acid (DTDG), a thiol-based reagent, and Tris(2-carboxyethyl)phosphine (TCEP), a phosphine-based reagent. While TCEP is a well-characterized and widely used reducing agent, quantitative data on the efficacy of DTDG in protein biochemistry is less prevalent in the available literature.

At a Glance: Key Performance Characteristics

FeatureThis compound (DTDG)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Class ThiolPhosphine
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus
Odor PungentOdorless[1]
Effective pH Range Likely most effective at pH > 7 (typical for thiols)1.5 - 8.5[1]
Reaction Reversibility ReversibleIrreversible[1]
Stability Prone to air oxidationMore resistant to air oxidation than many thiol-based agents[1]
Compatibility with Maleimide (B117702) Chemistry InterferesGenerally compatible, though removal is often recommended for optimal results
Selectivity Reduces accessible disulfide bondsHighly selective for disulfide bonds

Quantitative Performance Data

TCEP: Key Quantitative Parameters
ParameterValue / RangeConditions
Reaction Time < 5 minutes to 1 hourDependent on concentration, temperature, and substrate. Reductions can be very rapid at room temperature with a molar excess of TCEP[2].
Effective Concentration 5 - 50 mMFor most protein applications[3].
Solubility in Water 310 g/L (1.08 M) for TCEP•HClHighly soluble in aqueous buffers[2].
Activation Energy (Ea) for Disulfide Cleavage 30-40 kJ/molCan be lowered by mechanical force[4].

Mechanism of Action

The fundamental mechanisms by which DTDG and TCEP reduce disulfide bonds are distinct, influencing their reaction kinetics and reversibility.

cluster_DTDG This compound (DTDG) - Thiol-Disulfide Exchange cluster_TCEP TCEP - Nucleophilic Attack DTDG DTDG (R-S-S-R) Mixed_Disulfide Mixed Disulfide (P-S-S-R) DTDG->Mixed_Disulfide Reaction Protein_SS Protein (P-S-S-P) Protein_SS->Mixed_Disulfide Reduced_Protein Reduced Protein (P-SH + P-SH) Mixed_Disulfide->Reduced_Protein Oxidized_DTDG Oxidized DTDG (R-SH + R-SH) Mixed_Disulfide->Oxidized_DTDG TCEP TCEP Intermediate Intermediate Complex TCEP->Intermediate Nucleophilic Attack Protein_SS2 Protein (P-S-S-P) Protein_SS2->Intermediate Reduced_Protein2 Reduced Protein (P-SH + P-SH) Intermediate->Reduced_Protein2 TCEP_Oxide TCEP Oxide Intermediate->TCEP_Oxide

Figure 1. Reaction mechanisms of DTDG and TCEP.

Experimental Workflows and Protocols

Detailed experimental protocols are crucial for reproducible results. Below are a general workflow for disulfide bond reduction and specific protocols for TCEP. Due to the lack of specific literature, a generalized protocol for thiol-based reducing agents is provided for DTDG, which would require optimization.

General Experimental Workflow

A Prepare Protein Solution B Add Reducing Agent (DTDG or TCEP) A->B C Incubate (Control Time & Temperature) B->C D Optional: Quench Reaction C->D E Remove Excess Reducing Agent & Byproducts D->E F Proceed to Downstream Application E->F

Figure 2. General workflow for disulfide bond reduction.
Experimental Protocol: Disulfide Bond Reduction using TCEP

Objective: To reduce disulfide bonds in a protein sample for downstream applications such as mass spectrometry or bioconjugation.

Materials:

  • Protein sample (1-10 mg/mL in a suitable buffer, e.g., phosphate (B84403) or Tris buffer)

  • TCEP hydrochloride (TCEP•HCl)

  • Conjugation or reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Desalting column or spin filter for buffer exchange/removal of excess TCEP

Procedure:

  • Prepare TCEP Stock Solution: Dissolve TCEP•HCl in the reaction buffer to a final concentration of 0.5 M. Adjust the pH to ~7.0 with NaOH if necessary. Store aliquots at -20°C.

  • Protein Preparation: Ensure the protein sample is in the desired reaction buffer at a suitable concentration.

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve the desired final concentration (a 10 to 50-fold molar excess of TCEP to protein is a common starting point).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Incubation times and temperatures may need to be optimized depending on the protein and the number of disulfide bonds.

  • Removal of Excess TCEP (Recommended): If the downstream application is sensitive to TCEP (e.g., maleimide chemistry), remove excess TCEP using a desalting column or spin filtration.

  • Downstream Application: The reduced protein is now ready for subsequent steps.

Generalized Experimental Protocol for this compound (DTDG)

Objective: To reduce disulfide bonds in a protein sample using DTDG. Note: This is a general guideline and requires optimization.

Materials:

  • Protein sample (1-10 mg/mL in a suitable buffer, pH > 7)

  • This compound (DTDG)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • Desalting column or dialysis equipment for removal of excess DTDG

Procedure:

  • Prepare DTDG Stock Solution: Prepare a stock solution of DTDG in the reaction buffer. The concentration will need to be determined empirically, but a starting point could be in the range of 100 mM to 1 M.

  • Protein Preparation: Exchange the protein into the desired reaction buffer at an appropriate concentration.

  • Reduction Reaction: Add the DTDG stock solution to the protein solution. A molar excess of DTDG over the protein's disulfide bonds is required. The optimal ratio needs to be determined experimentally.

  • Incubation: Incubate the reaction mixture. Incubation time and temperature are critical parameters to optimize. Start with room temperature for 1-2 hours and adjust as needed. Monitor the extent of reduction using methods like Ellman's assay.

  • Removal of Excess DTDG: It is crucial to remove excess DTDG and the resulting thiol byproducts, especially before any subsequent thiol-specific reactions. This can be achieved by dialysis or using a desalting column.

  • Downstream Application: The reduced protein is ready for the next step.

Signaling Pathways and Logical Relationships

The choice of reducing agent can be influenced by the specific requirements of the experimental pathway, such as the need for compatibility with subsequent labeling steps.

cluster_choice Choice of Reducing Agent cluster_downstream Downstream Application DTDG DTDG (Thiol-based) Maleimide Maleimide Chemistry DTDG->Maleimide Interferes (Removal essential) MassSpec Mass Spectrometry DTDG->MassSpec TCEP TCEP (Phosphine-based) TCEP->Maleimide Generally Compatible (Removal recommended) TCEP->MassSpec

Figure 3. Logical relationship for selecting a reducing agent.

Conclusion

TCEP stands out as a versatile and robust reducing agent with a well-documented performance profile, making it a reliable choice for a wide range of applications. Its odor-free nature, stability, and effectiveness across a broad pH range are significant advantages.[1]

This compound, as a thiol-based reducing agent, is expected to be effective, particularly at neutral to alkaline pH. However, the lack of extensive, publicly available quantitative data on its performance in protein reduction necessitates careful optimization and validation for specific applications. Researchers considering DTDG should be prepared to invest in determining its optimal reaction conditions, including concentration, temperature, and incubation time, to achieve desired reduction levels. For applications requiring high specificity, irreversibility, and compatibility with a wide range of conditions, TCEP is currently the more characterized and predictable option.

References

A Researcher's Guide to Quantifying Free Thiol Groups Following Dithiodiglycolic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of free thiol groups is paramount after reducing protein disulfide bonds with agents like Dithiodiglycolic acid (DTDG). This guide provides an objective comparison of common analytical methods, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.

The reduction of disulfide bonds to free thiols is a critical step in various biochemical and pharmaceutical applications, including protein characterization, conjugation, and the development of antibody-drug conjugates. This compound, a dithiol reducing agent, effectively cleaves these bonds. Subsequently, precise measurement of the newly formed free sulfhydryl (-SH) groups is essential to assess the efficiency of the reduction and to ensure the success of downstream applications. This guide compares the performance of three widely used methods for thiol quantification: the classic Ellman's assay, sensitive fluorescent probe-based assays, and the robust High-Performance Liquid Chromatography (HPLC) method.

Comparative Performance of Thiol Quantification Methods

The choice of a thiol quantification assay depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the potential for interference from residual reducing agents. The following table summarizes the key performance characteristics of the compared methods.

FeatureEllman's Assay (DTNB)Fluorescent Probe Assays (e.g., ThioGlo®, mBBr)HPLC-Based Methods
Principle Colorimetric detection of TNB²⁻ anion at 412 nm after reaction of DTNB with a thiol.[1]Reaction of a thiol-reactive probe with a sulfhydryl group to produce a highly fluorescent adduct.[2][3]Separation and quantification of thiol-containing molecules, often after derivatization with a UV-active or fluorescent tag.[4][5]
Sensitivity Micromolar (µM) range.[2]Nanomolar (nM) to picomolar (pM) range.[2]Picomolar (pmol) range.[6][7]
Linear Range Typically 1-100 µM.[8]Broad and probe-dependent, often in the nM to low µM range.[2]Wide, dependent on the detector and derivatization agent.[4]
Advantages Simple, cost-effective, rapid, and widely accessible.[2][9]High sensitivity, suitable for low concentration samples.[2][6]High specificity and accuracy; can quantify individual thiol species.[4][5]
Disadvantages Lower sensitivity, potential for interference from colored or UV-absorbing compounds, and pH sensitivity.[1][2]Higher cost, potential for fluorescence quenching, and probe stability issues.[2]Requires specialized equipment, more complex sample preparation, and longer analysis time.[6]
Interference Potential from DTDG High. Residual DTDG will react with DTNB, leading to an overestimation of protein thiols. Complete removal of excess DTDG is critical.Moderate to High. Some fluorescent probes can react with residual DTDG. Removal of excess reducing agent is necessary.Low to Moderate. Chromatographic separation can often resolve the analyte from residual DTDG, but high concentrations of the reducing agent may still interfere.[4]

Experimental Protocols

Detailed methodologies for each quantification method are provided below. A crucial prerequisite for accurate thiol quantification after DTDG treatment is the complete removal of the excess reducing agent . This can be achieved through methods such as dialysis, size-exclusion chromatography (e.g., spin columns), or protein precipitation. The choice of method will depend on the protein sample and the downstream quantification assay.

Protocol 1: Ellman's Assay (DTNB Method)

This protocol outlines the quantification of free thiol groups using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0) containing 1 mM EDTA

  • DTNB solution (4 mg/mL in the phosphate buffer)

  • Cysteine or N-acetylcysteine solution (for standard curve)

  • Protein sample treated with DTDG and subsequently purified to remove excess DTDG

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of the cysteine or N-acetylcysteine standard in the phosphate buffer.

  • Sample Preparation:

    • Dilute the purified protein sample with the phosphate buffer to a concentration that falls within the linear range of the assay.

  • Reaction:

    • In a microplate well or cuvette, add 50 µL of the standard or sample.

    • Add 200 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes, protected from light.[8]

  • Measurement:

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Subtract the absorbance of a blank (buffer + DTNB) from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of free thiols in the sample from the standard curve. The thiol concentration can also be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).[1][10]

Protocol 2: Fluorescent Probe Assay (using a generic maleimide-based probe)

This protocol describes a general procedure for using a thiol-reactive fluorescent probe. Specific protocols may vary depending on the manufacturer's instructions.

Materials:

  • Thiol-reactive fluorescent probe (e.g., a maleimide-based dye)

  • Reaction buffer (as recommended by the probe manufacturer, typically a phosphate or Tris buffer at a specific pH)

  • Thiol standard (e.g., glutathione)

  • Purified protein sample after DTDG treatment

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of the thiol standard in the reaction buffer.

  • Sample Preparation:

    • Dilute the purified protein sample with the reaction buffer to a concentration appropriate for the probe's detection range.

  • Reaction:

    • Add the standard or sample to the microplate wells.

    • Add the fluorescent probe solution to each well.

    • Incubate for the time and at the temperature recommended by the manufacturer, protected from light.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific probe.

  • Calculation:

    • Subtract the fluorescence of a blank (buffer + probe) from all readings.

    • Generate a standard curve and determine the thiol concentration in the sample.

Protocol 3: HPLC-Based Quantification

This method involves the derivatization of thiols with a labeling agent followed by separation and quantification using reverse-phase HPLC.

Materials:

  • Derivatization agent (e.g., monobromobimane (B13751) (mBBr) or a maleimide-based UV-active compound)

  • Mobile phases for HPLC (e.g., acetonitrile (B52724) and water with trifluoroacetic acid)

  • Thiol standard for calibration

  • Purified protein sample after DTDG treatment

  • HPLC system with a suitable detector (UV or fluorescence)

Procedure:

  • Derivatization:

    • Mix the purified protein sample or standard with the derivatization agent in a suitable reaction buffer.

    • Incubate under the conditions (time, temperature, pH) required for the specific derivatizing agent to ensure complete reaction.

    • Quench the reaction if necessary, as per the specific protocol.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column.

    • Elute the derivatized thiols using a suitable gradient of the mobile phases.

    • Detect the derivatized thiols using a UV or fluorescence detector at the appropriate wavelength.

  • Quantification:

    • Identify and integrate the peak corresponding to the derivatized thiol.

    • Create a standard curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the thiol in the sample from the standard curve.[4][5]

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_reduction Disulfide Bond Reduction cluster_purification Purification cluster_quantification Thiol Quantification Protein_SS Protein with Disulfide Bond (P-S-S-P) Reduced_Protein Reduced Protein with Free Thiols (P-SH) Protein_SS->Reduced_Protein Reduction DTDG This compound (HS-R-SH) Oxidized_DTDG Oxidized DTDG (R-S-S-R) DTDG->Oxidized_DTDG Mixed_Sample Reduced Protein + Excess DTDG Purification Size-Exclusion Chromatography/ Dialysis Mixed_Sample->Purification Purified_Protein Purified Reduced Protein (P-SH) Purification->Purified_Protein Excess_DTDG Removed Excess DTDG Purification->Excess_DTDG Quant_Method {Ellman's Assay | Fluorescent Probes | HPLC} Purified_Protein->Quant_Method Quant_Result Quantitative Thiol Concentration Quant_Method->Quant_Result

Caption: Experimental workflow for quantifying free thiols after DTDG treatment.

G cluster_reaction Thiol-Disulfide Exchange Mechanism Protein_SS Protein Disulfide (P-S-S-P) Mixed_Disulfide Mixed Disulfide Intermediate (P-S-S-R-SH) Protein_SS->Mixed_Disulfide Nucleophilic Attack DTDG_Thiolate DTDG Thiolate (⁻S-R-SH) DTDG_Thiolate->Mixed_Disulfide Reduced_Thiol Released Protein Thiol (P-SH) Mixed_Disulfide->Reduced_Thiol Second_Thiolate Second Protein Thiolate (P-S⁻) Mixed_Disulfide->Second_Thiolate Intramolecular Attack Cyclized_DTDG Oxidized DTDG (R-S-S) Mixed_Disulfide->Cyclized_DTDG Final_Reduced_Protein Fully Reduced Protein (P-SH HS-P) Second_Thiolate->Final_Reduced_Protein

Caption: Mechanism of disulfide reduction by this compound.[11][12][13]

References

A Comparative Guide to Kinetic Assays for Measuring Disulfide Reduction: Dithiodiglycolic Acid as a Potential Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of disulfide bonds is a fundamental process in biochemistry, critical to protein folding, enzyme activity, and cellular redox signaling. Accurate measurement of this reaction is essential for a wide range of research and development activities. This guide provides a comparative analysis of kinetic assays for measuring the reduction of disulfides, with a special focus on the potential use of dithiodiglycolic acid (DTDG) as a substrate. We will compare a proposed DTDG-based assay with established methods, such as those employing Ellman's reagent, and provide the necessary experimental data and protocols to inform your choice of methodology.

Introduction to Disulfide Reduction Assays

Disulfide reduction assays are vital for characterizing the activity of disulfide reductases, evaluating the potency of reducing agents, and studying the kinetics of thiol-disulfide exchange reactions. A common principle underlying these assays is the monitoring of either the consumption of a reducing agent or the production of thiols. The ideal assay should be sensitive, specific, continuous, and amenable to high-throughput screening.

Currently, the most widely used methods rely on the detection of free thiols generated upon disulfide bond cleavage. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a cornerstone of this approach, as it reacts with thiols to produce a quantifiable yellow-colored product.[1][2] This guide will use the DTNB-based assay as a benchmark against which we will compare a hypothetical kinetic assay utilizing this compound.

This compound (DTDG): A Potential Alternative Substrate

This compound is a symmetrical disulfide that, upon reduction, yields two molecules of thioglycolic acid. While not commonly used as a reporter molecule, its structure and reactivity present an opportunity for the development of alternative disulfide reduction assays.

A key challenge in using DTDG directly is the absence of a significant chromophoric change upon its reduction to thioglycolic acid, making direct spectrophotometric monitoring difficult. However, a coupled-enzyme assay can be designed to overcome this limitation.

Comparative Analysis of Kinetic Assays

This section compares the established Ellman's reagent-based assay with a proposed kinetic assay using this compound.

Table 1: Quantitative Comparison of Disulfide Reduction Assays
ParameterProposed this compound (DTDG) AssayEllman's Reagent (DTNB) Assay
Principle Coupled enzymatic assay measuring the rate of thiol formation from DTDG reduction.Colorimetric assay measuring the end-point or kinetic formation of TNB²⁻ upon reaction with thiols.
Detection Method Spectrophotometry (indirect)Spectrophotometry (direct)
Wavelength Dependent on the coupled reaction412 nm[2]
Molar Extinction Coeff. Dependent on the coupled reporter14,150 M⁻¹cm⁻¹ for TNB²⁻[2]
Key Reagents This compound, a reducing agent (e.g., DTT, TCEP), a thiol-reactive reporter molecule.Ellman's Reagent (DTNB), a reducing agent (e.g., DTT, TCEP), buffer.
Relative Reaction Rate The reduction of DTDG by DTT is relatively slow compared to other disulfides.[3]The reaction of DTNB with thiols is rapid and stoichiometric.[2]
Table 2: Kinetic Data for the Reduction of Various Disulfides by Dithiothreitol (DTT) at pH 7.0
SubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)
This compound0.45[3]
Insulin5[3]
Cystamine74[3]
Thioredoxin-S₂1647[3]

This data highlights that DTDG is a relatively slow-reacting substrate for DTT compared to other biologically relevant disulfides.

Experimental Protocols

Protocol 1: Proposed Kinetic Assay for Disulfide Reduction using this compound (Coupled Assay)

This protocol describes a hypothetical continuous kinetic assay where the reduction of DTDG is coupled to the reaction of the resulting thioglycolic acid with Ellman's reagent.

Materials:

  • This compound (DTDG)

  • Reducing agent of interest (e.g., Dithiothreitol - DTT, Tris(2-carboxyethyl)phosphine - TCEP)

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTDG (e.g., 100 mM in water).

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT in water).

    • Prepare a stock solution of DTNB (e.g., 10 mM in DMSO).[4]

  • Assay Setup:

    • In a cuvette, combine the Reaction Buffer, DTDG solution (to a final concentration of, for example, 1 mM), and DTNB solution (to a final concentration of, for example, 0.1 mM).

    • Equilibrate the mixture to the desired temperature in the spectrophotometer.

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the reducing agent stock solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • The rate of disulfide reduction can be determined using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Protocol 2: Standard Kinetic Assay for Disulfide Reduction using Ellman's Reagent

This protocol measures the total thiol concentration after a disulfide-containing sample is reduced.

Materials:

  • Disulfide-containing sample (e.g., a protein)

  • Reducing agent (e.g., DTT or TCEP)

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)[5]

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the disulfide-containing sample in the Reaction Buffer.

    • Prepare a stock solution of the reducing agent.

    • Prepare the DTNB solution (4 mg/mL in Reaction Buffer).[2]

  • Reduction of Disulfide:

    • To the sample solution, add the reducing agent to a final concentration sufficient to completely reduce the disulfide bonds (e.g., 10 mM DTT).

    • Incubate for a sufficient time to ensure complete reduction (e.g., 30-60 minutes at room temperature).

  • Quantification of Thiols:

    • To a defined volume of the reduced sample, add the DTNB solution.[5]

    • Incubate for 15 minutes at room temperature.[5]

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Calculate the concentration of free thiols using a standard curve prepared with a known thiol (e.g., cysteine) or by using the Beer-Lambert law with the molar extinction coefficient of TNB²⁻.[2][6]

Visualizations

Reaction Mechanisms and Workflows

DTDG_Reduction_Mechanism DTDG This compound (HOOC-CH₂-S-S-CH₂-COOH) ThioglycolicAcid 2x Thioglycolic Acid (HOOC-CH₂-SH) DTDG->ThioglycolicAcid Reduction ReducingAgent 2x Reducing Agent (e.g., DTT_red) OxidizedAgent Oxidized Agent (e.g., DTT_ox) ReducingAgent->OxidizedAgent Oxidation

Caption: Reduction of this compound.

DTDG_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Reaction Buffer Mix_Reagents Mix Buffer, DTDG, and DTNB in Cuvette Prep_Buffer->Mix_Reagents Prep_DTDG Prepare DTDG Solution Prep_DTDG->Mix_Reagents Prep_DTNB Prepare DTNB Solution Prep_DTNB->Mix_Reagents Equilibrate Equilibrate Temperature Mix_Reagents->Equilibrate Add_Reductant Add Reducing Agent Equilibrate->Add_Reductant Monitor_Absorbance Monitor Absorbance at 412 nm Add_Reductant->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate

Caption: Proposed Workflow for DTDG Kinetic Assay.

Ellmans_Assay_Workflow cluster_reduction 1. Disulfide Reduction cluster_quantification 2. Thiol Quantification cluster_analysis 3. Calculation Prepare_Sample Prepare Disulfide Sample Add_Reductant Add Reducing Agent Prepare_Sample->Add_Reductant Incubate_Reduction Incubate for Complete Reduction Add_Reductant->Incubate_Reduction Add_DTNB Add DTNB Solution Incubate_Reduction->Add_DTNB Incubate_Color Incubate for Color Development Add_DTNB->Incubate_Color Measure_Absorbance Measure Absorbance at 412 nm Incubate_Color->Measure_Absorbance Calculate_Concentration Calculate Thiol Concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow for Ellman's Reagent Assay.

Discussion and Conclusion

The primary advantage of the well-established Ellman's reagent-based assay is its simplicity, reliability, and the strong chromophoric signal produced upon reaction with thiols.[1][2] The high molar extinction coefficient of TNB²⁻ provides excellent sensitivity.

A kinetic assay based on the reduction of this compound, as proposed here, presents a potential alternative, although with some important considerations. The significantly slower rate of DTDG reduction by DTT compared to other disulfides suggests that a DTDG-based assay might be less sensitive for detecting low levels of reductase activity or for rapidly screening reducing agents.[3] However, this slower reaction rate could be advantageous in specific applications, such as studying the kinetics of very potent reducing agents where a slower, more easily measurable reaction is desirable.

The proposed coupled assay, while indirect, allows for continuous monitoring of the reaction, which is a key feature of a kinetic assay. The choice of the thiol-reactive reporter molecule in the coupled assay would be critical and would determine the sensitivity and the optimal detection wavelength.

References

A Comparative Guide to Thiol-Based Reducing Agents: Dithiodiglycolic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein chemistry and drug development, the selection of an appropriate reducing agent is a critical decision that can significantly influence experimental outcomes. While Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (β-ME) are well-established reagents for cleaving disulfide bonds, Dithiodiglycolic acid (DTDG) presents itself as a potential alternative. This guide provides a comprehensive comparison of these four thiol-based reducing agents, supported by available data and experimental protocols, to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Performance Characteristics

A summary of the key properties of this compound, DTT, TCEP, and β-Mercaptoethanol is presented below, offering a quick reference for their primary characteristics.

FeatureThis compound (DTDG)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (β-ME)
Chemical Nature DithiolDithiolPhosphineMonothiol
Odor Data not availableSlight sulfur smellOdorless[1]Strong, unpleasant
Redox Potential (at pH 7) Data not available-0.33 V[2][3]Data not available-0.26V[4]
Optimal pH Range Data not available>7[4][5]1.5 - 8.5[1]>7.5[6]
Stability Data not availableProne to air oxidation, especially at pH > 7[7]More stable than DTT, resistant to air oxidation[1]Readily oxidized in air[8]
Mechanism Thiol-disulfide exchangeThiol-disulfide exchangeThiol-free reductionThiol-disulfide exchange
Reversibility ReversibleReversibleIrreversible[1]Reversible
Compatibility with Maleimide (B117702) Chemistry Data not availableInterferes[9]Compatible[1]Interferes
Toxicity Data not availableLess toxic than β-MELess toxicMore toxic and volatile

Delving Deeper: A Quantitative Comparison

While direct comparative studies involving this compound are limited, the following table summarizes the available quantitative data for the other three common reducing agents. This provides a baseline for understanding their relative performance.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (β-ME)
Molecular Weight 154.25 g/mol 250.19 g/mol (free acid), 286.65 g/mol (HCl salt)78.13 g/mol
Typical Working Concentration 1-100 mM5-50 mM[10]5-50 mM
pKa of Thiol Group(s) 9.2 and 10.1[7]N/A9.6
Half-life in Solution 40 hours at pH 6.5, 1.4 hours at pH 8.5 (20°C)[7]More stable than DTT in the absence of metal chelators[11]Less stable than DTT

Mechanism of Action: A Tale of Thiols and Phosphines

The efficacy of these reducing agents stems from their distinct chemical mechanisms for disulfide bond cleavage.

Thiol-Based Reducing Agents: DTDG, DTT, and β-ME

This compound, DTT, and β-Mercaptoethanol operate through a thiol-disulfide exchange reaction. The process is initiated by a nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the protein's disulfide bond. This forms a transient mixed disulfide intermediate.

For monothiols like β-ME, a second molecule is required to resolve this intermediate and fully reduce the protein. Dithiols like DTT and presumably DTDG have an advantage here. After the initial attack, the second thiol group within the same molecule can readily attack the mixed disulfide, leading to the formation of a stable cyclic disulfide (in the case of DTT) and the fully reduced protein. This intramolecular reaction is more efficient than the intermolecular reaction required for monothiols.

Thiol_Reduction_Mechanism

Phosphine-Based Reduction: The TCEP Anomaly

TCEP stands apart as it is a phosphine-based reducing agent and does not contain a thiol group. Its mechanism involves a nucleophilic attack by the phosphorus atom on a sulfur atom of the disulfide bond. This is followed by hydrolysis to yield two free thiol groups on the protein and TCEP oxide. This reaction is essentially irreversible, which can be an advantage in preventing re-oxidation of the protein.

TCEP_Reduction_Mechanism

Experimental Protocols: A Practical Guide

The following are generalized protocols for protein reduction. It is crucial to optimize concentrations, incubation times, and temperatures for each specific protein and downstream application.

Protocol 1: In-Solution Protein Reduction for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for analysis by mass spectrometry.

  • Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium (B1175870) bicarbonate) to denature the protein and expose the disulfide bonds.

  • Reduction:

    • For DTT: Add DTT to a final concentration of 5-20 mM. Incubate at 56°C for 30 minutes.

    • For TCEP: Add TCEP to a final concentration of 5-20 mM. Incubate at room temperature for 30-60 minutes.

    • For β-ME: Add β-ME to a final concentration of 10-50 mM. Incubate at room temperature for 1 hour.

    • For DTDG: No established protocol is readily available. A starting point could be to use a concentration and incubation condition similar to DTT, followed by optimization.

  • Alkylation: After cooling the sample to room temperature, add iodoacetamide (B48618) to a final concentration of 15-50 mM to alkylate the free thiols and prevent disulfide bond reformation. Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching: Quench the excess iodoacetamide by adding a small amount of DTT or β-ME.

  • Downstream Processing: The sample is now ready for buffer exchange, digestion, and subsequent mass spectrometric analysis.

MS_Workflow

Protocol 2: Reduction of Proteins for SDS-PAGE

This protocol is used to reduce disulfide bonds in proteins prior to separation by SDS-polyacrylamide gel electrophoresis.

  • Sample Buffer Preparation: Prepare a 2X Laemmli sample buffer.

  • Addition of Reducing Agent:

    • For DTT: Add DTT to the 2X sample buffer to a final concentration of 50-100 mM.

    • For β-ME: Add β-ME to the 2X sample buffer to a final concentration of 5% (v/v).

    • For TCEP: Can be used as an alternative at a final concentration of 20-50 mM.

    • For DTDG: No established protocol is readily available. A starting point could be to use a concentration similar to DTT.

  • Sample Preparation: Mix your protein sample 1:1 with the 2X sample buffer containing the reducing agent.

  • Heating: Heat the mixture at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto the SDS-PAGE gel and proceed with electrophoresis.

Concluding Remarks and Future Directions

The choice of a reducing agent is a multifaceted decision that depends on the specific experimental context, including the nature of the protein, the downstream application, and buffer conditions.

  • DTT remains a widely used and effective reducing agent, particularly at neutral to slightly basic pH. Its primary drawbacks are its susceptibility to oxidation and interference with certain labeling chemistries.

  • TCEP offers significant advantages in terms of stability, effectiveness over a broad pH range, and compatibility with maleimide chemistry, making it a superior choice for many modern proteomics and bioconjugation workflows.[1]

  • β-Mercaptoethanol is a potent but volatile and odorous reducing agent. It is often used in applications where cost is a major consideration.

  • This compound is described as a reducing agent with applications in biochemistry and protein chemistry.[12][13] However, a lack of readily available quantitative performance data and established experimental protocols makes its direct comparison with the other agents challenging.

Further research is warranted to quantitatively evaluate the performance of this compound in common biochemical applications. Studies determining its redox potential, optimal pH range, stability, and reduction efficiency would be invaluable for the scientific community. Such data would allow for a more complete and objective comparison, potentially positioning DTDG as a valuable tool in the researcher's arsenal (B13267) of reducing agents. Until then, the choice between these reagents will be guided by the extensive body of literature available for DTT, TCEP, and β-ME.

References

A Comparative Guide to the Validation of Bioconjugation with Dithiodiglycolic Acid using Ellman's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating bioconjugation reactions involving Dithiodiglycolic acid (DTDG), with a primary focus on the widely used Ellman's reagent. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to assist researchers in selecting the most suitable validation strategy for their specific needs in therapeutic and diagnostic development.

Introduction to this compound Bioconjugation and the Importance of Validation

This compound (DTDG) is a homobifunctional crosslinker that contains a disulfide bond. It is commonly used to conjugate molecules through the formation of stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. The inherent disulfide bond within the DTDG linker allows for the creation of cleavable bioconjugates, a desirable feature in applications like drug delivery, where the release of a payload is triggered by a reducing environment.

Accurate validation of this bioconjugation is critical to ensure the desired stoichiometry and functionality of the final conjugate. Under-reaction can lead to a heterogeneous mixture with a low degree of conjugation, while over-reaction can result in protein aggregation or loss of biological activity. Ellman's reagent provides a straightforward and cost-effective colorimetric method to quantify the extent of disulfide bond reduction, which can be correlated to the conjugation efficiency of DTDG.

Principle of Validation with Ellman's Reagent

The validation of DTDG bioconjugation with Ellman's reagent is an indirect method that relies on the quantification of free sulfhydryl (-SH) groups. The process involves two key stages:

  • Reduction of the Disulfide Bond: The disulfide bond within the DTDG crosslinker of the bioconjugate is reduced using a reducing agent, such as dithiothreitol (B142953) (DTT), to yield two free thiol groups per DTDG molecule.

  • Quantification of Free Thiols: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with the newly formed free sulfhydryl groups. This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) for each thiol.[1] The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance at 412 nm.[2] The intensity of the color is directly proportional to the concentration of free thiols, which in turn corresponds to the amount of conjugated DTDG.[1]

Quantitative Comparison of Validation Methods

While Ellman's reagent is a popular choice for thiol quantification, several alternative methods offer varying levels of sensitivity, specificity, and compatibility with different sample types. The following table summarizes the key performance characteristics of Ellman's reagent and its common alternatives.

Method Principle Wavelength (nm) Sensitivity Advantages Disadvantages
Ellman's Reagent (DTNB) Colorimetric412~1-100 µM[3]Simple, inexpensive, rapid[3]Low sensitivity, potential interference from non-thiol nucleophiles, pH-sensitive[3]
4,4'-Dithiodipyridine (4-DPS) Colorimetric324~Picomolar (with HPLC)[3]Works at lower pH, less interference[3]Lower wavelength (UV range)[3]
Fluorometric Probes (e.g., Thiol-reactive probes) FluorometricEx/Em ~490/520[3]~50 nM (0.05 µM)[3]High sensitivity (up to 400x that of DTNB)[3]Higher cost, potential for quenching[3]
Luminescent Probes (e.g., GSH/GSSG-Glo™) LuminescentLight Emission~10-50 nM[3]Highest sensitivity, wide dynamic range[3]Highest cost, requires a luminometer[3]
Mass Spectrometry (MS) Mass-to-charge ratioN/AHighHigh sensitivity and accuracy in mass determination[4]Can be challenging for heterogeneous and large protein conjugates[4]
Chromatography (e.g., RP-HPLC) Separation based on hydrophobicityN/AMedium to HighRobust and reproducible for quantification[4]Indirect method for confirming conjugation, may require orthogonal techniques[4]

Experimental Protocols

Protocol for Bioconjugation of a Protein with this compound (DTDG)

This protocol outlines a general procedure for conjugating a protein with DTDG using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • This compound di(N-succinimidyl ester) (DTDG-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the DTDG-NHS ester in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DTDG-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

Protocol for Validation of DTDG Bioconjugation using Ellman's Reagent

This protocol describes the quantification of incorporated DTDG by measuring the amount of free thiols released upon reduction.

Materials:

  • DTDG-protein conjugate solution

  • Unconjugated protein solution (as a negative control)

  • Ellman's Reagent (DTNB)

  • Dithiothreitol (DTT)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[3]

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer or microplate reader

Procedure:

Part A: Preparation of a Thiol Standard Curve

  • Prepare a 10 mM stock solution of cysteine or N-acetylcysteine in the reaction buffer.

  • Create a series of standards by serially diluting the stock solution to concentrations ranging from 0.1 to 1.5 mM.[5]

  • Prepare a 4 mg/mL solution of Ellman's Reagent in the reaction buffer.[5]

  • To 50 µL of each standard, add 2.5 mL of the reaction buffer and 50 µL of the Ellman's Reagent solution.[6]

  • Incubate at room temperature for 15 minutes.[6]

  • Measure the absorbance at 412 nm.

  • Plot the absorbance values against the known thiol concentrations to generate a standard curve.

Part B: Quantification of Thiols in the DTDG-Conjugate

  • Sample Preparation: Prepare two sets of tubes for each sample (DTDG-conjugate and unconjugated protein).

  • Reduction Step: To one set of tubes, add DTT to a final concentration of 10 mM to reduce the disulfide bonds. To the other set, add an equal volume of reaction buffer (non-reduced control).

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Ellman's Reaction: Add 50 µL of the Ellman's Reagent solution to each tube.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation:

    • Subtract the absorbance of the non-reduced control from the absorbance of the DTT-reduced sample for both the conjugate and the unconjugated protein.

    • Using the standard curve, determine the concentration of free thiols generated in the DTDG-conjugate.

    • The degree of conjugation (moles of DTDG per mole of protein) can be calculated using the following formula: Degree of Conjugation = (Molar concentration of thiols) / (2 * Molar concentration of protein)

      (The division by 2 accounts for the two thiols generated per DTDG molecule)

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the validation of DTDG bioconjugation using Ellman's reagent.

G cluster_0 Bioconjugation cluster_1 Validation with Ellman's Reagent Protein Protein Solution Mix_Conjugation Mix and Incubate Protein->Mix_Conjugation DTDG_NHS DTDG-NHS Ester DTDG_NHS->Mix_Conjugation Purification Purification (Desalting Column) Mix_Conjugation->Purification Conjugate Purified DTDG-Protein Conjugate Purification->Conjugate Conjugate_Sample DTDG-Conjugate Conjugate->Conjugate_Sample Reduction Reduce with DTT Conjugate_Sample->Reduction Non_Reduced No DTT (Control) Conjugate_Sample->Non_Reduced Unconjugated_Control Unconjugated Protein (Control) Unconjugated_Control->Reduction Unconjugated_Control->Non_Reduced Ellmans_Reagent Add Ellman's Reagent Reduction->Ellmans_Reagent Non_Reduced->Ellmans_Reagent Measure_Absorbance Measure Absorbance at 412 nm Ellmans_Reagent->Measure_Absorbance Calculate Calculate Degree of Conjugation Measure_Absorbance->Calculate

Caption: Workflow for DTDG bioconjugation and validation.

Conclusion

The validation of bioconjugation with this compound is a crucial step in the development of novel biotherapeutics and diagnostics. Ellman's reagent offers a simple, rapid, and cost-effective method for this purpose. However, for applications requiring higher sensitivity, alternative methods such as fluorometric or mass spectrometry-based assays should be considered. The choice of the validation method should be guided by the specific requirements of the project, including the nature of the bioconjugate, the required level of sensitivity, and the available instrumentation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to confidently assess the quality and consistency of their DTDG-bioconjugates.

References

A Comparative Guide to the Titrimetric and Chromatographic Determination of Dithiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dithiodiglycolic acid (DTDGA), a key disulfide-containing molecule, is critical in various fields, including cosmetics, material science, and pharmaceutical development. This guide provides a comparative analysis of two prominent analytical methods for determining DTDGA concentration: the classic iodometric titration and the modern high-performance liquid chromatography (HPLC) technique. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific applications.

Performance Comparison

A summary of the key performance parameters for the iodometric titration and HPLC methods for DTDGA determination is presented in the table below.

ParameterIodometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Reduction of DTDGA to thioglycolic acid (TGA), followed by redox titration with iodine.Separation of DTDGA from other components on a stationary phase, followed by UV detection.
Average Recovery 101%[1]102-106%[2]
Precision (RSD) 2.8% (Standard Deviation)[1]Not explicitly stated, but high reproducibility is a known feature of HPLC.
Selectivity Can be influenced by other reducing or oxidizing agents present in the sample. Thioglycolic acid must be determined separately.High selectivity, allowing for the simultaneous determination of DTDGA and related compounds like thioglycolic acid.[2]
Instrumentation Standard laboratory glassware (burette, flasks), Jones reductor, magnetic stirrer.HPLC system with a UV detector, column, and solvent delivery system.
Analysis Time Longer, due to the reduction step.Rapid analysis once the method is established.[2]
Sample Preparation Dilution and, in some cases, removal of interfering substances.Simple dilution with an appropriate solvent.[2]

Experimental Protocols

Iodometric Titration Method

This method is based on the chemical reduction of this compound to thioglycolic acid, which is then titrated with a standardized iodine solution.[1] The concentration of DTDGA is calculated from the difference in the amount of iodine consumed before and after the reduction step.

Reagents and Equipment:

  • Standard 0.1 N Iodine Solution

  • Sulfuric Acid (H₂SO₄), 1 M and 10% (v/v)

  • Ammonium Hydroxide (NH₄OH)

  • Starch Indicator Solution

  • Jones Reductor (amalgamated zinc column)

  • Burette, Pipettes, Erlenmeyer flasks

  • Magnetic Stirrer

Procedure:

  • Determination of Thioglycolic Acid (TGA) Blank:

    • Pipette a known volume of the sample solution into an Erlenmeyer flask.

    • Add a few drops of starch indicator.

    • Titrate with the standard 0.1 N iodine solution until the first permanent blue color appears. Record the volume of iodine solution used.

  • Reduction of this compound:

    • Prepare a Jones reductor by packing a glass column with amalgamated zinc.

    • Pass 100 mL of 1 M H₂SO₄ through the column, followed by 100 mL of deionized water.

    • Dilute an identical volume of the sample solution with 10% H₂SO₄ and pass it through the prepared Jones reductor.

    • Wash the column with three portions of deionized water and collect the eluate.

  • Titration of Total Thioglycolic Acid:

    • To the collected eluate, add a few drops of starch indicator.

    • Titrate with the standard 0.1 N iodine solution until the first permanent blue color appears. Record the volume of iodine solution used.

  • Calculation:

    • The volume of iodine solution corresponding to the DTDGA concentration is the difference between the volume used in the second titration (total TGA) and the volume used in the first titration (initial TGA).

High-Performance Liquid Chromatography (HPLC) Method

This method offers a rapid and selective means of quantifying DTDGA, often in the presence of its precursor, thioglycolic acid.[2]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Reverse-phase ODS-silica column (e.g., C18).

  • Mobile Phase: 15% methanol (B129727) in water, with the pH adjusted to 2.0 using phosphoric acid.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dilute the sample containing DTDGA with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the peak areas corresponding to DTDGA.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of DTDGA in the sample by interpolating its peak area on the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the titrimetric and HPLC determination of this compound.

Titrimetric_Workflow cluster_tga TGA Determination cluster_total_tga Total TGA Determination TGA_Sample Sample Aliquot TGA_Titration Titrate with Iodine (Starch Indicator) TGA_Sample->TGA_Titration TGA_Result Volume of Iodine for TGA TGA_Titration->TGA_Result Calculation Calculate DTDGA Concentration TGA_Result->Calculation V(TGA) Total_TGA_Sample Identical Sample Aliquot Reduction Pass through Jones Reductor Total_TGA_Sample->Reduction Reduced_Sample Reduced Sample (TGA) Reduction->Reduced_Sample Total_TGA_Titration Titrate with Iodine (Starch Indicator) Reduced_Sample->Total_TGA_Titration Total_TGA_Result Volume of Iodine for Total TGA Total_TGA_Titration->Total_TGA_Result Total_TGA_Result->Calculation V(Total TGA)

Titrimetric determination workflow for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard_Prep Prepare DTDGA Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Dilute Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Acquisition Record Peak Areas Detection->Data_Acquisition Calculation Quantify DTDGA using Calibration Curve Data_Acquisition->Calculation

HPLC determination workflow for this compound.

References

Safety Operating Guide

Proper Disposal of Dithiodiglycolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount to maintaining a secure and compliant laboratory environment. Dithiodiglycolic acid, a compound utilized in various biochemical applications, is classified as a hazardous substance requiring specific disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]

  • Hand Protection: Use chemical-impermeable gloves. It is important to inspect gloves prior to use and to use proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: In situations where dust formation is possible, a full-face respirator or a particle respirator should be used.[2][5]

  • Protective Clothing: Wear impervious clothing to prevent skin contact.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[2][3] Do not dispose of this chemical with household garbage or allow it to enter the sewage system or drains.[2][6]

  • Containerization:

    • Ensure the this compound waste is stored in a suitable, sealed, and clearly labeled container.[1][2]

    • Leave chemicals in their original containers if possible. Do not mix with other waste.

  • Engage a Licensed Disposal Company:

    • Contact a certified waste disposal company to handle the collection and disposal of the chemical waste.[2][3]

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and hazards.

  • Alternative Disposal Method (to be performed by licensed professionals):

    • A suggested method for disposal by a licensed facility is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Clean up spills immediately, avoiding contact with skin and eyes.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Collect the residue and place it in a sealed and labeled container for disposal.[1][2]

  • Major Spills:

    • Alert personnel in the area and contact emergency responders, informing them of the location and nature of the hazard.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

  • Post-Cleanup:

    • Wash the spill area with large amounts of water and prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, notify emergency services immediately.[1]

Chemical Incompatibility

It is critical to avoid contact between this compound and oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[1]

Quantitative Data

The reviewed safety data sheets do not provide specific quantitative data for disposal, such as concentration limits for drain disposal or specific pH values for neutralization. For such specific requirements, it is imperative to consult local environmental regulations and the licensed waste disposal company.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe Step 1 spill Accidental Spill Occurs start->spill containerize Securely Seal in a Labeled, Compatible Waste Container ppe->containerize Step 2 contact_pro Contact Licensed Waste Disposal Company containerize->contact_pro Step 3 provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_pro->provide_sds Step 4 professional_disposal Professional Disposal (e.g., Incineration) provide_sds->professional_disposal Step 5 end End: Safe & Compliant Disposal professional_disposal->end cleanup Follow Spill Cleanup Protocol (Dry Cleanup, Contain) spill->cleanup Immediate Action spill_container Collect Spill Residue in Labeled Container for Disposal cleanup->spill_container spill_container->contact_pro Follow Main Path

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Dithiodiglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Dithiodiglycolic acid, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Prevents eye contact which can cause serious irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][4]Avoids skin contact which can cause irritation.[1][2][3]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. Fire/flame resistant and impervious clothing is recommended.[1]Minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator if dust is generated or exposure limits are exceeded.[1]Protects against respiratory tract irritation from dust or aerosols.[3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents and ensuring the integrity of the chemical.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]

  • Clothing: Contaminated work clothing should be laundered separately before reuse.[2][5]

Storage Procedures
  • Container: Keep the container tightly closed and store in the original packaging.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][5]

  • Labeling: Ensure all containers are clearly labeled.[2]

Emergency and Disposal Plan

Preparedness for emergencies and a clear disposal pathway are critical components of laboratory safety.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Clean-up (Dry Spill): For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3]

  • Clean-up (Wet Spill): For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water.[2]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2] this compound and its containers should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.[1]

Workflow for Chemical Spill Response

The following diagram illustrates the logical steps for responding to a this compound spill.

G cluster_0 Spill This compound Spill Occurs Assess Assess the Spill (Size and Immediate Danger) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill (Dry or Wet Procedure) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.